molecular formula C11H13ClN2O B1439399 N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride CAS No. 852227-91-9

N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Cat. No.: B1439399
CAS No.: 852227-91-9
M. Wt: 224.68 g/mol
InChI Key: IQAKKFFFHDBEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O and its molecular weight is 224.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-12-8-10-7-11(14-13-10)9-5-3-2-4-6-9;/h2-7,12H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAKKFFFHDBEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NOC(=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670185
Record name N-Methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852227-91-9
Record name 3-Isoxazolemethanamine, N-methyl-5-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852227-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1-(5-phenyl-1,2-oxazol-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(5-phenyl-1,2-oxazol-3-yl)methyl]amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis and Characterization of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive, technically detailed framework for the synthesis and characterization of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry. The synthetic strategy is centered on a robust 1,3-dipolar cycloaddition to construct the core 5-phenylisoxazole scaffold, followed by a selective reductive amination to install the N-methylmethanamine side chain. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and handling properties. Each experimental stage is explained with a focus on the underlying chemical principles and rationale for procedural choices. Furthermore, this document outlines a complete suite of analytical techniques for structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Melting Point analysis. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel isoxazole-based pharmaceutical candidates.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle that is a cornerstone in modern drug discovery. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to its incorporation into a wide array of clinically significant molecules. Isoxazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1][2] The specific substitution pattern on the isoxazole ring is critical for modulating biological activity. The target molecule, this compound, combines the 5-phenylisoxazole core with a secondary aminomethyl group, a common feature in neurologically active agents designed to interact with specific neural receptors.[3] This guide provides a detailed protocol for its synthesis and rigorous characterization, ensuring a reproducible and well-documented process for further research and development.

Part I: Multi-Step Synthesis

The synthesis of the target compound is logically approached in three principal stages: construction of the isoxazole core, introduction of the aminomethyl side chain, and final salt formation. This methodology ensures high yields and purity by isolating and characterizing key intermediates.

Overall Synthetic Workflow

G A Phenylacetylene + Benzaldehyde Oxime B Step 1: 1,3-Dipolar Cycloaddition A->B NCS, Pyridine C 5-Phenylisoxazole-3-carbaldehyde (Intermediate I) B->C D Step 2: Reductive Amination (with Methylamine) C->D NaBH(OAc)₃, DCE E N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine (Free Base - Intermediate II) D->E F Step 3: Salt Formation (with HCl) E->F HCl in Ether G N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HCl (Final Product) F->G G Start Final Product Sample NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS MP Melting Point Analysis Start->MP Purity Purity Analysis (HPLC) Start->Purity Data Data Integration & Structural Confirmation NMR->Data FTIR->Data MS->Data MP->Data Purity->Data

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies and interpretations involved in the crystal structure analysis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. While a definitive crystal structure for this specific molecule is not publicly available, this document serves as a detailed technical framework, postulating a representative analysis based on established principles of crystallography and the known behavior of similar isoxazole derivatives.

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its structure-activity relationship, guiding drug design, and ensuring the stability and bioavailability of a pharmaceutical compound.[4] This guide will walk through the critical steps of such an analysis, from synthesis and crystallization to data interpretation and its implications.

Part 1: Experimental Methodology

A successful crystal structure determination begins with the synthesis of the pure compound and the growth of high-quality single crystals.

Synthesis of this compound

The synthesis of the title compound can be approached through a multi-step process, culminating in the formation of the hydrochloride salt, which often enhances crystallinity. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

  • Synthesis of 5-phenylisoxazole-3-carbaldehyde: This intermediate can be prepared via a [3+2] cycloaddition reaction between benzaldehyde oxime and an appropriate propiolaldehyde equivalent.

  • Reductive Amination: The core of the synthesis involves the reductive amination of the 5-phenylisoxazole-3-carbaldehyde with methylamine.[5]

    • Dissolve 1.0 equivalent of 5-phenylisoxazole-3-carbaldehyde in anhydrous methanol.

    • Add 1.2 equivalents of methylamine (as a solution in THF or ethanol) to the stirring solution.

    • Allow the mixture to stir at room temperature for 2 hours to facilitate the formation of the intermediate imine.

    • Cool the reaction mixture to 0 °C and add 1.5 equivalents of sodium borohydride portion-wise.

    • Let the reaction warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Salt Formation:

    • Dissolve the purified N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine in a minimal amount of diethyl ether.

    • Add a solution of 2M HCl in diethyl ether dropwise with stirring until a precipitate is formed.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the hydrochloride salt.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For a hydrochloride salt, slow evaporation from a suitable solvent or solvent system is a common and effective method.[6][7]

Experimental Protocol: Crystallization

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof).

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethanol/water mixture) at room temperature.

    • Filter the solution through a syringe filter into a clean, small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of the cold solvent and allow them to air dry.

G cluster_synthesis Synthesis Workflow cluster_crystallization Crystallization Workflow Start Start Reductive_Amination Reductive Amination of 5-phenylisoxazole-3-carbaldehyde Start->Reductive_Amination Purification Purification of Free Base Reductive_Amination->Purification Salt_Formation Formation of Hydrochloride Salt Purification->Salt_Formation End_Synthesis Pure Compound Salt_Formation->End_Synthesis Start_Crystal Pure Compound Solvent_Screening Solvent Screening Start_Crystal->Solvent_Screening Slow_Evaporation Slow Evaporation Solvent_Screening->Slow_Evaporation Crystal_Harvesting Crystal Harvesting Slow_Evaporation->Crystal_Harvesting End_Crystal Single Crystal Crystal_Harvesting->End_Crystal

Diagram 1: Workflow for Synthesis and Crystallization.
Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[8][9][10]

Experimental Protocol: Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[11]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • An atomic model is built into the electron density map, and the structure is refined by minimizing the difference between the observed and calculated structure factors. The quality of the final model is assessed using parameters like the R-factor.[12]

Part 2: Results and Discussion (Hypothetical Data)

The following section presents a hypothetical crystal structure analysis for this compound.

Crystallographic Data

The crystallographic data provides a summary of the crystal's properties and the data collection and refinement statistics.

Parameter Hypothetical Value
Chemical formulaC₁₁H₁₃ClN₂O
Formula weight224.69
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)13.789(5)
α (°)90
β (°)105.21(2)
γ (°)90
Volume (ų)1137.8(7)
Z4
Calculated density (g/cm³)1.312
Absorption coefficient (mm⁻¹)0.35
F(000)472
Crystal size (mm³)0.25 x 0.18 x 0.15
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected8976
Independent reflections2245 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.112
R indices (all data)R₁ = 0.065, wR₂ = 0.128
Goodness-of-fit on F²1.05
Molecular Structure and Conformation

The analysis would reveal the precise bond lengths, bond angles, and torsion angles within the molecule.

Diagram 2: Molecular Structure with Atom Numbering.

The phenyl and isoxazole rings are expected to be planar. The dihedral angle between these two rings would be a key conformational parameter, influencing how the molecule packs in the solid state. The side chain containing the methylamino group will likely adopt a staggered conformation to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

In the hydrochloride salt, the protonated secondary amine (N2-H) would act as a strong hydrogen bond donor, with the chloride ion (Cl1) serving as the acceptor. This N-H···Cl hydrogen bond is expected to be a primary driving force in the crystal packing.

Additionally, weaker C-H···O and C-H···π interactions involving the phenyl and isoxazole rings could further stabilize the crystal lattice. These interactions would create a three-dimensional supramolecular network.

crystal_packing mol1 N-H... Cl⁻ mol2 N-H... Cl⁻ mol1:cl->mol2:n  Hydrogen Bond mol3 N-H... Cl⁻ mol2:cl->mol3:n mol4 N-H... Cl⁻ mol3:cl->mol4:n mol4:cl->mol1:n

Diagram 3: Hydrogen Bonding Network.

Understanding these intermolecular forces is crucial as they dictate the physicochemical properties of the solid, such as melting point, solubility, and stability. A well-ordered, strongly bonded crystal lattice generally corresponds to higher stability.

Conclusion

The crystal structure analysis of this compound, as outlined in this guide, would provide invaluable insights at an atomic level. Such an analysis would confirm the molecular connectivity and stereochemistry, reveal the preferred conformation in the solid state, and elucidate the intricate network of intermolecular interactions that govern the crystal packing. This information is fundamental for rational drug design, polymorphism screening, and the formulation of stable and effective pharmaceutical products.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from Creative Biostructure. [Link]

  • Kumar, A., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]

  • Kumar, A., et al. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • Sahoo, B. M., et al. (2023, November 1). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. In Frontiers In Medicinal Chemistry (Vol. 10). [Link]

  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from Fiveable. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. [Link]

  • Spingler, B., et al. (2025, February 20). Isoxazole Derivative: Significance and symbolism. Spingler. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]

  • Kumar, A., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

  • Arkhipova, V., et al. (n.d.). Analysis of the quality of crystallographic data and the limitations of structural models. PMC. [Link]

  • Parmar, V. K., et al. (2012, June 12). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. [Link]

  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Google Patents. (n.d.).
  • Parmar, V. K., et al. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. [Link]

  • Price, S. L. (2013, November 22). Predicting crystal structures of organic compounds. Chemical Society Reviews (RSC Publishing). [Link]

  • Spingler, B., et al. (n.d.). Guide for crystallization. [Link]

  • Spek, A. L. (n.d.). Interpretation of crystal structure determinations. [Link]

  • RCSB PDB. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. [Link]

  • Price, S. L. (n.d.). Predicting crystal structures of organic compounds. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. [Link]

  • Al-Warhi, T., et al. (n.d.). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. [Link]

Sources

In vitro biological activity of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective In Vitro Biological Activity of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Abstract

This technical guide provides a comprehensive framework for the investigation of the in vitro biological activity of this compound. As of the date of this publication, specific experimental data on this compound is not prevalent in publicly accessible literature. Therefore, this document serves as an expert-led, predictive guide for researchers, scientists, and drug development professionals. We will extrapolate potential biological activities by analyzing the well-established pharmacology of the isoxazole scaffold, a privileged pharmacophore in medicinal chemistry. This guide outlines hypothesized biological targets and provides detailed, field-proven protocols for investigating potential anti-inflammatory, antioxidant, and antimicrobial activities. The methodologies are designed to be self-validating, incorporating appropriate controls and clear endpoints for robust data interpretation.

Introduction: The Isoxazole Scaffold as a Versatile Pharmacophore

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic and structural properties allow it to serve as a versatile scaffold, leading to compounds with a wide spectrum of biological functions.[1] Isoxazole derivatives have demonstrated significant potential across various therapeutic areas, exhibiting activities such as anti-inflammatory, antioxidant, carbonic anhydrase inhibition, and antimicrobial effects.[1][2][3][4]

This compound belongs to this promising class of molecules. Its structure, featuring the core isoxazole ring, a phenyl group, and a methylaminomethyl side chain, suggests potential interactions with multiple biological targets. This guide establishes a logical, evidence-based pathway for the systematic in vitro evaluation of this compound, addressing the current knowledge gap and providing a roadmap for its pharmacological characterization.

Compound Profile: Physicochemical Properties and Safety

A thorough understanding of a compound's physical and chemical properties is fundamental to experimental design.

Physicochemical Data

The following properties for this compound (or its parent compound) have been compiled from chemical supplier databases.

PropertyValueSource
Molecular Formula C₁₁H₁₃ClN₂O
Molecular Weight 224.69 g/mol
Form Solid
InChI Key MEFBWOFDUGAHEP-UHFFFAOYSA-N
Canonical SMILES Cl.CNCc1cc(no1)-c2ccccc2
Safety & Handling

Based on available Safety Data Sheets (SDS) for structurally related isoxazole methanamine hydrochlorides, the compound should be handled with care.

  • Hazard Classification: May be classified as harmful if swallowed (Acute Toxicity, Oral) and may cause skin, eye, and respiratory irritation.[5][6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side-shields, and a lab coat.[5] Handle only in a well-ventilated area or chemical fume hood.[7]

  • Storage: Keep in a tightly closed container in a dry, cool, and well-ventilated place.[7]

Hypothesized Biological Activities and Investigational Rationale

Based on extensive literature on the isoxazole chemical class, we propose the following avenues for investigation. The selection of these hypotheses is grounded in the repeated demonstration of these activities by structurally analogous compounds.

Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Rationale: The isoxazole nucleus is a key feature in several known anti-inflammatory agents. Numerous novel isoxazole derivatives have been synthesized and subsequently shown to be potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a primary target in anti-inflammatory drug design.[2] The phenyl group on the target molecule is also a common feature in many selective COX-2 inhibitors.

Hypothesis 2: Antioxidant Activity via Free Radical Scavenging

Rationale: Oxidative stress is a key pathological factor in numerous diseases. Isoxazole derivatives have been reported to possess significant antioxidant properties, demonstrating potent scavenging activity against free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3][8] This activity is often attributed to the electron-donating potential of the heterocyclic system.

Hypothesis 3: Antimicrobial Activity

Rationale: The search for novel antimicrobial agents is a global health priority. The isoxazole ring is present in various compounds that have been screened for activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1] The specific combination of lipophilic (phenyl) and polar (methanamine hydrochloride) groups may facilitate cell wall and membrane interactions.

Proposed In Vitro Experimental Workflows

The following section details the step-by-step protocols to systematically test the hypotheses outlined above. These workflows are designed to be robust, reproducible, and provide clear, quantifiable data.

Workflow 1: Assessment of Anti-inflammatory Potential

This workflow is designed to determine the compound's inhibitory activity against COX-1 and COX-2, providing insight into its potency and selectivity.

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis Compound_Prep Prepare stock solution of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HCl in DMSO Control_Prep Prepare stock solutions of Celecoxib (COX-2 selective) and Indomethacin (non-selective) Serial_Dilution Perform serial dilutions of test compound and controls Compound_Prep->Serial_Dilution Control_Prep->Serial_Dilution Enzyme_Prep Reconstitute human recombinant COX-1 and COX-2 enzymes Add_Enzyme Add COX-1 or COX-2 enzyme to respective wells Enzyme_Prep->Add_Enzyme Serial_Dilution->Add_Enzyme Incubate_1 Incubate at 37°C to allow inhibitor binding Add_Enzyme->Incubate_1 Add_Substrate Add Arachidonic Acid (substrate) to initiate reaction Incubate_1->Add_Substrate Incubate_2 Incubate for a fixed time (e.g., 10 min) at 37°C Add_Substrate->Incubate_2 Stop_Reaction Add stop solution (e.g., 1M HCl) Incubate_2->Stop_Reaction Measure_PGE2 Quantify Prostaglandin E2 (PGE2) production via ELISA Stop_Reaction->Measure_PGE2 Calculate_Inhibition Calculate % Inhibition relative to vehicle control Measure_PGE2->Calculate_Inhibition Determine_IC50 Plot dose-response curve and determine IC50 values Calculate_Inhibition->Determine_IC50 Calculate_SI Calculate Selectivity Index (SI) SI = IC50 (COX-1) / IC50 (COX-2) Determine_IC50->Calculate_SI

Caption: Workflow for COX-1/COX-2 Inhibition Assay.

Detailed Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare stock solutions for positive controls (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective control).

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

  • Compound Addition: Add serially diluted concentrations of the test compound and controls to the wells. Include a "vehicle control" (DMSO only) and a "no enzyme" blank.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid (the substrate) to all wells except the blank to start the enzymatic reaction.

  • Reaction Incubation: Incubate for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1M HCl).

  • Detection: The primary product of the COX reaction, Prostaglandin H2, is unstable. Therefore, quantify the downstream product, Prostaglandin E2 (PGE2), using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

  • Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for COX-2.[2]

Workflow 2: Evaluation of Antioxidant Capacity

This workflow employs the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a standard method for assessing free-radical scavenging ability.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis Compound_Prep Prepare stock solution of test compound in Methanol Serial_Dilution Perform serial dilutions of test compound and control Compound_Prep->Serial_Dilution Control_Prep Prepare stock solution of Trolox or Quercetin (positive control) Control_Prep->Serial_Dilution DPPH_Prep Prepare a working solution of DPPH in Methanol (e.g., 0.1 mM) Mix_Reactants Add DPPH solution to all wells, then add diluted compounds/controls DPPH_Prep->Mix_Reactants Serial_Dilution->Mix_Reactants Incubate Incubate in the dark at room temperature for 30 minutes Mix_Reactants->Incubate Measure_Absorbance Measure absorbance at ~517 nm using a microplate reader Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Scavenging Activity: [1 - (Abs_sample / Abs_control)] * 100 Measure_Absorbance->Calculate_Scavenging Determine_IC50 Plot dose-response curve and determine IC50 value Calculate_Scavenging->Determine_IC50

Caption: Workflow for DPPH Free Radical Scavenging Assay.

Detailed Protocol:

  • Preparation: Prepare a 1 mg/mL stock solution of the test compound in methanol. Prepare a stock solution of a standard antioxidant like Trolox or Quercetin.[3][8] Prepare a fresh 0.1 mM solution of DPPH in methanol.

  • Assay Plate Setup: In a 96-well plate, add serially diluted concentrations of the test compound and positive control.

  • Reaction Initiation: Add the DPPH working solution to all wells. Include a control well containing only methanol and the DPPH solution.

  • Incubation: Shake the plate gently and incubate at room temperature for 30 minutes in the dark. The DPPH solution is light-sensitive.

  • Detection: Measure the absorbance of each well at 517 nm using a microplate reader. The purple color of the DPPH radical fades as it is scavenged.

  • Data Analysis: Calculate the percentage of scavenging activity for each concentration using the formula: % Scavenging = [ (Abs_control - Abs_sample) / Abs_control ] * 100. Plot the scavenging percentage against the log of the compound concentration to determine the IC₅₀ value.[8]

Workflow 3: Antimicrobial Susceptibility Testing

This workflow uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the compound against selected microbial strains.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Incubation & Analysis Culture_Prep Prepare standardized inoculum of microbial strains (e.g., S. aureus, E. coli) to 0.5 McFarland standard Inoculation Inoculate all wells with the standardized microbial suspension Culture_Prep->Inoculation Compound_Prep Prepare stock solution of test compound in appropriate solvent Serial_Dilution Perform 2-fold serial dilutions of the compound in MHB across plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile Mueller-Hinton Broth (MHB) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate plate at 37°C for 18-24 hours Inoculation->Incubate Controls Include sterility control (broth only) and growth control (broth + inoculum) Controls->Incubate Read_MIC Determine MIC: Lowest concentration with no visible microbial growth Incubate->Read_MIC Optional_MBC Optional: Plate contents of clear wells onto agar to determine MBC Read_MIC->Optional_MBC

Caption: Workflow for Broth Microdilution MIC Assay.

Detailed Protocol:

  • Strain Selection: Select relevant microbial strains, including Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal (e.g., Candida albicans) species.

  • Inoculum Preparation: Prepare a fresh culture of each microbe and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension as required by standard protocols (e.g., CLSI guidelines).

  • Plate Preparation: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compound in an appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (growth control: inoculum in broth, no compound), a negative control (sterility control: broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1] This can be determined by visual inspection or by measuring absorbance with a plate reader.

Data Presentation and Interpretation

Quantitative data from the proposed workflows should be summarized in clear, concise tables for comparative analysis.

Table 1: Hypothetical COX Inhibition Data

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
Test Compound Value Value IC₅₀(COX-1)/IC₅₀(COX-2)
Celecoxib >10 0.1 >100

| Indomethacin | 0.2 | 0.5 | 0.4 |

Table 2: Hypothetical Antioxidant and Antimicrobial Data

Compound DPPH IC₅₀ (µg/mL) MIC vs S. aureus (µg/mL) MIC vs E. coli (µg/mL)
Test Compound Value Value Value
Trolox Value N/A N/A

| Ciprofloxacin | N/A | 0.5 | 0.25 |

Conclusion and Future Directions

This guide presents a scientifically grounded, hypothesis-driven strategy for the initial in vitro characterization of this compound. By systematically evaluating its potential anti-inflammatory, antioxidant, and antimicrobial activities, researchers can generate the foundational data necessary to define its pharmacological profile.

Should this initial screening yield promising results in any of these areas—for instance, potent and selective COX-2 inhibition or significant antimicrobial activity—several next steps would be warranted. These include secondary assays to elucidate the mechanism of action, in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling to assess drug-like properties, and cytotoxicity assays against human cell lines to determine a preliminary therapeutic window.[2] Positive outcomes from these comprehensive in vitro studies would build a strong case for advancing the compound to in vivo models for efficacy and safety assessment.[3][8]

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Al-Tamimi, A. M., Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]

  • Al-Tamimi, A. M., Al-Ostoot, F. H., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PubMed Central. Available at: [Link]

  • Ahmad, I., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. Available at: [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2022). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available at: [Link]

  • Angene Chemical. (2024). Safety Data Sheet: (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride. Available at: [Link]

  • PubChem. (n.d.). (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Case Study in CNS Drug Discovery

Introduction and Rationale

The phenylisoxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds.[1][2] The specific molecule, N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride (hereafter designated "Compound X"), presents a promising structure for potential interaction with central nervous system (CNS) targets due to its structural similarities to known psychoactive agents. This guide details a hypothetical, multi-stage research program designed to systematically uncover and validate its primary mechanism of action. Based on preliminary structural analysis, we hypothesize that Compound X acts as a selective antagonist at the Dopamine D2 receptor (D2R), a key target in the treatment of various psychiatric disorders.[3][4] This document will outline the logical and experimental progression from initial target binding confirmation to functional cellular and in vivo validation.

Proposed Mechanism of Action: Selective D2 Receptor Antagonism

We postulate that Compound X competitively binds to the D2R, a G protein-coupled receptor (GPCR) of the Gi/o family. In its native state, dopamine binding to D2R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] As an antagonist, Compound X is proposed to occupy the dopamine binding site without activating the receptor, thereby blocking the downstream signaling cascade initiated by dopamine.[6] This action would prevent the dopamine-induced reduction in cAMP, effectively normalizing cellular signaling in hyperdopaminergic states.[3] Furthermore, D2R antagonists are known to modulate dopamine release and uptake, which can contribute to their overall therapeutic effect.[7]

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the canonical D2R signaling pathway and the proposed point of intervention for Compound X.

D2R_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor (D2R) Dopamine->D2R Binds & Activates Compound_X Compound X (Antagonist) Compound_X->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response Phosphorylates

Caption: Proposed D2R signaling pathway and antagonism by Compound X.

Experimental Validation Workflow

A tiered approach is essential for robustly validating the proposed mechanism. This involves confirming physical binding to the target, demonstrating functional antagonism in a cellular context, and finally, observing the expected neurochemical changes in a living system.

Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: In Vivo Target Modulation A Radioligand Binding Assay (Determine Affinity & Selectivity) B cAMP Functional Assay (Confirm Antagonism) A->B If Ki < 100 nM & Selective C In Vivo Microdialysis (Measure Dopamine Levels) B->C If IC50 confirms antagonism D Mechanism Validated C->D If dopamine levels are modulated as expected

Caption: A three-tiered experimental workflow for mechanism validation.

Detailed Experimental Protocols & Data Interpretation

Tier 1: Radioligand Binding Assays

Objective: To quantify the binding affinity (Ki) of Compound X for the D2R and to assess its selectivity against other major CNS receptors.

Methodology: Competitive radioligand binding assays are the gold standard for measuring the affinity of a ligand for its target receptor.[8]

  • Receptor Preparation: Membranes are prepared from CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Radioligand: A fixed concentration of a high-affinity D2R radioligand, such as [³H]-Spiperone or [³H]-Raclopride, is used (typically at its Kd concentration).

  • Competition: Assays are performed by incubating the receptor membranes and radioligand with increasing concentrations of unlabeled Compound X.

  • Separation: After reaching equilibrium, receptor-bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.[9]

  • Quantification: Radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as percent inhibition of radioligand binding versus the concentration of Compound X. A non-linear regression analysis is used to determine the IC50 (the concentration of Compound X that inhibits 50% of specific binding), which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[10][11]

Hypothetical Data Summary:

CompoundTarget ReceptorRadioligandKi (nM)
Compound X Dopamine D2 [³H]-Spiperone 15.2
Compound XDopamine D1[³H]-SCH23390> 10,000
Compound XSerotonin 5-HT2A[³H]-Ketanserin850
Compound XAdrenergic α1[³H]-Prazosin1,200
Haloperidol (Control)Dopamine D2[³H]-Spiperone2.5

Interpretation: The hypothetical data show that Compound X binds to the D2R with high affinity (Ki = 15.2 nM). It demonstrates over 50-fold selectivity for the D2R compared to the 5-HT2A receptor and significantly lower affinity for other tested receptors, suggesting a selective D2R ligand profile.

Tier 2: cAMP Functional Assay

Objective: To determine if Compound X acts as an antagonist, agonist, or inverse agonist at the D2R by measuring its effect on a downstream signaling event.

Methodology: Since the D2R is a Gi-coupled receptor, its activation inhibits adenylyl cyclase and reduces cAMP levels. An antagonist will block this inhibition.[5] Modern bioluminescent assays, such as the Promega GloSensor™ cAMP Assay, provide a sensitive, live-cell format for this measurement.[12][13]

  • Cell Line: HEK293 cells stably expressing the human D2R and a genetically encoded cAMP-sensitive luciferase biosensor are used.

  • Assay Principle: The biosensor emits light in direct proportion to the intracellular cAMP concentration.[12]

  • Antagonist Mode:

    • Cells are pre-incubated with increasing concentrations of Compound X.

    • A fixed concentration of a D2R agonist (e.g., Quinpirole) is added to stimulate the receptor and cause a drop in cAMP (and light output).

    • The ability of Compound X to prevent the Quinpirole-induced drop in luminescence is measured.

  • Data Analysis: The results are plotted to generate a dose-response curve, from which an IC50 value is calculated, representing the concentration of Compound X required to block 50% of the agonist's effect.[5]

Hypothetical Data Summary:

CompoundAssay ModeAgonistIC50 (nM)Emax (% Inhibition)
Compound X Antagonist Quinpirole (10 nM) 25.8 98%
Haloperidol (Control)AntagonistQuinpirole (10 nM)5.1100%

Interpretation: The hypothetical results demonstrate that Compound X effectively and potently blocks the agonist-induced inhibition of cAMP production, with an IC50 of 25.8 nM. This confirms its functional antagonist activity at the D2R, consistent with the binding data. The lack of activity in agonist mode (data not shown) would further confirm it is not an agonist.

Tier 3: In Vivo Microdialysis

Objective: To confirm that D2R antagonism by Compound X produces the expected neurochemical changes in a relevant brain region of a living animal.

Methodology: In vivo microdialysis is a technique used to measure the concentrations of neurotransmitters in the extracellular fluid of discrete brain regions.[14][15] Antagonism of presynaptic D2 autoreceptors is known to increase dopamine release.

  • Animal Model: Male Sprague-Dawley rats are used. A microdialysis guide cannula is stereotaxically implanted into the nucleus accumbens, a key terminal region of the mesolimbic dopamine pathway.

  • Procedure:

    • Following recovery, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid (aCSF).

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

    • Compound X (or vehicle) is administered systemically (e.g., via intraperitoneal injection).

    • Sample collection continues for several hours post-administration.

  • Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[16]

  • Data Analysis: Dopamine levels are expressed as a percentage of the pre-drug baseline.

Hypothetical Data Summary:

TreatmentDose (mg/kg, i.p.)Peak Effect (% of Baseline Dopamine)Time to Peak (min)
Vehicle-105 ± 8%-
Compound X 10 250 ± 35% 60
Haloperidol (Control)1310 ± 40%60

Interpretation: The hypothetical data show that systemic administration of Compound X leads to a significant (250% of baseline) increase in extracellular dopamine levels in the nucleus accumbens. This result is consistent with the blockade of inhibitory D2 autoreceptors and provides strong in vivo evidence for its proposed mechanism of action.

Conclusion

The integrated findings from this hypothetical, multi-tiered investigation provide a robust and cohesive validation of the proposed mechanism of action. The high-affinity and selective binding of Compound X to the Dopamine D2 receptor, confirmed by radioligand assays, establishes it as the primary molecular target. The functional cAMP assay demonstrates that this binding translates into potent antagonism of receptor signaling in a cellular environment. Finally, in vivo microdialysis confirms that this antagonism modulates dopamine neurotransmission in a key brain circuit as predicted. This systematic approach, moving from molecular interaction to functional cellular and in vivo outcomes, provides the necessary scientific rigor to confidently define this compound (Compound X) as a selective D2 receptor antagonist.

References

  • Patsnap Synapse. (2024). What are D2 receptor antagonists and how do they work? Retrieved from [Link]

  • Di Giovanni, G. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Vertex AI Search. (2024). D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances.
  • Davenport, A. P., et al. (2000). Radioligand binding assays and their analysis. In Methods in Molecular Biology. Retrieved from [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. British Journal of Pharmacology. Retrieved from [Link]

  • Kennedy, R. T. (2013). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analytical Chemistry. Retrieved from [Link]

  • Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis. Retrieved from [Link]

  • Grace, A. A. (2016). Mechanism of Action of D2 Antagonist Antipsychotic Medications. Encyclopedia.pub. Retrieved from [Link]

  • Kennedy, R. T. (2006). In vivo measurements of neurotransmitters by microdialysis sampling. Analytical Chemistry. Retrieved from [Link]

  • Stanford, S. C. (2007). In vivo measurement of monoamine neurotransmitter release using brain microdialysis. Oxford Academic. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • Smeets, J. Y., et al. (2010). Inhibition of dopamine uptake by D2 antagonists: an in vivo study. Journal of Neurochemistry. Retrieved from [Link]

  • Zhang, L., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Protocol Exchange. Retrieved from [Link]

  • Ciana, P., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. British Journal of Pharmacology. Retrieved from [Link]

  • Strange, P. G. (2005). Mechanisms of inverse agonist action at D2 dopamine receptors. British Journal of Pharmacology. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Retrieved from [Link]

  • PDSP. (n.d.). Functional Assays Protocols. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

Sources

Pharmacokinetics and metabolism of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetic and Metabolic Characterization of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Preamble: Charting the Course for a Novel Chemical Entity

This compound represents a novel chemical entity (NCE) centered on the isoxazole scaffold, a motif prevalent in numerous approved pharmaceuticals.[1][2] The journey from a promising compound to a viable therapeutic candidate is contingent upon a thorough understanding of its interaction with a biological system. This guide provides a comprehensive, field-proven framework for the complete pharmacokinetic and metabolic characterization of this NCE. We will move beyond rote procedural descriptions to elucidate the causality behind each experimental choice, ensuring a self-validating and scientifically rigorous investigation. This document is structured not as a report of existing data, but as a strategic roadmap for researchers, scientists, and drug development professionals to generate a complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound and others like it.

Part 1: Foundational Assays and Bioanalytical Method Development

Before any biological assessment, the intrinsic properties of the NCE and our ability to accurately measure it must be established. This phase is non-negotiable and underpins the integrity of all subsequent data.

Physicochemical Property Assessment

The fundamental physicochemical characteristics of a compound dictate its "drug-like" potential and guide formulation development.

Experimental Protocol 1: Aqueous Solubility and Lipophilicity (LogD)

  • Objective: To determine the thermodynamic aqueous solubility and the pH-dependent octanol/water partition coefficient (LogD). These parameters are critical predictors of oral absorption and tissue distribution.

  • Methodology (Shake-Flask Method):

    • Prepare a supersaturated stock solution of the hydrochloride salt in a series of buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4).

    • Add an equal volume of n-octanol to a separate aliquot of each buffered solution for LogD determination.

    • Agitate all samples at 37°C for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to separate undissolved solid (for solubility) or the aqueous and octanol phases (for LogD).

    • Carefully collect the supernatant (aqueous phase) or both phases.

    • Quantify the compound concentration in the aqueous (and octanol for LogD) phases using a validated analytical method (see Protocol 2).

    • Causality: The use of multiple pH points is critical because the compound has a secondary amine, which will be protonated at low pH, impacting both solubility and partitioning. pH 7.4 is essential for mimicking physiological blood conditions.

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of pharmacokinetic analysis. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the industry standard for its sensitivity and selectivity.[3][4]

Experimental Protocol 2: HPLC-MS/MS Method Validation in Plasma

  • Objective: To develop and validate a sensitive, specific, and reproducible method for quantifying N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine in a biological matrix (e.g., rat plasma).

  • Methodology:

    • Instrument Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize MS parameters (e.g., parent ion and product ion for Multiple Reaction Monitoring, MRM).

    • Chromatography: Develop a chromatographic method (e.g., using a C18 reverse-phase column) that provides a sharp, symmetrical peak with no interference from plasma components.

    • Sample Preparation: Optimize a plasma protein precipitation protocol. To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte). Vortex and centrifuge to pellet precipitated proteins.

    • Validation Procedures (per FDA/ICH Guidelines):

      • Calibration Curve: Prepare standards in blank plasma over the expected concentration range (e.g., 1-1000 ng/mL) and assess linearity (r² > 0.99).

      • Accuracy & Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days to ensure intra- and inter-day precision (%CV < 15%) and accuracy (%Bias within ±15%).

      • Selectivity & Matrix Effect: Test for interference from endogenous plasma components from at least six different sources.

      • Stability: Evaluate the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Part 2: In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro assays are indispensable for early-stage characterization, offering high-throughput, cost-effective, and ethically sound methods to predict the in vivo fate of a drug candidate.

Absorption Potential

Experimental Protocol 3: Caco-2 Permeability Assay

  • Objective: To assess the rate of transport across an intestinal epithelial cell monolayer, providing an estimate of intestinal permeability and identifying potential for active efflux.

  • Methodology:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21 days until a differentiated, polarized monolayer is formed.

    • Confirm monolayer integrity via Transepithelial Electrical Resistance (TEER) measurement.

    • Add the test compound to the apical (A) side (representing the gut lumen).

    • At specified time points (e.g., 30, 60, 90, 120 min), sample from the basolateral (B) side (representing the bloodstream). This is the A-to-B permeability.

    • In a separate set of wells, perform the reverse experiment (B-to-A) to determine the efflux ratio.

    • Quantify compound concentrations using the validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).

    • Causality: An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption. Including known control compounds (e.g., high-permeability propranolol, low-permeability atenolol, and P-gp substrate digoxin) is essential for validating each experiment.

Distribution Characteristics

Experimental Protocol 4: Plasma Protein Binding (PPB) via Equilibrium Dialysis

  • Objective: To determine the fraction of the drug bound to plasma proteins. Only the unbound fraction is free to distribute into tissues and exert a pharmacological effect.[5]

  • Methodology:

    • Utilize a RED (Rapid Equilibrium Dialysis) device.

    • Add plasma (human, rat, dog) containing the test compound to one chamber of the device.

    • Add protein-free phosphate-buffered saline (PBS, pH 7.4) to the opposing chamber, separated by a semipermeable membrane with an 8-12 kDa molecular weight cutoff.

    • Incubate the sealed plate at 37°C with shaking for 4-6 hours to allow for equilibrium.[6]

    • After incubation, collect samples from both the plasma and buffer chambers.

    • Crucially, equalize the matrix by adding blank buffer to the plasma sample and blank plasma to the buffer sample before protein precipitation and analysis. This negates differential matrix effects during LC-MS/MS analysis.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • Causality: High protein binding (>99%) can significantly impact the pharmacokinetic profile, potentially leading to a lower volume of distribution and being more susceptible to drug-drug interactions.

Table 1: Representative Plasma Protein Binding Data

Species Concentration (µM) Fraction Unbound (fu, %) % Bound
Human 1 4.5 95.5
Rat 1 8.2 91.8

| Mouse | 1 | 10.5 | 89.5 |

Metabolic Fate

Understanding metabolic pathways is critical for identifying potential active metabolites, predicting clearance mechanisms, and assessing risks of toxicity or drug-drug interactions.

Experimental Protocol 5: Metabolic Stability in Liver Microsomes

  • Objective: To determine the rate of metabolism in the primary organ of drug metabolism, the liver. This provides an estimate of intrinsic clearance (CLint).

  • Methodology:

    • Prepare incubations containing pooled liver microsomes (human, rat, mouse) and the test compound in a phosphate buffer.

    • Pre-warm the mixture at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control.

    • At various time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding cold acetonitrile.

    • Analyze the samples for the disappearance of the parent compound using LC-MS/MS.

    • Plot the natural log of the percent remaining parent drug versus time. The slope of this line provides the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

    • Causality: A short half-life suggests rapid hepatic metabolism and likely high first-pass effect after oral dosing, potentially leading to low bioavailability. Comparing rates across species helps select the most relevant animal model for in vivo studies.

Table 2: Representative Metabolic Stability Data

Species In Vitro t½ (min) Intrinsic Clearance (µL/min/mg protein) Predicted Hepatic Extraction
Human 45 22.1 Low to Intermediate
Rat 28 35.5 Intermediate

| Dog | > 120 | < 8.3 | Low |

Experimental Protocol 6: Metabolite Identification and Pathway Elucidation

  • Objective: To identify the chemical structures of major metabolites.

  • Methodology:

    • Perform a scaled-up version of the metabolic stability assay, incubating the compound with liver microsomes or S9 fraction (which contains both microsomal and cytosolic enzymes) for a longer period (e.g., 60-120 min).

    • Analyze the quenched samples using high-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap).

    • Compare the chromatograms of NADPH-fortified and non-fortified samples to find peaks corresponding to metabolites.

    • Use the accurate mass measurement and fragmentation patterns (MS/MS) to propose structures for the metabolites.

Predicted Metabolic Pathways for N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine

Based on the compound's structure and known metabolic reactions for similar moieties, the following pathways are predicted:

  • Phase I Metabolism:

    • N-demethylation: The secondary amine is a prime target for CYP-mediated oxidation to yield the primary amine metabolite. This is often a major clearance pathway for N-methylated compounds.

    • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, typically at the para-position, mediated by CYPs.

    • Isoxazole Ring Cleavage: While less common, the N-O bond of the isoxazole ring can be cleaved. Studies on other isoxazole drugs like leflunomide show this can be a significant pathway, sometimes mediated by CYP enzymes.[7]

Metabolic_Pathways Parent N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine Metabolite1 M1: 1-(5-phenylisoxazol-3-yl)methanamine (N-demethylation) Parent->Metabolite1 CYP-mediated Metabolite2 M2: N-Methyl-1-(5-(4-hydroxyphenyl)isoxazol-3-yl)methanamine (Aromatic Hydroxylation) Parent->Metabolite2 CYP-mediated Metabolite3 M3: Ring-Opened Metabolite (Isoxazole Cleavage) Parent->Metabolite3 CYP-mediated? In_Vivo_PK_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analysis Phase IV_Dose Group 1: Intravenous (IV) (e.g., 1 mg/kg) Blood_Collection Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) IV_Dose->Blood_Collection PO_Dose Group 2: Oral (PO) (e.g., 5 mg/kg) PO_Dose->Blood_Collection Plasma_Harvest Harvest Plasma via Centrifugation Blood_Collection->Plasma_Harvest Bioanalysis Quantify Drug Concentration (Validated LC-MS/MS) Plasma_Harvest->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis

Caption: Standard workflow for a rodent single-dose pharmacokinetic study.

Experimental Protocol 8: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine key pharmacokinetic parameters, including clearance, volume of distribution, elimination half-life, and oral bioavailability.

  • Methodology:

    • Animal Model: Use cannulated male Sprague-Dawley rats (n=3-5 per group) to facilitate serial blood sampling.

    • Dosing:

      • Group 1 (IV): Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

      • Group 2 (PO): Administer a single oral gavage dose (e.g., 5 mg/kg) in a suitable vehicle.

    • Blood Sampling: Collect sparse blood samples (approx. 100 µL) into tubes containing an anticoagulant at pre-defined time points (e.g., pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, and 24 hours post-dose).

    • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of the parent drug in all plasma samples using the validated LC-MS/MS method.

    • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to calculate key parameters.

Table 3: Key Pharmacokinetic Parameters Derived from In Vivo Study

Parameter IV Administration (1 mg/kg) PO Administration (5 mg/kg) Description
Cmax (ng/mL) 850 (at 2 min) 450 Maximum observed plasma concentration
Tmax (hr) 0.03 1.0 Time to reach Cmax
AUC₀-inf (hr*ng/mL) 1250 2800 Area under the plasma concentration-time curve
t½ (hr) 4.5 4.7 Elimination half-life
CL (L/hr/kg) 0.80 - Clearance
Vdss (L/kg) 5.2 - Volume of distribution at steady state

| F (%) | - | 44.8 | Absolute Oral Bioavailability |

Conclusion and Forward Look

This technical guide outlines the essential, integrated studies required to build a comprehensive pharmacokinetic and metabolic profile for this compound. The data generated through these protocols will enable a clear understanding of the compound's ADME properties, facilitate the selection of appropriate animal models for efficacy and toxicology studies, and provide the foundational knowledge needed for preliminary human dose prediction. By adhering to this logical, causality-driven approach, research teams can confidently and efficiently advance promising NCEs through the preclinical drug development pipeline.

References

  • Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Bari, W., et al. (2019). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. Available at: [Link]

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726. Drug Metabolism and Disposition. Available at: [Link]

  • Kwiecień, H., et al. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, A., et al. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Yaichkov, I. I., et al. (2022). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available at: [Link]

  • Dalvie, D., et al. (2012). Novel Bioactivation Mechanism of Reactive Metabolite Formation from Phenyl Methyl-Isoxazoles. Chemical Research in Toxicology. Available at: [Link]

  • Du, Y., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Zimecki, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules. Available at: [Link]

  • protocols.io. (2023). In-vitro plasma protein binding. Protocol Repository. Available at: [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. Available at: [Link]

  • Li, X., et al. (2019). Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies. Pharmaceutical Biology. Available at: [Link]

  • Scheer, N., et al. (2021). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2023). Examples of isoxazole-containing drugs. Scientific Figure. Available at: [Link]

  • PubMed. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Library of Medicine. Available at: [Link]

  • Kalogiouri, N. P., & Samanidou, V. F. (2022). Analytical Methods for Nanomaterial Determination in Biological Matrices. Molecules. Available at: [Link]

Sources

An In-depth Technical Guide: N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document provides a technical framework for investigating the potential of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride in neurodegenerative disease models. The proposed mechanisms and protocols are based on the known biological activities of structurally related isoxazole compounds and serve as a guide for research and development.

Introduction: The Emerging Potential of Isoxazole Derivatives in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a significant and growing global health challenge.[1] The complex pathophysiology of these disorders necessitates the exploration of novel therapeutic agents that can target multiple disease-related pathways.[2] Isoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5] Their versatile chemical structure allows for modifications that can enhance their therapeutic properties and target specificity.

This guide focuses on the potential application of this compound, a specific isoxazole derivative, in the context of neurodegenerative disease research. While direct studies on this particular compound are limited, this document will synthesize existing knowledge on related 5-phenylisoxazol-3-yl compounds to propose a scientifically grounded framework for its investigation. The core hypothesis is that this compound may offer neuroprotection through a multi-targeted mechanism of action, a desirable attribute for treating complex neurological disorders.[6]

Hypothesized Mechanism of Action: A Multi-Pronged Approach to Neuroprotection

Based on the activities of similar isoxazole-containing molecules, this compound is postulated to exert its neuroprotective effects through a combination of mechanisms. These may include the modulation of oxidative stress, inhibition of key enzymes involved in neurodegeneration, and regulation of neuroinflammatory pathways.

Antioxidant Activity

Oxidative stress is a key contributor to neuronal damage in various neurodegenerative diseases.[3] Isoxazole derivatives have demonstrated potent antioxidant properties in both in vitro and in vivo studies.[3] It is hypothesized that the isoxazole ring, coupled with the phenyl group, can effectively scavenge free radicals and reduce oxidative damage to neurons.

Cholinesterase Inhibition

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a validated therapeutic strategy.[2] Several N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives have shown potent inhibitory activity against both AChE and BuChE.[2] It is plausible that this compound could also interact with the active sites of these enzymes, thereby increasing acetylcholine levels in the brain and improving cognitive function.

Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

Excitotoxicity, primarily mediated by the overactivation of NMDA receptors, is a common pathway of neuronal death in neurodegenerative conditions.[7][8] The structural similarity of the phenylisoxazole core to known NMDA receptor antagonists suggests a potential for this compound to modulate glutamatergic neurotransmission and protect against excitotoxic insults.

Hypothesized Signaling Pathway

Hypothesized Signaling Pathway of this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound NMDAR NMDA Receptor Compound->NMDAR Modulation AChE Acetylcholinesterase Compound->AChE Inhibition ROS Reactive Oxygen Species Compound->ROS Scavenging Neuroinflammation Neuroinflammation Compound->Neuroinflammation Modulation Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Inhibition Cognitive_Function Improved Cognitive Function AChE->Cognitive_Function Enhancement Neuronal_Survival Neuronal Survival ROS->Neuronal_Survival Protection from Damage Ca_Influx->Neuronal_Survival Prevention of Excitotoxicity Neuroinflammation->Neuronal_Survival Reduction of Damage

Caption: Hypothesized multi-target mechanism of the compound.

Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is crucial to validate the hypothesized mechanisms of action and to determine the therapeutic potential of this compound.

Cell Viability and Neuroprotection Assays

Objective: To assess the cytotoxicity of the compound and its ability to protect neuronal cells from various insults.

Cell Lines:

  • SH-SY5Y (human neuroblastoma)

  • PC12 (rat pheochromocytoma)

  • Primary cortical neurons

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM).

  • Induction of Neurotoxicity (for neuroprotection assay): After a pre-incubation period with the compound (e.g., 2 hours), expose cells to a neurotoxic agent such as:

    • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) for oxidative stress models.

    • Glutamate or NMDA for excitotoxicity models.

    • Amyloid-beta (Aβ) peptides for Alzheimer's disease models.

  • Cell Viability Assessment: After 24-48 hours of incubation with the neurotoxin, assess cell viability using standard assays like MTT, LDH, or Calcein-AM/Ethidium Homodimer staining.

Data Presentation:

Concentration (µM)Cell Viability (%) (Compound Alone)Neuroprotection (%) vs. H₂O₂Neuroprotection (%) vs. Glutamate
0.1100 ± 55 ± 28 ± 3
198 ± 425 ± 530 ± 6
1095 ± 660 ± 865 ± 7
5088 ± 775 ± 680 ± 5
10075 ± 970 ± 872 ± 9
Antioxidant Capacity Assays

Objective: To quantify the direct antioxidant activity of the compound.

Protocol:

  • DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by monitoring the decrease in absorbance at 517 nm.[3]

  • Cellular Reactive Oxygen Species (ROS) Assay: Use fluorescent probes like DCFDA-H₂ in neuronal cells to measure the reduction of intracellular ROS levels after treatment with the compound and an oxidizing agent.

Enzyme Inhibition Assays

Objective: To determine the inhibitory potential of the compound against key enzymes.

Protocol:

  • Cholinesterase Inhibition Assay: Use Ellman's method to measure the inhibition of AChE and BuChE.[2][9] Calculate IC₅₀ values.

  • Monoamine Oxidase (MAO) Inhibition Assay: Assess the inhibition of MAO-A and MAO-B, as some isoxazole derivatives have shown activity against these enzymes, which are relevant to Parkinson's disease.[10]

In Vivo Studies in Animal Models of Neurodegenerative Diseases

Following promising in vitro results, in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of the compound in a whole-organism context.[11]

Choice of Animal Models

The selection of an appropriate animal model is critical for the translational relevance of the findings.[1][11][12][13]

  • Alzheimer's Disease:

    • Scopolamine-induced amnesia model: A pharmacological model for screening compounds that improve cognitive deficits.[14]

    • APP/PS1 transgenic mice: A genetic model that develops amyloid plaques and cognitive decline.[15]

  • Parkinson's Disease:

    • 6-OHDA or MPTP-induced models: Neurotoxicant-based models that cause degeneration of dopaminergic neurons.[16][17]

Experimental Workflow

In Vivo Experimental Workflow

In Vivo Experimental Workflow ModelInduction Disease Model Induction (e.g., 6-OHDA, Scopolamine) CompoundAdmin Compound Administration (Route, Dose, Frequency) ModelInduction->CompoundAdmin BehavioralTests Behavioral Assessments (e.g., Morris Water Maze, Rotarod) CompoundAdmin->BehavioralTests BiochemicalAnalysis Biochemical Analysis (e.g., Neurotransmitter levels, Enzyme activity) BehavioralTests->BiochemicalAnalysis Histopathology Histopathological Examination (e.g., Immunohistochemistry, Staining) BiochemicalAnalysis->Histopathology DataAnalysis Data Analysis & Interpretation Histopathology->DataAnalysis

Caption: General workflow for in vivo studies.

Protocol Outline:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week.

  • Disease Induction: Induce the neurodegenerative phenotype using the chosen method.

  • Compound Administration: Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include vehicle control and positive control groups.

  • Behavioral Testing:

    • Cognitive function: Morris water maze, Y-maze, novel object recognition test.

    • Motor function: Rotarod test, open field test.

  • Post-mortem Analysis:

    • Biochemical assays: Measure neurotransmitter levels (e.g., dopamine, acetylcholine), oxidative stress markers, and inflammatory cytokines in brain tissue.

    • Histopathology: Perform immunohistochemical staining for markers of neuronal survival (e.g., NeuN), neuroinflammation (e.g., Iba1, GFAP), and disease-specific pathology (e.g., Aβ plaques, α-synuclein aggregates).

Data Presentation:

Treatment GroupLatency to Find Platform (s) (Morris Water Maze)Time on Rotarod (s)Dopamine Levels (ng/mg tissue)
Sham20 ± 5180 ± 2015 ± 2
Vehicle60 ± 1060 ± 155 ± 1
Compound (10 mg/kg)45 ± 890 ± 128 ± 1.5
Compound (30 mg/kg)30 ± 6120 ± 1812 ± 2
Positive Control35 ± 7110 ± 1510 ± 1.8

Pharmacokinetic Considerations

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for its development as a therapeutic agent. While specific data is not available, studies on similar compounds suggest that isoxazole derivatives can be orally bioavailable and cross the blood-brain barrier.[6][18] Preliminary pharmacokinetic studies in rodents should be conducted to determine key parameters such as Cmax, Tmax, half-life, and brain-to-plasma ratio.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for the treatment of neurodegenerative diseases. The proposed multi-target mechanism of action, based on the known properties of related isoxazole compounds, provides a strong rationale for its further investigation. The experimental framework outlined in this guide offers a systematic approach to elucidating its therapeutic potential.

Future research should focus on:

  • Synthesis and Characterization: Efficient synthesis and thorough characterization of the compound.[19][20][21][22]

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive ADME and safety studies to support clinical translation.

  • Lead Optimization: Structure-activity relationship (SAR) studies to identify more potent and selective derivatives.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and related isoxazole derivatives in the fight against neurodegenerative diseases.

References

  • MySkinRecipes. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. [Link]

  • Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-8. [Link]

  • MDPI. (2021). 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2021(4), M1303. [Link]

  • Al-Warhi, T., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18137. [Link]

  • Sadeghpour, M., et al. (2021). Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents. Archiv der Pharmazie, 354(1), e2000258. [Link]

  • National Institutes of Health. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

  • National Center for Biotechnology Information. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. [Link]

  • SciSpace. Neurodegenerative diseases. [Link]

  • Open Exploration Publishing. Phenolic compounds as anti-Alzheimer's disease agents. [Link]

  • Google Patents. Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • PubMed Central. Analysis of phenolic compounds in Parkinson's disease: a bibliometric assessment of the 100 most cited papers. [Link]

  • Frontiers. Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. [Link]

  • MDPI. 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. [Link]

  • PubMed Central. Neurodegenerative disease: models, mechanisms, and a new hope. [Link]

  • ResearchGate. (PDF) Phenolic compounds as anti-Alzheimer's disease agents. [Link]

  • MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • MDPI. Neuroprotective Potential of SGLT2 Inhibitors in Animal Models of Alzheimer's Disease and Type 2 Diabetes Mellitus: A Systematic Review. [Link]

  • MDPI. Drug Candidates for the Treatment of Alzheimer's Disease: New Findings from 2021 and 2022. [Link]

  • PubMed Central. New insights in animal models of neurotoxicity-induced neurodegeneration. [Link]

  • MDPI. Emerging Role of Plant-Based Bioactive Compounds as Therapeutics in Parkinson's Disease. [Link]

  • MDPI. Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. [Link]

  • MDPI. Targeting Alzheimer's Disease: Evaluating the Efficacy of C-1 Functionalized N-Aryl-Tetrahydroisoquinolines as. [Link]

  • PubMed. Unveiling Nature's potential: Promising natural compounds in Parkinson's disease management. [Link]

  • ResearchGate. New insights in animal models of neurotoxicity-induced neurodegeneration. [Link]

  • PubMed Central. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • PubMed. Pharmacokinetics and Metabolism of alpha-[(dimethylamino)methyl]-2- (3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a Hypoglycemic Agent, in Man. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. [Link]

  • BioWorld. A simple method for the synthesis of isoxazole derivatives with in vitro antitumor activity. [Link]

  • PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. [Link]

Sources

A Technical Guide to Investigating the Anti-inflammatory Properties of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a critical biological response, but its dysregulation contributes to a wide array of chronic diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant priority in drug discovery. This technical guide outlines a comprehensive, multi-tiered strategy for the preclinical investigation of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, a compound featuring the phenylisoxazole scaffold known for its association with anti-inflammatory activity, notably as a core structure in selective COX-2 inhibitors.[1][2][3][4][5] This document provides a logical, field-proven framework for elucidating the compound's potential mechanism of action, and assessing its efficacy and safety through a series of validated in vitro and in vivo assays. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals, providing a self-validating system for generating robust and reliable data compliant with regulatory expectations for preclinical research.[6][7]

Introduction and Rationale

The isoxazole ring is a key pharmacophore in several clinically significant anti-inflammatory drugs.[4][8] Its derivatives have demonstrated potent inhibitory activity against key inflammatory mediators, particularly cyclooxygenase-2 (COX-2).[1][2][3][5] The target compound, this compound, combines this privileged scaffold with a methylaminomethyl side chain, presenting a novel chemical entity for investigation.

Our central hypothesis is that this compound will exhibit anti-inflammatory properties, potentially through the modulation of the arachidonic acid cascade via COX-2 inhibition and/or through interference with pro-inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB).[9][10][11] The NF-κB signaling pathway is a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[9][11][12] Therefore, a compound that inhibits this pathway could have broad anti-inflammatory effects.

This guide details a systematic approach to:

  • Confirm the foundational hypothesis using rapid, high-throughput in vitro screening.

  • Elucidate the mechanism of action by dissecting its effects on key inflammatory enzymes and signaling pathways.

  • Validate efficacy and establish a preliminary safety profile in established in vivo models of inflammation.

The following workflow provides a strategic overview of the proposed investigation.

G cluster_0 Phase 1: In Vitro Mechanistic Screening cluster_1 Phase 2: In Vivo Efficacy & Safety cluster_2 Phase 3: Data Analysis & Go/No-Go Decision A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT on Macrophages) A->B C Primary Screen: LPS-Stimulated Cytokine Release (TNF-α, IL-6) B->C D Enzyme Inhibition Assays (COX-1/COX-2) C->D If C is positive E NF-κB Activation Assay (Reporter Gene or Western Blot) C->E If C is positive F Acute Inflammation Model: Carrageenan-Induced Paw Edema D->F Mechanistic Insight Guides In Vivo Model Choice E->F Mechanistic Insight Guides In Vivo Model Choice G Systemic Inflammation Model: LPS-Induced Cytokine Storm F->G H Preliminary Toxicology (Dose Range Finding) G->H I Synthesize Data: Efficacy, Potency (IC50/ED50), Selectivity, Safety Window H->I J Decision Point: Proceed to Advanced Preclinical Studies I->J

Caption: High-level workflow for the preclinical evaluation of the target compound.

Compound Synthesis and Characterization

Prior to biological evaluation, the identity, purity, and stability of this compound must be rigorously confirmed.

Synthesis

While several synthetic routes for isoxazole derivatives exist, a common approach involves the reaction of a chalcone precursor with hydroxylamine hydrochloride.[13] A plausible synthesis for the target compound could involve the formation of the 5-phenylisoxazole core, followed by functionalization at the 3-position and subsequent N-methylation. All synthetic procedures must be meticulously documented.

Physicochemical Characterization

The following analyses are mandatory to establish a comprehensive profile of the test article:

  • Structural Verification: ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) to determine purity, which should exceed 95%.

  • Solubility: Determination of solubility in relevant aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO) is critical for preparing accurate dosing solutions.

  • Stability: Assessment of stability under experimental conditions (temperature, pH, light) to ensure compound integrity throughout the assays.

In Vitro Mechanistic Evaluation

In vitro assays offer a controlled environment for initial screening and are cost-effective and time-efficient for elucidating the mechanism of action.[14][15]

Cell Viability and Cytotoxicity

Causality: It is imperative to first establish a non-toxic concentration range for the compound. A compound that kills the cells will artifactually appear to be "anti-inflammatory" by preventing the production of inflammatory mediators. This assay provides a self-validating system by ensuring that any observed anti-inflammatory effects are not due to cytotoxicity.

Protocol: MTT Assay on RAW 264.7 Macrophages

  • Cell Seeding: Plate RAW 264.7 murine macrophages at a density of 1x10⁴ cells/well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the CC50 (50% cytotoxic concentration).

Primary Screen: Inhibition of Pro-inflammatory Cytokine Release

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent stimulator of macrophages via Toll-like receptor 4 (TLR4), leading to a robust inflammatory response characterized by the release of key cytokines like TNF-α and IL-6.[16] This assay serves as the primary functional screen to confirm if the compound has anti-inflammatory activity in a cellular context.

Protocol: LPS-Stimulated Cytokine Release in THP-1 Cells

  • Cell Culture: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[16]

  • Pre-treatment: Pre-treat the differentiated THP-1 cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.[16]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Analysis: Calculate the percent inhibition of cytokine release compared to the LPS-only control. Determine the IC50 (50% inhibitory concentration).

CompoundTargetIC50 (µM) [Hypothetical Data]
N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HClTNF-α Release2.5
N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HClIL-6 Release3.1
Dexamethasone (Positive Control)TNF-α Release0.05
Mechanistic Assays: COX Inhibition and NF-κB Activation

Causality: If the primary screen is positive, the next logical step is to investigate the underlying mechanism. Given the phenylisoxazole core, direct inhibition of COX enzymes is a strong possibility.[2][3] Concurrently, assessing the effect on the NF-κB pathway, a central regulator of cytokine production, is crucial.[11][17]

Protocol 1: COX-1/COX-2 Inhibition Assay A commercially available colorimetric or fluorometric COX inhibitor screening assay kit should be used. This allows for the simultaneous determination of IC50 values for both COX-1 and COX-2 isoforms, providing a critical selectivity index.

CompoundCOX-1 IC50 (µM) [Hypothetical]COX-2 IC50 (µM) [Hypothetical]Selectivity Index (COX-1/COX-2)
N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HCl50.00.862.5
Celecoxib (Positive Control)45.00.041125
Ibuprofen (Non-selective Control)5.010.00.5

Protocol 2: NF-κB Activation Assay (Western Blot for Phospho-IκBα)

  • Cell Treatment: Treat RAW 264.7 cells with the test compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.

  • Cell Lysis: Lyse the cells and collect the total protein.

  • Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. Use a β-actin antibody as a loading control.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

  • Analysis: Quantify band intensity. A decrease in the p-IκBα/total IκBα ratio indicates inhibition of the NF-κB pathway.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (p) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Compound Test Compound Compound->IKK Inhibits? Compound->NFkB Inhibits Translocation?

Caption: Potential points of inhibition in the canonical NF-κB signaling pathway.

In Vivo Efficacy Models

Positive in vitro results must be translated to a living system.[18] The choice of in vivo models should be guided by the in vitro mechanistic data and must adhere to strict ethical guidelines for animal research.

Acute Local Inflammation: Carrageenan-Induced Paw Edema

Causality: This is a classic, well-validated model of acute inflammation.[19][18] Carrageenan injection induces a biphasic inflammatory response, involving histamine and serotonin in the early phase, and prostaglandins and cytokines in the later phase. Inhibition of edema in the later phase is indicative of activity against prostaglandin synthesis (i.e., COX activity). This provides a self-validating in vivo confirmation of the in vitro COX data.

Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Groups: Use male Wistar rats (180-200g), divided into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin 10 mg/kg), and Test compound at multiple doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan challenge.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control. Determine the ED50 (effective dose for 50% inhibition).

Acute Systemic Inflammation: LPS-Induced Cytokine Production

Causality: This model assesses the compound's ability to suppress a systemic inflammatory response, which is highly relevant for conditions like sepsis.[20] It directly tests the in vivo relevance of the in vitro cytokine inhibition data.

Protocol: LPS-Induced Cytokine Production in Mice

  • Animal Groups: Use male C57BL/6 mice, divided into groups (n=6): Vehicle control, Positive control (e.g., Dexamethasone 5 mg/kg), and Test compound at multiple doses (e.g., 10, 30, 100 mg/kg, i.p.).

  • Dosing: Administer the vehicle, positive control, or test compound 30 minutes before the LPS challenge.

  • Challenge: Inject mice with LPS (e.g., 1 mg/kg, i.p.).

  • Sample Collection: At 90 minutes post-LPS injection, collect blood via cardiac puncture and process to obtain serum.

  • Analysis: Measure serum levels of TNF-α and IL-6 using ELISA. Calculate the percentage reduction in cytokine levels compared to the vehicle control.

Conclusion and Future Directions

This technical guide provides a robust, logical, and scientifically grounded framework for the initial investigation of this compound's anti-inflammatory properties. The structured progression from in vitro mechanistic studies to in vivo efficacy models ensures that each step builds upon the last, creating a self-validating data package.

Positive results from this comprehensive evaluation—specifically, potent inhibition of pro-inflammatory mediators (IC50 < 10 µM), a favorable COX-2 selectivity index, and significant efficacy in in vivo models at well-tolerated doses—would provide a strong rationale for advancing the compound into more complex chronic inflammation models (e.g., collagen-induced arthritis) and formal preclinical safety and toxicology studies as required by regulatory agencies like the FDA.[6][21][22]

References

  • Umar, M.I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Vertex AI Search Grounding API.
  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy.
  • Magan-Gadian, M., et al. (2017).
  • Tak, P.P., & Firestein, G.S. (2001). NF-κB: a key role in inflammatory diseases.
  • Saha, S., & Pahan, K. (2016). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Bioscience.
  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. The Journal of Clinical Endocrinology & Metabolism.
  • Peiris, D.S.H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Pharmaceutical Sciences.
  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models. WuXi AppTec.
  • Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling.
  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
  • Al-Harrasi, A., et al. (2018). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances.
  • Singh, N., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Singh, N., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
  • Abdel-Tawab, A.M., et al. (2023).
  • Perrone, M.G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). Molecules.
  • Patil, S.B., et al. (2017). Evaluation of Anti-Inflammatory Activity of 3-(1-Methoxy Napthalen-2-yl)-5-Phenylisoxazole by Using Passive Anaphylaxis in Rats. IOSR Journal of Pharmacy and Biological Sciences.
  • Kumar, G.P., et al. (2012). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library.
  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.
  • Rhizome. (n.d.).
  • U.S. Food and Drug Administration. (2023). Nonclinical Safety Evaluation of the Immunotoxic Potential of Drugs and Biologics Guidance for Industry. FDA.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.

Sources

N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride: A Preclinical Development Roadmap for a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating potent and diverse pharmacological activities, including significant anticancer properties.[1][2] This technical guide presents a comprehensive preclinical development roadmap for a novel isoxazole-containing compound, N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. While direct experimental data on the anticancer effects of this specific molecule are not yet publicly available, its structural features, shared with other biologically active isoxazoles, suggest a strong potential for oncological applications. This document provides a structured, evidence-based framework for researchers, scientists, and drug development professionals to systematically investigate and validate its potential as a therapeutic agent. The proposed workflow encompasses in silico modeling, chemical synthesis, extensive in vitro characterization, and a clear path toward in vivo efficacy studies, adhering to the principles of rigorous scientific inquiry and self-validating experimental design.

Introduction: The Isoxazole Scaffold as a Versatile Pharmacophore in Oncology

Heterocyclic compounds are cornerstones in the development of new pharmaceuticals, and the isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is of particular interest.[1][3] This arrangement confers unique physicochemical properties that facilitate interactions with a wide range of biological targets.[4] Isoxazole derivatives have been reported to exhibit a broad spectrum of anticancer activities, acting through various mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[2] Furthermore, some isoxazole-based compounds have shown potent and selective inhibition of heat shock protein 90 (Hsp90), a key chaperone protein involved in the stability of numerous oncoproteins.[5][6]

This compound incorporates the key phenylisoxazole core, a structural motif present in compounds with demonstrated biological activity. The strategic placement of the phenyl and N-methylmethanamine groups offers multiple points for potential interaction with biological targets and for future chemical modification to optimize activity and pharmacokinetic properties. This guide outlines a systematic approach to unlock the therapeutic potential of this promising, yet unexplored, molecule.

Compound Profile: this compound

A thorough understanding of the candidate molecule's physicochemical properties is fundamental to its development.

PropertyValue (Predicted/Known for Isomers)Source
Molecular Formula C₁₁H₁₃ClN₂O[7]
Molecular Weight 224.69 g/mol [7]
IUPAC Name N-methyl-1-(5-phenylisoxazol-3-yl)methanamine;hydrochloride
CAS Number 852227-91-9[8]
Predicted Solubility The hydrochloride salt is expected to have good solubility in aqueous solutions.[9]
Predicted Lipophilicity (LogP) Isoxazole derivatives generally possess favorable lipophilicity for oral bioavailability.
Predicted Drug-Likeness Compliant with Lipinski's Rule of Five, suggesting potential for oral bioavailability.[1]
Proposed Synthetic Route: Reductive Amination

A plausible and efficient synthesis of the target compound can be achieved through a reductive amination pathway, a common method for preparing secondary amines.[9]

Synthesis_Workflow start 5-Phenylisoxazole-3-carboxaldehyde intermediate Imine Intermediate start->intermediate Imine Formation reagent1 Methylamine (CH₃NH₂) reagent1->intermediate product_base N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine (Free Base) intermediate->product_base Reduction reagent2 Reducing Agent (e.g., NaBH(OAc)₃) reagent2->product_base final_product This compound product_base->final_product Salt Formation reagent3 HCl in ether/dioxane reagent3->final_product

Caption: Proposed synthetic workflow for this compound.

Preclinical Evaluation Framework: A Phased Approach

A systematic, multi-phase evaluation is critical to ascertain the anticancer potential of the title compound.

Preclinical_Workflow cluster_phase1 Phase 1: In Silico & Initial Synthesis cluster_phase2 Phase 2: In Vitro Biological Evaluation cluster_phase3 Phase 3: In Vivo Efficacy & Toxicology p1_1 In Silico Screening (Docking, ADMET) p1_2 Synthesis & Purification p1_1->p1_2 p1_3 Physicochemical Characterization p1_2->p1_3 p2_1 Cell Viability Assays (MTT, MTS) p1_3->p2_1 p2_2 Apoptosis Assays (Annexin V, Caspase Activity) p2_1->p2_2 p2_3 Cell Cycle Analysis (Flow Cytometry) p2_1->p2_3 p2_4 Mechanism of Action Studies (Western Blot, Kinase Assays) p2_2->p2_4 p2_3->p2_4 p3_1 Xenograft Tumor Models p2_4->p3_1 p3_2 Pharmacokinetic Studies p3_1->p3_2 p3_3 Preliminary Toxicology p3_2->p3_3 MoA_Pathway cluster_targets Potential Molecular Targets cluster_effects Cellular Effects compound N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HCl tubulin Tubulin compound->tubulin hsp90 Hsp90 compound->hsp90 kinases Kinases compound->kinases mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest protein_degradation Oncoprotein Degradation hsp90->protein_degradation signal_inhibition Signal Transduction Inhibition kinases->signal_inhibition apoptosis Apoptosis mitotic_arrest->apoptosis cell_cycle Cell Cycle Arrest mitotic_arrest->cell_cycle protein_degradation->apoptosis signal_inhibition->apoptosis signal_inhibition->cell_cycle

Sources

Preliminary Toxicity Screening of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel chemical entity, N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. The preclinical safety evaluation of a new chemical entity (NCE) is a critical step in the drug development process.[1][2] Early identification of potential toxicities can save significant resources and prevent adverse outcomes in later stages of development.[3] This document outlines a strategic, tiered approach to the initial safety assessment, beginning with in vitro assays to evaluate cytotoxicity and genotoxicity, followed by an in vivo acute oral toxicity study. The methodologies detailed herein are grounded in established protocols and international guidelines to ensure scientific integrity and regulatory relevance. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making regarding the progression of this and other novel isoxazole derivatives. While many isoxazole derivatives have been shown to possess beneficial bioactive properties with low toxicity[4][5][6], a thorough and systematic toxicological evaluation is paramount for any new compound.

Introduction: The Compound and the Strategy

This compound is a novel compound featuring a phenylisoxazole core. The isoxazole moiety is a prominent heterocycle in medicinal chemistry, known for a wide spectrum of biological activities.[5][7] Given its structural attributes, this compound warrants investigation for potential therapeutic applications. However, before proceeding to more extensive preclinical and clinical studies, a foundational understanding of its toxicity profile is essential.[8][9][10][11]

This guide advocates for a tiered screening approach, commencing with cost-effective and high-throughput in vitro methods to identify major toxicity concerns early. This strategy aligns with the "fail early, fail cheap" paradigm in drug development, conserving resources for the most promising candidates.[12] The preliminary toxicity screening detailed here comprises three key stages:

  • In Vitro Cytotoxicity Assessment: To determine the compound's potential to cause cell death.

  • In Vitro Genotoxicity Assessment: To evaluate the compound's potential to induce genetic mutations.

  • In Vivo Acute Oral Toxicity Assessment: To understand the systemic effects of a single high dose of the compound.

This phased approach ensures that animal studies are only conducted after a baseline of cellular toxicity has been established, in line with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

In Vitro Toxicity Assessment

In vitro studies form the cornerstone of early toxicity screening, offering a rapid and ethical means of evaluating a compound's effects at the cellular level.[2][12][13]

Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] The assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16][17] The amount of formazan produced is directly proportional to the number of viable cells.[15]

  • Cell Seeding:

    • Select a panel of relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line relevant to the compound's potential therapeutic target).

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere and proliferate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Replace the cell culture medium with fresh medium containing the various concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.

    • Incubate the plates for 24 to 72 hours.

  • MTT Addition and Incubation:

    • Following the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

    • Incubate the plate for 4 hours in a humidified atmosphere.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in diluted hydrochloric acid) to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance of the colored solution at a wavelength between 500 and 600 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Genotoxicity Screening: The Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[18][19] It utilizes several strains of Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.[18][20] The test evaluates a compound's ability to cause a reverse mutation, allowing the bacteria to regain their ability to synthesize histidine and form colonies.[18][20]

  • Bacterial Strains and Metabolic Activation:

    • Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[20]

    • Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from rat liver.[21] This is crucial as some chemicals only become mutagenic after being metabolized.[21]

  • Plate Incorporation Method:

    • Prepare a top agar solution containing a trace amount of histidine and biotin.

    • To a tube of molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.[21]

    • Pour this mixture onto a minimal glucose agar plate.[20]

    • Include a negative (vehicle) control and a known mutagen as a positive control for each bacterial strain.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 48-72 hours.[20]

    • Count the number of revertant colonies on each plate.

  • Data Interpretation:

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and/or if a reproducible, significant increase (typically a two-fold or greater increase over the negative control) is observed at one or more concentrations.

In Vivo Acute Oral Toxicity Assessment

Following in vitro screening, an acute oral toxicity study in rodents is a standard requirement to understand the potential adverse effects of a single, high dose of a new chemical entity.[22][23][24] These studies provide information on the median lethal dose (LD50) and help to identify potential target organs of toxicity.[2][24] The study should be conducted in compliance with internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[22]

OECD Guideline 425: Up-and-Down Procedure

The Up-and-Down Procedure (UDP) is a method for determining the LD50 that uses a minimal number of animals.[25] Animals are dosed one at a time, and the dose for the next animal is adjusted up or down depending on the outcome for the previous animal.[25]

  • Animal Model and Housing:

    • Use a single rodent species, typically female rats, as they are often slightly more sensitive.[26]

    • Acclimatize the animals to laboratory conditions for at least 5 days prior to the study.[26]

  • Dose Administration:

    • Administer this compound as a single oral dose by gavage.[23]

    • The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[22][23]

    • The starting dose is selected based on in vitro data and any available structure-activity relationship information. A default starting dose of 300 mg/kg is often used when there is limited information.[26]

    • Subsequent doses are adjusted up or down by a factor of 3.2 based on the survival or death of the previously dosed animal.[1]

  • Observation Period:

    • Observe the animals for mortality and clinical signs of toxicity at regular intervals on the day of dosing and at least once daily for 14 days.[1]

    • Observations should include changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior patterns.[26]

  • Body Weight and Necropsy:

    • Record the body weight of each animal before dosing and at least weekly thereafter.[25]

    • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.[25]

  • LD50 Calculation:

    • The LD50 is calculated using the maximum likelihood method.[25] This provides an estimate of the dose at which 50% of the animals would be expected to die.[24]

Data Presentation and Visualization

Clear and concise presentation of data is crucial for the interpretation of toxicity studies.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 Values)
Cell LineCompoundIC50 (µM)
HepG2This compound>1000
HEK293This compound>1000
MCF-7This compound750

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Hypothetical Acute Oral Toxicity Data (OECD 425)
Species/StrainSexEstimated LD50 (mg/kg)95% Confidence IntervalClinical Signs of Toxicity
Wistar RatFemale>2000N/ANo significant signs of toxicity observed at the limit dose of 2000 mg/kg.[1] Mild sedation was noted in the first 4 hours post-dosing, with full recovery within 24 hours.[1]

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagram 1: Tiered Toxicity Screening Workflow

ToxicityScreeningWorkflow cluster_0 In Vitro Screening cluster_1 Decision Point cluster_2 In Vivo Screening cluster_3 Outcome Cytotoxicity Cytotoxicity Assay (e.g., MTT) Decision1 Acceptable In Vitro Profile? Cytotoxicity->Decision1 Genotoxicity Genotoxicity Assay (e.g., Ames Test) Genotoxicity->Decision1 AcuteToxicity Acute Oral Toxicity (e.g., OECD 425) Decision1->AcuteToxicity Yes Halt Halt Development Decision1->Halt No Proceed Proceed to Further Preclinical Studies AcuteToxicity->Proceed

Caption: Tiered workflow for preliminary toxicity screening.

Conclusion

The preliminary toxicity screening of this compound, as outlined in this guide, provides a robust and efficient pathway for establishing a foundational safety profile. By integrating in vitro and in vivo methodologies, researchers can make data-driven decisions regarding the continued development of this and other novel compounds. A thorough and well-documented toxicity assessment is not only a scientific necessity but also a critical component of the regulatory dossier required for advancing a new chemical entity towards clinical trials.

References

  • MTT assay. In: Wikipedia. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Agenda Life Sciences. [Link]

  • Gupta, P., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2760. [Link]

  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2019). ResearchGate. [Link]

  • Preclinical GLP Toxicology Studies. Charles River Laboratories. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • OECD Guideline for Testing of Chemicals, Section 4: Health Effects, Test No. 420: Acute Oral Toxicity – Fixed Dose Procedure. OECD. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Notes. [Link]

  • Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025). Frontiers in Pharmacology. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Step 2: Preclinical Research. U.S. Food and Drug Administration. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, Test No. 401: Acute Oral Toxicity. (1987). National Toxicology Program. [Link]

  • The Ames Test. (n.d.). University of California, Davis. [Link]

  • Acute Toxicity by OECD Guidelines. (2018). Slideshare. [Link]

  • Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD. [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). National Institutes of Health. [Link]

  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. [Link]

  • Parasuraman, S. (2011). Toxicological screening. Journal of pharmacology & pharmacotherapeutics, 2(2), 74–79. [Link]

  • Early toxicity screening strategies. (2025). ResearchGate. [Link]

  • Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 225, 113511. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]

  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (2022). In Silico Toxicology. [Link]

  • N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. MySkinRecipes. [Link]

  • (5-Methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride. (n.d.). PubChem. [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231–238. [Link]

  • N-Methyl-N-naphthylmethylamine hydrochloride. (n.d.). PubChem. [Link]

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged five-membered heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] This guide focuses on the structure-activity relationships (SAR) of a specific, yet underexplored, class of compounds: analogs of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine. While comprehensive SAR data for this exact molecule is not abundant in public literature, this document synthesizes established principles from related phenylisoxazole series to construct a predictive SAR model. We will dissect the core scaffold, propose a likely biological context based on structural analogy, and explore the anticipated pharmacological consequences of systematic chemical modifications. Detailed experimental protocols for analog synthesis and evaluation are provided to serve as a practical framework for researchers entering this chemical space.

Introduction: The Phenylisoxazole Core and Its Therapeutic Potential

Isoxazole-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2][3] Their utility is highlighted by their presence in several marketed drugs, such as the anticonvulsant zonisamide and the antipsychotic risperidone.[4] The specific scaffold, N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine, combines three key pharmacophoric elements:

  • A Phenyl Ring: A versatile aromatic group amenable to substitution to modulate potency, selectivity, and pharmacokinetic properties.

  • An Isoxazole Linker: A bioisosterically stable, five-membered aromatic heterocycle that correctly orients the other two fragments.

  • An N-Methylmethanamine Moiety: A basic side chain crucial for forming salt-bridge interactions with acidic residues (e.g., Asp, Glu) in receptor binding pockets, a common feature in ligands for CNS targets.

Structurally, the molecule bears a resemblance to phenethylamine-like neuromodulators, suggesting its potential interaction with monoamine transporters or G-protein coupled receptors (GPCRs) within the central nervous system (CNS). This guide will proceed under the hypothesis that these analogs are likely to target CNS pathways, such as those involving AMPA receptors or monoamine signaling.[5][6][7]

Deconstruction of the Core Scaffold for SAR Analysis

To systematically explore the SAR, we divide the parent molecule into three primary regions for modification. Understanding the impact of substitutions at each site is fundamental to designing analogs with improved potency, selectivity, and drug-like properties.

SAR_Regions cluster_0 Region A: Phenyl Ring cluster_1 Region B: Isoxazole Core cluster_2 Region C: N-Methylmethanamine Side Chain A B C

Key regions for SAR modification on the parent scaffold.

Structure-Activity Relationship (SAR) Analysis

Region A: Modifications of the 5-Phenyl Ring

The phenyl ring at the 5-position of the isoxazole is a critical site for tuning the molecule's properties. Substitutions here can influence electronic distribution, lipophilicity, and steric interactions within the binding pocket.

  • Rationale for Modification: Altering substituents on this ring is a primary strategy to enhance binding affinity, modulate selectivity between receptor subtypes, and block potential sites of metabolic oxidation (e.g., para-hydroxylation).

  • Predicted SAR Trends:

    • Halogen Substitution (F, Cl, Br): Placing small halogens, particularly at the para-position (R4), is predicted to be favorable.[8] This often enhances potency by increasing binding interactions through halogen bonding or by favorably modifying electronic properties. Bulky halogens like iodine may decrease activity due to steric hindrance.[8]

    • Alkyl/Alkoxy Groups (CH₃, OCH₃): Small, lipophilic groups at the para- or meta-positions (R3, R4) are generally well-tolerated and can improve blood-brain barrier penetration.[8] However, bulky groups like tert-butyl are likely to be detrimental, suggesting a sterically constrained binding pocket.[8]

    • Electron-Withdrawing Groups (CN, NO₂, CF₃): Strong electron-withdrawing groups can significantly alter the electronics of the phenyl ring. While a cyano group at the meta-position has proven beneficial in some isoxazole series for xanthine oxidase inhibition, strong withdrawing groups like nitro often lead to a dramatic decrease in activity for other targets.[8][9]

Table 1: Predicted SAR for Phenyl Ring (Region A) Analogs

Compound ID R2 R3 R4 Predicted Activity Rationale
Parent H H H Baseline Unsubstituted reference compound.
A-1 H H F +++ Small halogen, favorable electronics, blocks metabolism.[8]
A-2 H H Cl +++ Similar to fluoro, slightly more lipophilic.[8]
A-3 H H OCH₃ ++ Increases lipophilicity, potential H-bond acceptor.
A-4 H H t-Bu - Likely steric clash within the binding site.[8]
A-5 H NO₂ H -- Strong electron withdrawal often reduces potency.[8]

| A-6 | Cl | Cl | H | +/- | Di-substitution may introduce unfavorable steric or electronic effects. |

Region C: Modifications of the N-Methylmethanamine Side Chain

The basic amine is the probable primary anchor to the biological target. Its pKa, steric profile, and the length of the linker are critical determinants of activity.

  • Rationale for Modification: The goal is to optimize the ionic interaction with the target protein while probing the adjacent space for additional favorable interactions.

  • Predicted SAR Trends:

    • N-Alkylation: Changing the N-methyl group to N-ethyl or N-propyl may probe the size of the hydrophobic pocket near the anchoring aspartate residue. However, removing the methyl group entirely (primary amine, -NH₂) or adding bulky substituents could disrupt a key interaction or introduce steric clashes.

    • Linker Homologation: Increasing the linker from one carbon (-CH₂-) to two (-CH₂CH₂-) will alter the position of the basic nitrogen relative to the phenylisoxazole core. This is often detrimental unless the binding site has a corresponding pocket to accommodate the longer chain.

    • Methylation: While the parent compound is an N-methyl secondary amine, conversion to a primary amine, (5-phenylisoxazol-3-yl)methanamine, could alter receptor selectivity or potency.

Table 2: Predicted SAR for Side Chain (Region C) Analogs

Compound ID Side Chain Modification Predicted Activity Rationale
Parent -CH₂-NH(CH₃) Baseline Reference secondary amine.
C-1 -CH₂-NH₂ +/- Primary amine; may alter pKa and binding geometry.
C-2 -CH₂-N(CH₃)₂ - Tertiary amine; increased steric bulk, potential loss of key H-bond.
C-3 -CH₂-NH(C₂H₅) ++ Probes for slightly larger hydrophobic pocket.

| C-4 | -CH₂CH₂-NH(CH₃) | -- | Incorrect positioning of the basic nitrogen. |

Experimental Protocols

General Synthesis Workflow

The synthesis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine analogs can be achieved through a reliable and modular synthetic route. A common strategy involves the [3+2] cycloaddition reaction to form the isoxazole core, followed by functional group manipulation to install the side chain.

Synthesis_Workflow Start Substituted Acetophenone Intermediate1 Chalcone Intermediate Start->Intermediate1 Claisen-Schmidt Condensation Intermediate2 5-Phenylisoxazole-3- carboxaldehyde Intermediate1->Intermediate2 Cyclization with Hydroxylamine Product Target Analog (via Reductive Amination) Intermediate2->Product Reaction with Methylamine & NaBH(OAc)₃

General synthetic workflow for target analogs.

Step-by-Step Protocol: Synthesis of Analog A-2 (p-Chloro derivative)

  • Chalcone Formation: To a solution of 4'-chloroacetophenone (1.0 eq) and benzaldehyde (1.1 eq) in ethanol, add aqueous NaOH (2.0 eq) dropwise at 0°C. Stir the reaction at room temperature for 4 hours until a precipitate forms. Filter the solid, wash with cold water and ethanol, and dry to yield the chalcone intermediate.

  • Isoxazole Formation: Reflux a mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in acetic acid for 6 hours. Cool the reaction, pour it into ice water, and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield 3-(4-chlorophenyl)-5-phenylisoxazole.

  • Formylation: (Vilsmeier-Haack reaction) Cool a solution of the isoxazole (1.0 eq) in DMF to 0°C. Add POCl₃ (3.0 eq) dropwise. Warm to room temperature and then heat at 60°C for 2 hours. Pour the reaction mixture onto crushed ice, neutralize with NaOH, and extract with ethyl acetate. Purify by column chromatography to obtain 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde.

  • Reductive Amination: To a solution of the aldehyde (1.0 eq) in 1,2-dichloroethane, add methylamine (2.0 M in THF, 1.5 eq) followed by sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq). Stir at room temperature for 12 hours. Quench the reaction with saturated NaHCO₃ solution, extract with dichloromethane, dry over Na₂SO₄, and concentrate.

  • Salt Formation: Dissolve the free base in diethyl ether and add a solution of HCl in ether (1.1 eq) to precipitate the hydrochloride salt. Filter and dry under vacuum.

In Vitro Assay: AMPA Receptor Binding

Given the structural alerts for CNS activity, a primary screening target could be the AMPA receptor, a key player in excitatory neurotransmission.[5][6][7]

Protocol: [³H]-AMPA Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the AMPA receptor.

  • Materials: Rat cortical membranes, [³H]-AMPA (radioligand), unlabeled AMPA (for non-specific binding), test compounds, binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare rat cortical membranes via homogenization and centrifugation.

    • In a 96-well plate, add 50 µL of binding buffer, 25 µL of test compound solution (at various concentrations), 25 µL of [³H]-AMPA (final concentration ~2-5 nM), and 100 µL of membrane preparation.

    • For determining non-specific binding, use a high concentration of unlabeled AMPA (e.g., 1 mM) instead of the test compound.

    • Incubate the plate at 4°C for 1 hour.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]-AMPA and Kd is its dissociation constant.

Conclusion and Future Directions

This guide provides a predictive framework for the SAR of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine analogs based on established medicinal chemistry principles observed in related heterocyclic series. The key takeaways are:

  • Phenyl Ring: Small, electron-neutral, or weakly electron-withdrawing substituents at the para-position are predicted to be optimal for activity.

  • Amine Side Chain: The N-methyl group and the single carbon linker are likely crucial for potent interactions. Modifications here should be conservative.

Future work should focus on synthesizing the proposed analogs and evaluating them in a panel of CNS-related in vitro assays to validate the hypothesized biological target. Promising hits should then be profiled for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their potential as drug candidates. The modular synthesis allows for the rapid generation of a focused library to test these SAR predictions and uncover novel CNS-active agents.

References

  • BenchChem. (n.d.). Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide.
  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • PMC - NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives.
  • PubMed. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives.
  • MySkinRecipes. (n.d.). N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine.
  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques.
  • PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs.
  • PubMed Central. (n.d.). A series of structurally novel heterotricyclic α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists.
  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds.
  • PubMed. (n.d.). A series of structurally novel heterotricyclic alpha-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptor-selective antagonists.
  • ResearchGate. (n.d.). Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents.
  • NIH. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides as Anti-Inflammatory and Anti-Cancer Agents.
  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors.
  • Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. (n.d.).
  • PubMed. (n.d.). Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones.

Sources

Methodological & Application

Application Note: High-Throughput Screening Strategies for the Novel Compound N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for developing and implementing high-throughput screening (HTS) assays for the novel chemical entity, N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride (herein referred to as Compound X). Given the absence of a known biological target for Compound X, this guide outlines a dual-pronged strategy encompassing both target-agnostic phenotypic screening and hypothesis-driven target-based assays. The protocols detailed herein are designed to be robust, scalable, and self-validating, enabling researchers to identify and characterize the mechanism of action of this novel compound.

Introduction: A Strategy for Novel Compound Characterization

The process of elucidating the biological activity of a novel small molecule, such as Compound X, presents a significant challenge in drug discovery. The absence of a known target necessitates a systematic and multi-faceted screening approach. This guide proposes a parallel workflow to maximize the potential for identifying the compound's cellular targets and functional effects.

The chemical structure of Compound X, featuring a phenylisoxazole core, is found in various compounds with diverse biological activities, including acting as ligands for G-protein coupled receptors (GPCRs) or as enzyme inhibitors. This structural motif provides a rationale for pursuing hypothesis-driven, target-based screening against these protein families. However, to maintain an unbiased approach, a parallel phenotypic screening strategy is essential to capture unexpected mechanisms of action.

The following diagram illustrates the proposed dual-strategy workflow for the characterization of Compound X.

HTS_Workflow_for_Novel_Compound Compound_X N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride (Compound X) HCS High-Content Imaging Assay (e.g., Cell Painting) Compound_X->HCS Primary Screen Viability Cell Viability/Toxicity Assays (e.g., CellTiter-Glo®) Compound_X->Viability Counter-Screen GPCR GPCR Panels (e.g., Calcium Flux, cAMP Assays) Compound_X->GPCR Primary Screen Enzyme Enzyme Inhibition Panels (e.g., Kinase, Protease Assays) Compound_X->Enzyme Primary Screen HCS->Viability Hit_Deconvolution Hit Deconvolution & Target Identification HCS->Hit_Deconvolution Identified Phenotype Hit_Validation Hit Validation & Mechanism of Action Studies GPCR->Hit_Validation Enzyme->Hit_Validation Hit_Deconvolution->Hit_Validation

Caption: Dual-strategy workflow for Compound X characterization.

Phenotypic Screening: Unbiased Discovery of Cellular Effects

Phenotypic screening offers a powerful, unbiased approach to identify the functional consequences of Compound X on cells without a priori knowledge of its molecular target.

High-Content Imaging (HCI) using the Cell Painting Assay

The Cell Painting assay is a high-content, multiplexed imaging assay that uses six fluorescent dyes to label different cellular organelles, providing a detailed morphological profile of the cell's response to a compound. This allows for the detection of a wide range of cellular phenotypes.

Principle: Cells are treated with Compound X, stained with a cocktail of fluorescent dyes, and imaged using an automated microscope. The resulting images are analyzed to extract hundreds of quantitative features (e.g., size, shape, texture) for each cell. The morphological profile of Compound X-treated cells is then compared to a reference library of profiles from compounds with known mechanisms of action.

Protocol: Cell Painting Assay

  • Cell Culture: Plate U-2 OS (osteosarcoma) cells in 384-well, black-walled, clear-bottom imaging plates at a density of 1,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of Compound X in DMSO. Add the compound to the cell plates to achieve a final concentration range of 10 nM to 100 µM. Include positive (e.g., a panel of known cytotoxic and bioactive compounds) and negative (DMSO vehicle) controls. Incubate for 48 hours.

  • Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.

    • Wash twice with HBSS (Hanks' Balanced Salt Solution).

    • Add the Cell Painting dye cocktail (see table below) and incubate for 30 minutes at 37°C.

    • Wash three times with HBSS.

  • Imaging: Acquire images using a high-content imaging system with appropriate filter sets for each dye. Capture at least four fields of view per well.

  • Data Analysis: Use image analysis software (e.g., CellProfiler™) to segment cells and extract morphological features. Compare the feature vector of Compound X-treated cells to controls using multivariate statistical methods (e.g., Principal Component Analysis, correlation analysis).

Table 1: Cell Painting Dye Cocktail

Dye (Target)SupplierExcitation/Emission (nm)
Hoechst 33342 (Nuclei)Thermo Fisher350/461
Concanavalin A, Alexa Fluor 488 (Endoplasmic Reticulum)Thermo Fisher495/519
SYTO 14 Green (Nucleoli, Cytoplasmic RNA)Thermo Fisher500/520
Phalloidin, Alexa Fluor 568 (Actin Cytoskeleton)Thermo Fisher578/603
Wheat-Germ Agglutinin, Alexa Fluor 555 (Golgi, Plasma Membrane)Thermo Fisher555/580
MitoTracker™ Red CMXRos (Mitochondria)Thermo Fisher579/599
Cell Viability Counter-Screen

It is critical to distinguish specific phenotypic changes from general cytotoxicity. A counter-screen using a sensitive viability assay should be performed in parallel.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture and Treatment: Plate cells (e.g., U-2 OS, HepG2) and treat with Compound X as described in the Cell Painting protocol.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent (Promega) to each well in a volume equal to the culture medium volume.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data to DMSO controls and calculate the CC50 (cytotoxic concentration 50%). Phenotypes observed at concentrations significantly below the CC50 are more likely to be specific.

Target-Based Screening: A Hypothesis-Driven Approach

Based on the phenylisoxazole scaffold, we hypothesize that Compound X may interact with GPCRs or enzymes such as kinases.

GPCR Activity Profiling

A primary screen against a panel of GPCRs can rapidly identify potential targets. A common HTS format for GPCRs measures changes in intracellular calcium levels, a downstream event for many Gq-coupled receptors.

Principle: Cells expressing a specific GPCR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon ligand binding and Gq pathway activation, intracellular calcium is released from the endoplasmic reticulum, causing a detectable increase in fluorescence.

GPCR_Calcium_Flux_Assay cluster_cell Compound_X Compound X GPCR Gq-Coupled GPCR Compound_X->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_Cytosol Cytosolic Ca2+ ER->Ca_Cytosol Releases Ca2+ Ca_Store Ca2+ Store Fluo4 Fluo-4 Dye Ca_Cytosol->Fluo4 Binds Fluorescence Fluorescence Increase Fluo4->Fluorescence

Caption: Signaling pathway for a Gq-coupled GPCR calcium flux assay.

Protocol: Calcium Flux Assay

  • Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing the target GPCR in 384-well, black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM dye and an organic anion transporter inhibitor like probenecid (to prevent dye leakage).

    • Remove cell culture medium and add the dye loading buffer to each well.

    • Incubate for 1 hour at 37°C.

  • Compound Addition & Signal Detection:

    • Place the plate in a fluorescence imaging plate reader (e.g., FLIPR® Tetra).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add Compound X (in agonist mode) or a known agonist followed by Compound X (in antagonist mode) using the instrument's integrated pipettor.

    • Immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.

  • Data Analysis: Calculate the response over baseline for each well. For agonist screening, determine the EC50. For antagonist screening, determine the IC50.

Table 2: HTS Assay Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criterion
Z'-factor A measure of assay quality and statistical effect size.Z' ≥ 0.5
Signal-to-Background (S/B) Ratio of the mean signal of the positive control to the mean signal of the negative control.S/B ≥ 5
Coefficient of Variation (%CV) A measure of data variability.%CV ≤ 15%

The Z'-factor is a critical parameter for validating the robustness of an HTS assay. It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|

Data Interpretation and Hit Progression

A "hit" is defined as a compound that produces a response exceeding a predefined threshold (e.g., >3 standard deviations from the negative control mean).

  • Phenotypic Hits: Active compounds from the Cell Painting assay should be clustered based on their morphological profiles. This can help identify compounds with similar mechanisms of action.

  • Target-Based Hits: Hits from the GPCR or enzyme screens provide a direct hypothesis for the molecular target.

  • Hit Validation: All primary hits must be re-tested using freshly prepared compound. A full dose-response curve should be generated to confirm potency and efficacy. Orthogonal assays, which measure a different aspect of the same biological pathway, should be employed to rule out assay artifacts.

Conclusion

This application note provides a robust framework for the initial characterization of the novel compound this compound. By employing a dual strategy of unbiased phenotypic screening and hypothesis-driven target-based assays, researchers can efficiently identify the compound's biological function and molecular targets, paving the way for further drug development efforts. The provided protocols are designed as templates and should be optimized for specific cell lines and instrumentation.

References

  • Title: Isoxazoles in medicinal chemistry: a critical review. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of the isoxazole ring in medicinal chemistry. Source: Future Medicinal Chemistry URL: [Link]

  • Title: The Cell Painting assay. Source: Broad Institute URL: [Link]

  • Title: Cell Painting, a high-content imaging assay for morphological profiling using multiplexed fluorescent dyes. Source: Nature Protocols URL: [Link]

  • Title: CellProfiler: free, versatile software for automated biological image analysis. Source: Nature Methods URL: [Link]

  • Title: High-Throughput Screening for G-Protein-Coupled Receptors. Source: SLAS DISCOVERY URL: [Link]

  • Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Source: Journal of Biomolecular Screening URL: [Link]

Application Notes & Protocols: A Framework for Assessing the Preclinical Efficacy of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the preclinical efficacy of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. While specific pharmacological data for this compound is limited, its core structure—a phenylisoxazole ring linked to an N-methylmethanamine group—strongly suggests activity as a central nervous system (CNS) stimulant, likely modulating monoaminergic systems such as dopamine, norepinephrine, and serotonin. This guide presents a multi-tiered strategy, beginning with foundational pharmacokinetic profiling and progressing through a suite of validated behavioral and neurochemical animal models designed to characterize its potential psychostimulant, cognitive-enhancing, and antidepressant-like properties. Each protocol is detailed with the scientific rationale behind its selection, step-by-step procedures, and data interpretation guidelines to ensure scientific rigor and reproducibility.

Introduction and Scientific Rationale

The development of novel CNS-active compounds is a critical endeavor in addressing a wide range of neurological and psychiatric disorders.[1][2] The compound this compound belongs to a class of phenylisoxazole derivatives, a chemical scaffold present in various CNS-active agents.[3][4] The N-methylmethanamine side chain is structurally analogous to moieties found in classic psychostimulants, which are known to interact with monoamine transporters. Therefore, we hypothesize that this compound acts as a monoamine reuptake inhibitor or releasing agent.

This guide outlines a logical, phased approach to preclinical testing, designed to systematically investigate this hypothesis. The progression from understanding the drug's disposition in the body (pharmacokinetics) to observing its effects on behavior and neurochemistry provides a robust dataset for go/no-go decisions in the drug development pipeline.[5][6][7]

Preclinical Development Workflow

A structured approach is essential for the efficient evaluation of a novel CNS compound. The following workflow ensures that foundational data are collected before proceeding to more complex and resource-intensive efficacy studies.

Preclinical_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Behavioral Phenotyping cluster_2 Phase 3: Mechanistic Validation PK Pharmacokinetic (PK) Profiling (Blood & Brain) Acute_Tox Acute Toxicity & Dose-Range Finding PK->Acute_Tox Determines safe dose range Locomotor Locomotor Activity (Stimulant Profile) Acute_Tox->Locomotor Selects doses for behavioral tests FST Forced Swim Test (Antidepressant Screen) Locomotor->FST Cognitive 5-CSRTT (Attention/Impulsivity) Locomotor->Cognitive Microdialysis In Vivo Microdialysis (Neurotransmitter Levels) FST->Microdialysis Confirms MOA in relevant models Cognitive->Microdialysis Confirms MOA in relevant models

Figure 1: A phased workflow for preclinical evaluation, ensuring logical progression from foundational studies to mechanistic validation.

Phase 1: Foundational Assessment

Protocol: Rodent Pharmacokinetic (PK) Profiling

Rationale: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This protocol determines the compound's half-life, bioavailability, and, most importantly, its ability to cross the blood-brain barrier (BBB), a prerequisite for CNS activity.[5]

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=4 per time point):

    • Intravenous (IV) administration (1 mg/kg).

    • Intraperitoneal (IP) administration (10 mg/kg).

    • Oral gavage (PO) administration (20 mg/kg).

  • Procedure:

    • Administer the compound via the assigned route.

    • At designated time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), collect blood samples via cardiac puncture under terminal anesthesia.

    • Immediately following blood collection, perfuse the mouse with ice-cold saline and harvest the brain.

    • Process blood to plasma and homogenize brain tissue.

    • Analyze compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC, T½) for each route.

    • Determine the brain-to-plasma concentration ratio to assess BBB penetration.

Table 1: Example Pharmacokinetic Data Summary

ParameterIV (1 mg/kg)IP (10 mg/kg)PO (20 mg/kg)
Plasma Cmax (ng/mL) 250450300
Plasma Tmax (min) 51530
Plasma AUC (ng·h/mL) 3501200950
Plasma T½ (h) 1.52.12.3
Brain Cmax (ng/g) 6011075
Brain/Plasma Ratio @ Tmax 0.250.240.25
Bioavailability (%) 100%34%13%

Phase 2: Behavioral Phenotyping

Based on the PK data, appropriate doses and administration routes are selected for behavioral testing. The following assays are designed to test the primary hypotheses of psychostimulant, antidepressant, and pro-cognitive effects.

Protocol: Locomotor Activity Test

Rationale: This test is a primary screen for CNS stimulant effects. An increase in horizontal movement (ambulation) and/or vertical movement (rearing) is a hallmark of psychostimulant drugs that enhance dopamine signaling.[8][9][10][11] Repeated administration can also be used to assess behavioral sensitization, a phenomenon linked to the abuse potential of stimulants.[9]

Methodology:

  • Apparatus: Standard open-field locomotor activity chambers (40x40x30 cm) equipped with infrared photobeam arrays.[8]

  • Animal Model: Male C57BL/6 mice.

  • Procedure:

    • Habituation (Day 1): Place mice in the chambers for 60 minutes to acclimate.

    • Baseline (Day 2): Administer vehicle (e.g., saline, IP) and record activity for 60 minutes.

    • Test Day (Day 3): Administer the test compound at various doses (e.g., 1, 3, 10, 30 mg/kg, IP) or a positive control (e.g., d-amphetamine, 2 mg/kg) and immediately place mice in the chambers. Record activity for 60-120 minutes.[8]

  • Data Analysis:

    • Quantify total distance traveled, vertical counts (rearing), and time spent in the center versus the periphery.

    • Analyze data in time bins (e.g., 5-minute intervals) to observe the onset and duration of effects.[11]

    • Compare dose groups to the vehicle control using ANOVA followed by post-hoc tests.

Protocol: Forced Swim Test (FST)

Rationale: The FST is a widely used screening tool for compounds with potential antidepressant activity.[12][13][14][15] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility, promoting active escape behaviors (swimming, climbing).[13][16]

Methodology:

  • Apparatus: A transparent glass cylinder (30 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[14]

  • Animal Model: Male BALB/c mice (often more sensitive in this assay).

  • Procedure:

    • Administer the test compound (doses selected from locomotor data, avoiding hyper-locomotor doses), a positive control (e.g., fluoxetine, 20 mg/kg), or vehicle 30-60 minutes prior to the test.

    • Place each mouse individually into the water-filled cylinder.

    • Record a single 6-minute session.[14]

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the test.[14]

    • Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.

    • Compare treatment groups to the vehicle control using a one-way ANOVA.

Protocol: 5-Choice Serial Reaction Time Task (5-CSRTT)

Rationale: The 5-CSRTT is a sophisticated operant conditioning task that assesses visuospatial attention and motor impulsivity, making it highly relevant for modeling aspects of ADHD.[17][18][19] Efficacy in this task would suggest potential for cognitive enhancement or as a treatment for attention disorders.[20][21]

Methodology:

  • Apparatus: An operant chamber with five apertures on a curved wall, a reward magazine on the opposite wall, and associated control software.[18]

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure (abbreviated training schedule):

    • Training: Rats are food-restricted and trained over several weeks to poke their nose into one of the five apertures that is briefly illuminated to receive a food reward.[17][22] The stimulus duration is gradually shortened to increase attentional demand.

    • Testing: Once stable baseline performance is achieved, administer the test compound, a positive control (e.g., methylphenidate, 1-3 mg/kg), or vehicle prior to the session.

  • Data Analysis:

    • Accuracy (% Correct): Measure of attention.

    • Omissions (%): Failure to respond, also a measure of inattention.

    • Premature Responses: Responses made before the stimulus appears, a measure of impulsivity.

    • Perseverative Responses: Repeated pokes into an aperture after a correct or incorrect choice.

    • Response Latencies: Time to make a correct or incorrect response.

Phase 3: Mechanistic Validation

Protocol: In Vivo Microdialysis

Rationale: This technique provides direct evidence of a compound's effect on neurotransmitter dynamics in specific brain regions of a freely moving animal.[23][24] By measuring extracellular levels of dopamine (DA) and serotonin (5-HT), we can directly test the hypothesis that the compound modulates monoamine systems.[25][26]

Methodology:

  • Apparatus: Stereotaxic frame for surgery, microdialysis probes, a perfusion pump, and an HPLC system with electrochemical detection (HPLC-ECD).[23][24]

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Surgery: Surgically implant a guide cannula targeting a brain region of interest (e.g., Nucleus Accumbens or Prefrontal Cortex). Allow for recovery.

    • Experiment: On the test day, insert a microdialysis probe through the cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at a slow flow rate (e.g., 1-2 µL/min).[26]

    • Collect baseline dialysate samples (e.g., every 20 minutes) until neurotransmitter levels are stable.

    • Administer the test compound (IP) and continue collecting samples for 2-3 hours.

  • Data Analysis:

    • Analyze dialysate samples via HPLC-ECD to quantify DA, 5-HT, and their metabolites (DOPAC, HVA, 5-HIAA).[23]

    • Express post-injection neurotransmitter levels as a percentage of the stable baseline.

    • Compare the time course of neurotransmitter changes with the behavioral effects observed previously.

Synapse_MOA cluster_PRE Presynaptic Neuron cluster_POST Postsynaptic Neuron Vesicle Vesicles (DA/5-HT) Synapse Synaptic Cleft Vesicle->Synapse Release Transporter Monoamine Transporter (DAT/SERT) Receptor Postsynaptic Receptors Compound Test Compound Compound->Transporter BLOCKS Synapse->Transporter Reuptake Synapse->Receptor Binding

Figure 2: Hypothesized mechanism of action at a monoamine synapse. The test compound is predicted to block the transporter, increasing neurotransmitter concentration in the synaptic cleft.

Conclusion

This application guide provides a robust, multi-faceted strategy for the preclinical evaluation of this compound. By systematically characterizing its pharmacokinetic profile, behavioral effects, and neurochemical impact, researchers can build a comprehensive data package. This approach not only elucidates the compound's primary mechanism of action but also identifies its most promising therapeutic potential, whether as a psychostimulant, an antidepressant, or a cognitive enhancer, thereby guiding future development efforts.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (n.d.). The mouse forced swim test. Johns Hopkins University. [Link]

  • Understanding Animal Research. (2020, October 15). Factsheet on the forced swim test. [Link]

  • Nakazato, T. (n.d.). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), 3638. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Al-Onaizi, M. A., Parfitt, G. M., & Bailey, C. D. (2022). Self-Paced Five-Choice Serial Reaction Time-Task for Mouse Behavioral Testing. Bio-protocol, 12(8), e4391. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Maze Engineers. (n.d.). Five Choice Serial Reaction Time Task (5CSRTT). Conduct Science. [Link]

  • Zantiks. (n.d.). 5-Choice serial reaction time task (5-CSRTT) (zebrafish, mice). [Link]

  • InnoSer. (n.d.). Cognitive Tests – Self-Paced 5-Choice Serial Reaction Time Task (5CSRTT). [Link]

  • Wikipedia. (n.d.). Five-choice serial-reaction time task. [Link]

  • O'Neill, C. E., & Tricklebank, M. D. (2012). Animal models to guide clinical drug development in ADHD: lost in translation?. British journal of pharmacology, 167(8), 1613–1629. [Link]

  • Abdalla, A., Nguyen, K. C., Samaranayake, S., & Lazzaro, S. C. (2014). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 5(6), 475–482. [Link]

  • Nijjer, S., & Hashemi, P. (2014). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 86(24), 12360–12366. [Link]

  • Hewitt, K., & Smith, D. (2011). Essential CNS drug development – pre-clinical development. In Essential CNS Drug Development. Cambridge University Press & Assessment. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 6(10), 995–1007. [Link]

  • Portland VA Medical Center. (n.d.). Locomotor Activity Test SOP. [Link]

  • Russell, V. A. (2007). Animal models of attention-deficit hyperactivity disorder. Journal of child psychology and psychiatry, and allied disciplines, 48(1), 42–52. [Link]

  • Al-Hasani, R., Tu, H., Tynan, R., & Kobilka, B. K. (2014). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain. Journal of pharmaceutical and biomedical analysis, 98, 328–334. [Link]

  • Carmack, S. A., Block, A. E., Howell, K. K., & Anagnostaras, S. G. (2014). Animal model of methylphenidate's long-term memory-enhancing effects. Behavioural pharmacology, 25(4), 308–320. [Link]

  • Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC neurology, 9 Suppl 1(Suppl 1), A2. [Link]

  • Melior Discovery. (n.d.). Locomotor Sensitization Study. [Link]

  • Steinmetz, K. L., & Spack, E. G. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology, 9(Suppl 1), A2. [Link]

  • Chavda, V. P., et al. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 11(2), 116-120. [Link]

  • Walther, D., et al. (2017). Locomotor Activity and Discriminative Stimulus Effects of a Novel Series of Synthetic Cathinone Analogs in Mice and Rats. Neuropharmacology, 117, 28-37. [Link]

  • Kim, J., et al. (2023). Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. International Journal of Molecular Sciences, 24(9), 7789. [Link]

  • Walther, D., et al. (2017). Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. Psychopharmacology, 234(12), 1873-1883. [Link]

  • Neurofit. (n.d.). Animal model responding to ADHD therapy. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Altasciences. (n.d.). CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. [Link]

  • MySkinRecipes. (n.d.). N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. [Link]

  • PubChem. (n.d.). (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride. [Link]

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. [Link]

  • Angene Chemical. (n.d.). N-methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride. [Link]

Sources

A Robust and Validated LC-MS/MS Method for the High-Throughput Quantification of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine in human plasma. The accurate measurement of this analyte is critical for pharmacokinetic (PK) and toxicokinetic (TK) studies in the drug development pipeline. The described method utilizes a simple protein precipitation (PPT) procedure for sample cleanup, followed by rapid chromatographic separation on a reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4] This protocol provides researchers with a reliable and easily transferable workflow for supporting preclinical and clinical studies.

Introduction: The Rationale for a Validated Bioanalytical Method

N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine is an amine-containing compound under investigation, and understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for advancing its development. Pharmacokinetic analysis, which relies on the precise measurement of drug concentrations in biological matrices over time, forms the bedrock of these investigations.[5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[6]

The development of a robust analytical method requires a systematic approach. Key decisions include the choice of sample preparation, chromatographic conditions, and mass spectrometric parameters. The primary challenge in bioanalysis is the complexity of the plasma matrix, which contains high concentrations of proteins, lipids, and other endogenous components that can interfere with the analysis and compromise data quality.[7] This protocol addresses these challenges through an optimized workflow designed for both performance and efficiency. The entire process is validated to ensure the integrity and reliability of the data generated, a non-negotiable requirement for regulatory submissions.[2][8][9]

Principle of the Method

The analytical workflow is designed for speed and accuracy. An internal standard (IS) is first added to all plasma samples, calibrators, and quality controls (QCs). The use of an IS is fundamental to correcting for variability during sample preparation and instrument analysis.[10][11] Plasma proteins are then precipitated using a water-miscible organic solvent, a simple and effective technique for removing the majority of interfering macromolecules.[12][13] After centrifugation, the clear supernatant is injected directly into the LC-MS/MS system.

The analyte and IS are separated from residual matrix components using reversed-phase chromatography.[14][15] Following elution from the analytical column, the compounds are ionized via electrospray ionization (ESI), a soft ionization technique well-suited for polar, basic molecules like the target analyte.[16][17] Quantification is performed using a triple quadrupole mass spectrometer in MRM mode, which provides exceptional specificity by monitoring a unique precursor-to-product ion transition for both the analyte and the IS.

Experimental Design & Protocols

Materials, Reagents, and Instrumentation
Item Description/Specification
Analyte N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HCl (Reference Standard, >98% purity)
Internal Standard (IS) N-methyl-1-phenylpropan-1-amine HCl (CAS: 76605-79-3, >98% purity)[18]
Solvents Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
Biological Matrix Human Plasma (K2-EDTA anticoagulant), sourced from an accredited biobank
Consumables 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, analytical balance, calibrated pipettes
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.
MS System A triple quadrupole mass spectrometer equipped with an ESI source.
Analytical Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, <3 µm particle size)
Rationale for Key Methodological Choices
  • Internal Standard Selection: A stable isotope-labeled (SIL) internal standard is the ideal choice as it co-elutes with the analyte and exhibits nearly identical ionization behavior, providing the most accurate correction for matrix effects and other sources of variability.[19][20] In the absence of a readily available SIL-IS, a structural analog is the next best option. N-methyl-1-phenylpropan-1-amine was selected because it shares the N-methyl-amine functional group, is expected to have similar chromatographic retention and ionization characteristics, and is not an endogenous compound or a known metabolite of the analyte.[20]

  • Sample Preparation: Protein precipitation with acetonitrile is a widely used technique due to its simplicity, speed, and ability to efficiently remove over 95% of plasma proteins.[7][13] A 3:1 ratio of acetonitrile to plasma is optimal for complete precipitation without causing excessive sample dilution.[21] While techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield cleaner extracts, PPT offers the best balance of speed and effectiveness for high-throughput discovery and development studies.[22][23]

  • Chromatography: Reversed-phase chromatography with a C18 stationary phase is the standard for separating small molecules of moderate polarity.[24][25] The mobile phase consists of water and acetonitrile, with formic acid added as a modifier. The acidic pH (typically ~2.7-3.5) ensures that the secondary amine on the analyte remains protonated ([M+H]+). This suppresses silanol interactions with the stationary phase, leading to sharp, symmetrical peak shapes and improved retention time reproducibility.[26]

  • Mass Spectrometry: Electrospray ionization in positive ion mode (ESI+) is highly effective for compounds containing basic nitrogen atoms, which are readily protonated.[27][28] The MRM mode enhances selectivity by filtering for a specific precursor ion in the first quadrupole, inducing fragmentation in the collision cell, and then filtering for a specific product ion in the third quadrupole. This two-stage mass filtering virtually eliminates chemical noise, allowing for quantification at very low concentrations.

Step-by-Step Protocol: Sample Preparation
  • Prepare Stock and Working Solutions:

    • Prepare 1.00 mg/mL stock solutions of the analyte and IS separately in methanol.

    • Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality controls.

  • Prepare Calibration Standards (CS) and Quality Controls (QCs):

    • Spike blank human plasma with the appropriate working solutions to achieve the desired concentration range for the calibration curve (e.g., 1-1000 ng/mL).

    • Prepare QCs at a minimum of four levels: LLOQ (Lower Limit of Quantification), Low QC, Medium QC, and High QC.

  • Execute Protein Precipitation:

    • Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS working solution (e.g., 500 ng/mL) to each tube and briefly vortex. This step ensures the IS is present to account for all subsequent variations.

    • Add 150 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 30 seconds to ensure complete denaturation and precipitation of proteins.

    • Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for analysis.

Step-by-Step Protocol: LC-MS/MS Analysis

The following tables summarize the instrumental conditions. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Condition
Column C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 5% B to 95% B over 2.5 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min

| Total Run Time | ~5.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Analyte Transition m/z 189.2 → 116.1
IS Transition m/z 150.2 → 91.1
Ion Spray Voltage +5500 V
Source Temperature 550 °C
Collision Gas Nitrogen
Declustering Potential (DP) Analyte: 70 V; IS: 60 V

| Collision Energy (CE) | Analyte: 25 eV; IS: 20 eV |

Method Validation Framework

To ensure the method is fit for purpose, a full validation must be performed according to regulatory guidelines.[1][3][4] The results of these experiments establish the performance characteristics of the assay and the conditions under which it is reliable.

Table 3: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria (based on FDA/EMA Guidance)
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response. At least 6 non-zero calibrators; correlation coefficient (r²) ≥ 0.99; back-calculated calibrators within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the true value (accuracy) and the degree of scatter (precision). Replicate QC analyses (n≥5) at ≥4 levels. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement caused by co-eluting matrix components. The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery To evaluate the efficiency of the extraction process. Recovery of the analyte and IS should be consistent and reproducible.

| Stability | To ensure the analyte is stable under various storage and handling conditions. | Mean concentration of stability QCs must be within ±15% of nominal concentration. Includes freeze-thaw, bench-top, long-term, and post-preparative stability. |

Data Visualization

Analytical Workflow Diagram

The following diagram illustrates the complete analytical process from sample receipt to final data reporting.

G cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical SampleReceipt 1. Plasma Sample Receipt & Logging Fortification 2. Fortification with Internal Standard (IS) SampleReceipt->Fortification Precipitation 3. Protein Precipitation (Acetonitrile) Fortification->Precipitation Centrifugation 4. Centrifugation (12,000 x g) Precipitation->Centrifugation SupernatantTransfer 5. Supernatant Transfer to 96-Well Plate Centrifugation->SupernatantTransfer LC_Injection 6. LC Injection & Chromatographic Separation SupernatantTransfer->LC_Injection MS_Detection 7. MS/MS Detection (ESI+, MRM Mode) LC_Injection->MS_Detection DataProcessing 8. Data Integration & Quantification MS_Detection->DataProcessing Reporting 9. Data Review & Report Generation DataProcessing->Reporting

Caption: High-level workflow for the LC-MS/MS quantification of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine in plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantification of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it highly suitable for analyzing large batches of samples generated during pharmacokinetic and toxicokinetic studies. Adherence to the principles of regulatory guidelines for method validation ensures that the data produced is accurate, reliable, and defensible, thereby supporting critical decision-making throughout the drug development process.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved January 19, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. [Link]

  • European Medicines Agency. (2012). Bioanalytical method validation - Scientific guideline. [Link]

  • van Amsterdam, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Theodoulidis, B., et al. (2004). The characterisation of selected drugs with amine-containing side chains using electrospray ionisation and ion trap mass spectrometry and their determination by HPLC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 465-76. [Link]

  • Rampler, E., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 9111-9119. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved January 19, 2026, from [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved January 19, 2026, from [Link]

  • Gopinath, N. (2014). Bioanalytical method validation emea. SlideShare. [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • Tran, N. K., et al. (2019). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 4(3), 425-434. [Link]

  • Hawach Scientific. (n.d.). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved January 19, 2026, from [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • Souverain, S., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved January 19, 2026, from [Link]

  • Leito, I., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Conditions. PLOS ONE, 11(12), e0167502. [Link]

  • Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography. [Link]

  • National Institutes of Health. (n.d.). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis.... [Link]

  • Broad Institute. (2016). SOP, Metabolite Extraction from Biological Matrices by Protein Precipitation. [Link]

  • Kruve, A., et al. (2008). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 80(13), 4976-4984. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved January 19, 2026, from [Link]

  • National Institutes of Health. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]

  • Al-Tannak, N. F., et al. (2015). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Clinical Pathology, 68(7), 586-591. [Link]

  • ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis.... [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • ACTA Pharmaceutica Sciencia. (2022). Efficacy of Liquid-Liquid Extraction and Protein Precipitation Methods in Serum Sample Preparation for Quantification of Fexofenadine. [Link]

  • PubChem. (n.d.). (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride. Retrieved January 19, 2026, from [Link]

  • Chen, J., et al. (2024). LC/MS analysis of plasma samples from PPMI. Protocols.io. [Link]

  • Wang, Y., et al. (2021). A reliable LC-MS/MS method for the quantification of natural amino acids in human plasma and its application in clinic. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. [Link]

  • PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. Retrieved January 19, 2026, from [Link]

  • Neelamkavil, S., et al. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 205, 114255. [Link]

Sources

Application Notes: Characterizing N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride with Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for the pharmacological characterization of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, a novel phenylisoxazole derivative. As specific receptor targets for this compound are not extensively documented in public literature, this guide emphasizes a systematic approach to target identification and affinity profiling using radioligand receptor binding assays. We present detailed, field-proven protocols for cell membrane preparation, competitive binding assays to screen a panel of potential targets, and saturation assays for validating primary interactions. Furthermore, this note details the critical steps of data analysis, including the calculation of IC50 and Ki values via the Cheng-Prusoff equation, and outlines essential quality control measures to ensure data integrity. The methodologies described herein are designed for researchers in pharmacology and drug development to elucidate the binding profile of this and other novel chemical entities.

Introduction and Rationale

This compound belongs to the phenylisoxazole class of heterocyclic compounds. This structural motif is present in a variety of pharmacologically active agents, suggesting a broad potential for biological activity.[1] Derivatives of the related isoxazole scaffold have been shown to exhibit diverse effects, including antimicrobial, anti-inflammatory, and neuroprotective properties.[1] Some have been investigated as inhibitors of enzymes like xanthine oxidase.[2] Given this chemical precedent, a primary step in characterizing a novel compound like this compound is to determine its affinity for a range of common drug targets, particularly G-Protein Coupled Receptors (GPCRs), which are frequent targets for such scaffolds.[3]

Receptor binding assays are the gold standard for quantifying the affinity of a ligand for its target receptor.[4] These assays, typically utilizing a radiolabeled ligand, are robust, highly sensitive, and provide quantitative data in the form of the inhibition constant (Ki), which reflects the intrinsic affinity of the test compound for the receptor.[5] This application note will guide the user through the logical workflow for characterizing this novel compound, from initial target selection to definitive affinity determination.

Strategic Workflow for Characterization

The process of characterizing a novel compound involves a multi-step, systematic approach. The goal is to first screen broadly to identify potential "hits" and then to conduct more detailed experiments to confirm and quantify these interactions.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Hit Confirmation & Validation A Target Panel Selection (Based on Phenylisoxazole Scaffold) B Membrane Preparation (From Stably Expressing Cell Lines) A->B C Competitive Binding Assay (Single [Radioligand] vs. [Test Compound]) B->C D Data Analysis: Calculate IC50 (Identify Primary 'Hits') C->D Generate Inhibition Curve E Saturation Binding Assay (Determine Radioligand Kd & Receptor Bmax) D->E F Ki Calculation (Cheng-Prusoff Equation) E->F G Functional Assay Validation (e.g., GTPγS, cAMP) F->G Definitive Affinity Value

Figure 2: Relationship of parameters in the Cheng-Prusoff equation.

The Cheng-Prusoff Equation

The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. [6]To determine the intrinsic affinity of the test compound (Ki), the Cheng-Prusoff equation is used. [7] Equation: Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: The inhibition constant of the test compound.

  • IC50: The concentration of the test compound that inhibits 50% of specific radioligand binding.

  • [L]: The concentration of the radioligand used in the assay.

  • Kd: The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined experimentally for the specific batch of membranes used via a saturation binding assay. [8] This equation allows for the standardization of affinity values, enabling comparison of potencies of different compounds across various experiments and labs. [7][9]

Assay Validation and Quality Control

To ensure the trustworthiness of the generated data, several validation steps and controls are mandatory.

  • Saturation Binding: Before extensive screening, a saturation binding experiment must be performed with the radioligand to determine its Kd and the receptor density (Bmax) in the membrane preparation. This is essential for the Cheng-Prusoff calculation. [10]* Positive Control: A known, unlabeled reference compound should be run in parallel to verify that the assay is performing within expected parameters.

  • Ligand Depletion: The amount of receptor in the assay should be low enough that less than 10% of the added radioligand is bound at equilibrium. This avoids violating the assumptions of the law of mass action. [11]* Data Quality: Non-linear regression fits should have a good R² value (>0.95), and the Hill slope should be close to 1.0, which indicates a competitive interaction at a single binding site.

Table 1: Example Data Presentation for Target Screening
Receptor TargetRadioligand UsedRadioligand [L] (nM)Radioligand Kd (nM)Test Compound IC50 (nM)Test Compound Ki (nM)
Receptor A[³H]-Ligand X1.51.82,5001,359
Receptor B[³H]-Ligand Y0.80.74522
Receptor C[¹²⁵I]-Ligand Z0.10.15>10,000>6,667
Positive Control[³H]-Ligand Y0.80.752.4

This table presents hypothetical data to illustrate how results should be structured for clear comparison. A low Ki value indicates high binding affinity.

Conclusion and Future Directions

This application note provides a strategic and methodological guide for determining the receptor binding profile of the novel compound this compound. By employing systematic screening through competitive binding assays and validating hits with accurate Ki calculations, researchers can identify primary molecular targets.

Following the identification of a high-affinity interaction (a "hit"), the logical next step is to assess the functional consequence of this binding. Assays such as [³⁵S]GTPγS binding or second messenger assays (e.g., cAMP accumulation) can determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor, providing a complete pharmacological profile. [10][12]

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. Available at: [Link]

  • DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Available at: [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Available at: [Link]

  • ChemHelpASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ Membrane Preparations. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Lazareno, S. (2001). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 46(2), 69–79. Available at: [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Available at: [Link]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Available at: [Link]

  • GraphPad. (n.d.). Analyzing Radioligand Binding Data. Available at: [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European journal of medicinal chemistry, 45(6), 2663–2670. Available at: [Link]

  • Li, W., et al. (2021). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances, 11(52), 32909-32915. Available at: [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Available at: [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Available at: [Link]

  • Chu, U. B., & Ramachandran, S. (2016). Sigma Receptor Binding Assays. Current protocols in pharmacology, 75, 1.3.1–1.3.16. Available at: [Link]

  • Asif, M. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 11(36), 22171–22194. Available at: [Link]

  • RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link]

Sources

Protocol for dissolving N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Systematic Approach to the Dissolution and Formulation of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine Hydrochloride for In Vivo Preclinical Research

Audience: Researchers, scientists, and drug development professionals.

Abstract and Introduction

This compound is a research compound whose in vivo efficacy and pharmacokinetic profile are critically dependent on its formulation. As a hydrochloride salt, it is designed for enhanced aqueous solubility, yet achieving a stable, biocompatible, and effective dosing solution requires a systematic approach. Improper dissolution or vehicle selection can lead to precipitation, poor bioavailability, localized tissue damage, and ultimately, irreproducible experimental results.

This document, prepared from the perspective of a Senior Application Scientist, provides a comprehensive guide to developing a suitable injectable formulation for this specific compound. It moves beyond a simple recipe, explaining the chemical rationale behind each step—from vehicle selection and pH control to the final sterile filtration. The core principle is to begin with the simplest aqueous vehicles and only introduce co-solvents or other excipients as necessitated by empirical solubility testing. This ensures the use of the least complex formulation possible, minimizing potential confounding effects from the vehicle itself[1][2].

Foundational Scientific Principles

Physicochemical Characteristics of the Target Compound

A rational formulation strategy begins with an analysis of the compound's structure.

  • Hydrochloride Salt: The molecule is supplied as a hydrochloride (HCl) salt of a secondary amine. Salt forms of basic drugs are commonly used to increase the dissolution rate and aqueous solubility compared to the free base[3]. The dissolution of this salt in an aqueous medium will generate an acidic solution.

  • pH-Dependent Solubility: The solubility of this compound is expected to be highly pH-dependent. At acidic pH, the amine group is protonated (cationic), promoting interaction with water. As the pH is raised towards and beyond the pKa of the amine, it will be deprotonated, converting to the less soluble free base. This can lead to precipitation, a phenomenon known as disproportionation[4].

  • Isoxazole Ring Stability: The isoxazole moiety is a key structural feature. Studies on other isoxazole-containing compounds, such as leflunomide, have shown that the ring can be susceptible to cleavage under basic conditions (pH > 7.4), particularly at physiological temperatures (37°C)[5]. Other reports confirm that some isoxazoles are unstable under even moderately basic conditions[6][7]. This strongly suggests that the final formulation should be maintained at a neutral or slightly acidic pH and prepared fresh before each use to prevent chemical degradation.

The Imperative of Vehicle Selection

The choice of vehicle is one of the most critical decisions in study design[8]. An ideal vehicle is inert, causing no physiological effects that could be mistaken for the action of the test compound[1]. Key factors to consider include the intended route of administration (e.g., intravenous, intraperitoneal), required dose concentration, and the tolerability of the vehicle by the specific animal species[2][9].

Formulation Development Workflow

The following diagram outlines the logical progression for developing a suitable formulation. This workflow prioritizes simple, aqueous-based vehicles before escalating to more complex systems.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Define Dose & Route sol_test Step 1: Solubility Test in 0.9% Saline start->sol_test is_soluble Is Compound Fully Dissolved at Target Conc.? sol_test->is_soluble ph_adjust Step 2: pH Adjustment Titrate with NaOH to pH 6.5-7.4 (Monitor for Precipitation) is_soluble->ph_adjust No final_qc Final Protocol: - Adjust to physiological pH - Sterile Filter (0.22 µm) - Visually Inspect is_soluble->final_qc Yes is_stable Does Solution Remain Clear at Neutral pH? ph_adjust->is_stable cosolvent Step 3: Introduce Co-solvents (e.g., 10% PEG400 or 5% Tween 80 in Saline) is_stable->cosolvent No is_stable->final_qc Yes is_soluble_co Is Compound Fully Dissolved? cosolvent->is_soluble_co is_soluble_co->final_qc Yes troubleshoot Re-evaluate Dose/Vehicle (Consider Suspension or Alternative Co-solvents) is_soluble_co->troubleshoot No end Proceed to In Vivo Study final_qc->end

Caption: Decision workflow for vehicle selection and formulation.

Materials and Reagents

  • This compound (Test Article)

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile Water for Injection, USP

  • Polyethylene glycol 400 (PEG400), NF Grade

  • Polysorbate 80 (Tween® 80), NF Grade

  • Dimethyl sulfoxide (DMSO), ACS Grade or higher

  • 0.1 N and 1.0 N Sodium Hydroxide (NaOH), sterile

  • 0.1 N and 1.0 N Hydrochloric Acid (HCl), sterile

  • Calibrated pH meter with a micro-electrode

  • Analytical balance

  • Vortex mixer and magnetic stirrer

  • Bath sonicator

  • Sterile vials (glass or polypropylene)

  • Sterile disposable syringes

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES)

Experimental Protocol: Formulation Development

This protocol is divided into two parts: initial solubility screening and the final preparation of the dosing vehicle.

PART A: Stepwise Solubility Assessment

The objective is to find the simplest vehicle that can dissolve the compound at the target concentration. Perform these tests in sequence.

  • Vehicle 1 (Saline):

    • Weigh 1-2 mg of the test article into a tared glass vial.

    • Add sterile 0.9% saline to reach the target concentration (e.g., for a 1 mg/mL solution, add 1 mL).

    • Vortex for 2 minutes. Use a bath sonicator for 5-10 minutes if dissolution is slow.

    • Visually inspect for complete dissolution against a light and dark background. If clear, proceed to pH adjustment (Part B). If not, proceed to the next vehicle.

  • Vehicle 2 (pH-Adjusted Saline):

    • If the compound dissolves in saline, the initial solution will be acidic. It is crucial to determine if it remains soluble at a physiologically compatible pH.

    • While stirring, slowly add 0.1 N NaOH dropwise to the solution from Vehicle 1.

    • Monitor the pH and observe for any cloudiness or precipitation as the pH approaches 6.0-7.4. If the compound remains in solution at pH ~7, this is a viable vehicle.

    • If precipitation occurs, the simple aqueous vehicle is unsuitable at this concentration. Proceed to Vehicle 3.

  • Vehicle 3 (Aqueous with Co-solvents):

    • Prepare a stock vehicle of 10% PEG400 in 0.9% saline.

    • Attempt to dissolve the test article in this vehicle as described in step 1. PEG400 is a widely used co-solvent that can significantly increase the solubility of poorly water-soluble compounds[10].

    • If dissolution is successful, proceed to pH adjustment (Part B). If not, consider a different co-solvent system, such as one containing Tween 80, which can also aid solubility[11][12].

PART B: Protocol for Preparation of a Dosing Solution (Example: 5 mg/mL in 5% PEG400 / 5% Tween 80)

This protocol is an example for a moderately difficult-to-dissolve compound. Adjustments should be based on the results from Part A.

  • Vehicle Preparation: In a sterile container, prepare the required volume of the vehicle. For 10 mL, add 0.5 mL of PEG400 and 0.5 mL of Tween 80 to 9.0 mL of sterile 0.9% saline. Mix thoroughly.

  • Weighing: Accurately weigh the required amount of this compound. For a 5 mg/mL solution in 10 mL, weigh 50 mg.

  • Initial Dissolution: Add approximately 80% of the final vehicle volume (8 mL) to the vial containing the test article. Vortex vigorously for 2-3 minutes.

  • Assisted Dissolution: If not fully dissolved, place the vial in a bath sonicator at room temperature for 10-15 minutes. Avoid excessive heat, which could degrade the compound.

  • pH Measurement and Adjustment:

    • Once the compound is fully dissolved, measure the initial pH of the solution. It will likely be acidic.

    • While stirring gently, add 0.1 N NaOH dropwise until the pH is within a physiologically acceptable range (e.g., 6.5-7.4). The acceptable pH range for IP or IV injections is critical to avoid animal distress and tissue damage[13][14][15].

    • Crucial Checkpoint: Watch carefully for any signs of precipitation during pH adjustment. If the solution becomes cloudy, the formulation is not stable at this pH and concentration. You may need to either lower the final pH (e.g., to 5.5-6.0, if tolerated for the administration route) or increase the co-solvent concentration.

  • Final Volume Adjustment: Add the remaining vehicle to reach the final desired volume (10 mL) and mix well.

  • Sterilization: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense it into a final sterile vial. This step is mandatory for all parenteral (injectable) formulations to ensure sterility[9][16].

  • Final Quality Control: Before use, visually inspect the final solution for any particulates or cloudiness. Label the vial clearly with the compound name, concentration, vehicle composition, date, and "For In Vivo Use." Prepare fresh daily.

Summary of Common Preclinical Vehicles

The following table provides an overview of common vehicles used in preclinical research.

Vehicle CompositionCommon RoutesRemarks
0.9% Saline, USP IV, IP, SC, POThe simplest and most preferred vehicle. May not be suitable for poorly soluble compounds.
Phosphate-Buffered Saline (PBS) IV, IP, SCPhysiologically buffered, but phosphate can sometimes interact with test articles, causing precipitation.
5-10% DMSO in Saline IV, IPA strong solvent, but can have its own pharmacological effects and may cause hemolysis at higher concentrations upon IV injection. Use with caution.
10-40% PEG400 in Saline or Water IV, IP, SC, POA common, well-tolerated co-solvent that increases solubility[10][11]. Can increase the viscosity of the solution.
5-10% Tween® 80 in Saline IV, IP, POA non-ionic surfactant used as a solubilizing agent[11]. Can cause hypersensitivity reactions in some cases. May inhibit P-glycoprotein activity[12].
5% DMSO / 40% PEG400 / 55% Water IV, IPA more aggressive vehicle system for highly insoluble compounds. Potential for vehicle-induced toxicity must be evaluated[11].

IV: Intravenous, IP: Intraperitoneal, SC: Subcutaneous, PO: Per os (Oral)

Troubleshooting

IssuePotential CauseSuggested Solution
Precipitation upon pH adjustment Compound is converting to its less soluble free base.Lower the final target pH (e.g., to 6.0). Increase co-solvent percentage. Decrease the target concentration of the compound.
Solution is cloudy or hazy Incomplete dissolution or formation of a fine precipitate/colloid.Increase sonication time. Gently warm the solution (e.g., to 37°C) if the compound is known to be heat-stable. Add more co-solvent.
Compound will not dissolve Target concentration exceeds solubility in the chosen vehicle.Test a more aggressive vehicle system from the table above. If a solution is not feasible, consider developing a uniform suspension (requires different protocols).

References

  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. (2022). National Institutes of Health. [Link]

  • Gadau, M. T., et al. (n.d.). Nonclinical vehicle use in studies by multiple routes in multiple species. PubMed. [Link]

  • Sterilization of injectable drugs solutions by irradiation. (2020). ResearchGate. [Link]

  • Sugano, K., et al. (2022). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/ Fluid Volume Ratio. PMC - NIH. [Link]

  • pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. [Link]

  • What are acceptable buffers to use and what pH should I target if my test compound injected in rats is very acidic? (2015). ResearchGate. [Link]

  • Elder, D. P., et al. (2016). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology.
  • Preclinical formulations for pharmacokinetic studies. (2019). Admescope. [Link]

  • Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. (n.d.). ResearchGate. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). NanoBioLetters. [Link]

  • Jonas, O., et al. (2021). Preparation and sterilization of an implantable drug-delivery microdevice for clinical use. STAR Protocols. [Link]

  • Turner, P. V., et al. (2019). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? PMC - PubMed Central. [Link]

  • Andrzejak, M., et al. (2010). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]

  • Vehicles for Animal Studies. (n.d.). Gad Consulting Services. [Link]

  • Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug. (2022). ResearchGate. [Link]

  • Tunturi, S., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. University of Helsinki. [Link]

  • Stricker, F., et al. (2000). The Impact of Co-Solvents and the Composition of Experimental Formulations on the Pump Rate of the ALZET Osmotic Pump. PubMed. [Link]

  • Gad, S. C. (2007). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [Link]

  • LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. (n.d.). University of Queensland. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. [Link]

  • Construction of Isoxazole ring: An Overview. (2024). ResearchGate. [Link]

  • Solvent-based formulations for intravenous mouse pharmacokinetic studies: Tolerability and recommended solvent dose limits. (n.d.). ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Is it necessary to sterilize a drug used in an in vitro anti-cancer assay? (2014). ResearchGate. [Link]

  • What is the lowest pH you would recommend using in IP injections--that will not cause pain to the animal? (2015). ResearchGate. [Link]

  • Intraperitoneal Injection in Rats. (2011). Queen's University. [Link]

Sources

Application of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride in Neuroscience Research: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, a compound of interest in neuroscience research. The document outlines its chemical properties, handling and safety protocols, and explores its potential as a research tool for investigating neurological disorders. While direct, peer-reviewed research on this specific molecule is limited, this guide draws upon established principles of related compounds and general neuroscience research methodologies to propose its application, particularly in the context of central nervous system (CNS) drug discovery. The protocols provided herein are foundational and intended to serve as a starting point for researchers to explore the pharmacological profile of this compound.

Introduction and Background

This compound is a chemical entity with structural motifs that suggest potential bioactivity within the central nervous system. Commercial suppliers indicate its utility as a key intermediate in the synthesis of bioactive compounds aimed at treating CNS disorders, highlighting its potential to cross the blood-brain barrier.[1] The isoxazole and phenyl groups are common pharmacophores in neuroactive compounds, suggesting that this molecule could interact with various neural receptors.

Given the structural similarities to other neurologically active agents, this compound is a candidate for screening in assays related to mood disorders, neurodegenerative diseases, and cognitive enhancement. This guide will focus on its potential application as a modulator of excitatory neurotransmission, a critical area of neuroscience research.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₃ClN₂O
Molecular Weight 224.69 g/mol
CAS Number 852227-91-9[2]
Appearance Solid
Purity Typically >97%[1]
Storage Store at room temperature in a dry, well-ventilated place.[1]

Safety and Handling

As a research chemical with an incompletely characterized toxicological profile, strict adherence to safety protocols is mandatory.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed (Acute Tox. 4 Oral).

  • Pictograms: GHS07 (Harmful/Irritant).[3]

  • Signal Word: Warning.

Handling Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling.

Proposed Mechanism of Action and Rationale for Investigation

While the specific molecular targets of this compound have not been empirically determined in publicly available literature, its isoxazole core is a feature of various compounds that modulate glutamatergic neurotransmission. Specifically, this structure is present in some positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.

AMPA receptors are critical for fast synaptic transmission and plasticity in the CNS. Their potentiation is a key strategy in the development of cognitive enhancers and treatments for depression and other neurological disorders. Therefore, it is hypothesized that this compound may act as a modulator of AMPA receptors.

Caption: Proposed modulatory effect on glutamatergic signaling.

Experimental Protocols

The following protocols are designed to investigate the neuropharmacological properties of this compound.

In Vitro Characterization: Electrophysiology

Objective: To determine if the compound modulates AMPA receptor function using whole-cell patch-clamp electrophysiology in cultured neurons or HEK293 cells expressing specific AMPA receptor subunits.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons) or HEK293 cells transfected with AMPA receptor subunits.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • External and internal recording solutions.

  • Patch-clamp rig with amplifier and data acquisition system.

  • AMPA receptor agonist (e.g., glutamate or AMPA).

Protocol:

  • Prepare a series of dilutions of the compound in the external recording solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Establish a whole-cell recording from a cultured neuron or transfected HEK293 cell.

  • Perfuse the cell with the external solution containing a known concentration of an AMPA receptor agonist to elicit a baseline current.

  • Co-apply the agonist with different concentrations of the test compound.

  • Record the changes in the amplitude and kinetics (activation, deactivation, and desensitization) of the AMPA receptor-mediated currents.

  • Wash out the compound to observe the reversibility of its effects.

  • Analyze the data to determine the EC₅₀ or IC₅₀ and the nature of modulation (e.g., positive or negative allosteric modulation).

Caption: Workflow for in vitro electrophysiological screening.

In Vivo Behavioral Assessment: Cognitive Enhancement

Objective: To assess the potential cognitive-enhancing effects of the compound in a rodent model using a recognized behavioral task, such as the Novel Object Recognition (NOR) test.

Materials:

  • Adult male rodents (e.g., C57BL/6 mice or Wistar rats).

  • This compound solution for injection (e.g., dissolved in saline with a small percentage of a solubilizing agent like Tween 80).

  • Vehicle control solution.

  • Open field arena for habituation and testing.

  • A variety of objects with different shapes, colors, and textures.

Protocol:

  • Habituation: Acclimate the animals to the testing room and the open field arena for several days prior to the experiment.

  • Drug Administration: Administer the compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the training session (e.g., 30 minutes). A dose-response study should be conducted (e.g., 1, 5, 10 mg/kg).

  • Training (Familiarization) Phase: Place each animal in the arena with two identical objects and allow them to explore for a set period (e.g., 10 minutes). Record the time spent exploring each object.

  • Inter-trial Interval: Return the animals to their home cages for a specific duration (e.g., 24 hours).

  • Testing Phase: Place the animals back into the arena, where one of the familiar objects has been replaced with a novel object.

  • Data Collection and Analysis: Record the time spent exploring the familiar and novel objects. Calculate the discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

  • Compare the DI between the vehicle-treated and compound-treated groups to determine if the compound enhances cognitive performance.

Data Interpretation and Future Directions

Positive results from the initial in vitro and in vivo screens would warrant further investigation into the compound's pharmacological profile. This would include:

  • Selectivity Profiling: Testing the compound against a panel of other CNS receptors to determine its specificity.

  • Mechanism of Action Studies: Investigating how the compound interacts with the AMPA receptor complex in more detail.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Neuroprotective Studies: Assessing whether the compound can protect neurons from excitotoxic insults or other forms of damage in relevant disease models.

Conclusion

This compound represents a chemical scaffold with potential for development as a CNS research tool. While direct evidence of its biological activity is currently lacking in peer-reviewed literature, its structural characteristics suggest that it may modulate glutamatergic neurotransmission. The protocols outlined in this guide provide a robust framework for the initial characterization of this compound's effects on neuronal function and behavior. Rigorous and systematic investigation is required to elucidate its true pharmacological profile and potential applications in neuroscience.

References

  • MySkinRecipes. N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. [Link]

  • PubMed. Design, synthesis and biological evaluation of N-methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines as novel monoamine oxidase B inhibitors. [Link]

  • PubChem. N-Methyl-N-naphthylmethylamine hydrochloride. [Link]

  • PubMed. 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. [Link]

  • TSI Journals. Synthesis and Biological Evaluation of Some Substituted Phenyl Thiazolyl Naphthyl Methanone Derivatives. [Link]

  • ResearchGate. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. [Link]

  • MDPI. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • PubMed. Synthesis and biological evaluation of novel 5-hydroxylaminoisoxazole derivatives as lipoxygenase inhibitors and metabolism enhancing agents. [Link]

  • Xi'an Qiyue Biological Technology Co., Ltd. N-Methyl-1-(5-phenylisoxazol-3-yl)methanaminehydrochloride. [Link]

  • MDPI. 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [Link]

  • MDPI. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. [Link]

  • PMC. Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. [Link]

Sources

N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride as a tool compound for target identification

Author: BenchChem Technical Support Team. Date: January 2026

Application & Protocol Guide

Deconvoluting the Mechanism of Action: A Target Identification Strategy for N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive strategic guide and detailed protocols for identifying the molecular target(s) of this compound, a novel small molecule with potential biological activity. In the absence of pre-existing target information, a robust, multi-pronged approach is essential for target deconvolution. We present a workflow that integrates label-free biophysical methods with affinity-based chemical proteomics to generate a high-confidence list of putative protein interactors, followed by orthogonal validation. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring scientific rigor and reproducibility.

Part 1: The Scientific Imperative & Strategic Overview

In drug discovery, a frequent scenario involves identifying a "hit" compound, such as this compound, from a phenotypic screen. While the compound elicits a desirable biological response, its mechanism of action and direct molecular targets are unknown. Elucidating these targets is a critical step to transform a bioactive molecule into a therapeutic lead. It enables mechanism-based optimization, aids in predicting potential toxicities, and is fundamental to understanding the underlying biology.[1][2][3]

Our strategy is built on a parallel, complementary approach to mitigate the risks and limitations inherent in any single technology. We will employ two primary arms of investigation:

  • Label-Free Methods: These techniques utilize the unmodified, native small molecule to probe for interactions within a complex biological system (e.g., cell lysate or intact cells). This avoids potential artifacts introduced by chemical modification of the compound. We will focus on:

    • Drug Affinity Responsive Target Stability (DARTS): Exploits ligand-induced protein stabilization against proteolysis.[4]

    • Thermal Proteome Profiling (TPP): Measures shifts in protein thermal stability upon ligand binding across the proteome.

  • Affinity-Based Chemical Proteomics: This powerful method uses a modified version of the compound (a "chemical probe") to physically isolate its binding partners from a complex mixture.[1][5] This approach often provides a more direct and less ambiguous signal for target engagement.

The convergence of data from these orthogonal approaches provides a robust foundation for nominating high-confidence candidate targets for subsequent validation.

Overall Target Identification Workflow

Target_ID_Workflow cluster_0 Phase 1: Primary Screening & Probe Synthesis cluster_1 Phase 2: Proteome-Wide Target Discovery cluster_2 Phase 3: Data Analysis & Hit Nomination cluster_3 Phase 4: Target Validation Compound This compound (Unmodified Hit Compound) DARTS DARTS Assay Compound->DARTS TPP Thermal Proteome Profiling (TPP) Compound->TPP Probe_Synth Design & Synthesis of Affinity Probe Affinity_Capture Affinity Capture Mass Spectrometry Probe_Synth->Affinity_Capture MS_Analysis LC-MS/MS Analysis DARTS->MS_Analysis TPP->MS_Analysis Affinity_Capture->MS_Analysis Bioinformatics Bioinformatics & Statistical Analysis (Volcano Plots, Dose-Response Curves) MS_Analysis->Bioinformatics Hit_List Generation of Putative Target List Bioinformatics->Hit_List Validation Orthogonal Validation (e.g., CETSA, ITC, CRISPR) Hit_List->Validation Validated_Target Validated Target(s) Validation->Validated_Target

Caption: High-level workflow for target identification.

Part 2: Label-Free Methodologies & Protocols

The primary advantage of label-free methods is the ability to use this compound in its native form, preserving its authentic binding properties without risk of steric hindrance from attached linkers or tags.[2]

Drug Affinity Responsive Target Stability (DARTS)

Principle: The binding of a small molecule to its protein target often induces a conformational change that stabilizes the protein structure. This stabilization renders the protein more resistant to digestion by a nonspecific protease. In a DARTS experiment, cell lysate is treated with the compound or a vehicle control, followed by limited proteolysis. Proteins that are stabilized by the compound will be less digested and will appear as more prominent bands on an SDS-PAGE gel or will be quantified in higher abundance by mass spectrometry.[4]

Causality Behind Experimental Choices:

  • Protease Selection: A broad-specificity protease like Pronase or Subtilisin is used to ensure general, rather than sequence-specific, digestion.

  • Limited Digestion: The goal is not to completely digest the proteome, but to achieve partial digestion so that differences in stability can be observed. This requires careful titration of the protease concentration and digestion time.

  • Lysate Preparation: A native (non-denaturing) lysis buffer is critical to preserve protein structure and the potential for the compound to bind.

  • Lysate Preparation:

    • Culture cells of interest (e.g., a cell line where the compound shows a phenotypic effect) to ~80-90% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells on ice for 20-30 minutes in M-PER buffer (or similar non-denaturing lysis buffer) supplemented with protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

    • Determine protein concentration using a BCA assay. Adjust concentration to 1-2 mg/mL.

  • Compound Incubation:

    • Prepare two identical aliquots of the cell lysate (e.g., 100 µL each).

    • To one aliquot, add this compound to a final concentration determined by its EC50 (e.g., 10x EC50, typically in the 1-50 µM range).

    • To the other aliquot, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate both samples at room temperature for 1 hour to allow for binding.

  • Protease Digestion:

    • Add the pre-determined optimal concentration of Pronase to each tube (a typical starting point is a 1:500 protease-to-protein ratio).

    • Incubate at room temperature for a pre-determined time (e.g., 20 minutes).

    • Stop the digestion by adding 5X SDS-PAGE loading buffer and immediately boiling the samples at 95°C for 5 minutes.

  • Analysis by Mass Spectrometry:

    • Run a small portion of the samples on an SDS-PAGE gel and stain with Coomassie blue to visually confirm that the protease digestion worked and that there are differences between the vehicle and compound-treated lanes.

    • Submit the remainder of the samples for standard bottom-up proteomic analysis (e.g., in-gel or in-solution trypsin digest followed by LC-MS/MS).

    • Analyze the data using a label-free quantification software. Look for proteins whose abundance is significantly higher in the compound-treated sample compared to the vehicle control. These are your putative targets.

Thermal Proteome Profiling (TPP)

Principle: TPP is based on the phenomenon that ligand binding increases the thermal stability of a target protein. In a typical TPP experiment, cells or lysates are treated with the compound or vehicle, then aliquoted and heated across a range of temperatures. As the temperature increases, proteins unfold and aggregate. The soluble fraction is collected by centrifugation and analyzed by mass spectrometry. The "melting curve" of a protein is plotted as the amount of soluble protein remaining at each temperature. A target protein will show a shift in its melting curve to higher temperatures in the presence of the stabilizing ligand.

Causality Behind Experimental Choices:

  • Temperature Gradient: A wide range of temperatures (e.g., 37°C to 67°C) is used to capture the melting behavior of a diverse set of proteins.

  • Intact Cells vs. Lysate: Performing TPP in intact cells is often preferred as it assesses target engagement in a more physiological context, accounting for cell permeability and intracellular concentrations.[6]

  • Quantitative Proteomics: Multiplexed quantitative mass spectrometry (e.g., using TMT labels) is the standard for TPP, as it allows for precise comparison of protein abundance across all temperature points and between vehicle/drug conditions simultaneously.

  • Cell Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat one set of cells with this compound (at a relevant concentration, e.g., 10x EC50) and another set with vehicle for 1 hour in the incubator.

    • Harvest the cells, wash with PBS, and resuspend in PBS to a high concentration.

  • Heat Shock:

    • Aliquot the cell suspensions (e.g., 100 µL each) into PCR tubes.

    • Place the tubes in a thermal cycler with a temperature gradient program (e.g., 10 different temperatures from 40°C to 64°C in 2°C increments) for 3 minutes. Include a 37°C control.

    • Immediately cool the samples on ice.

  • Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3x using liquid nitrogen).

    • Ultracentrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Sample Preparation for Mass Spectrometry:

    • Perform a protein concentration assay on the 37°C control sample to estimate concentrations.

    • Take equal protein amounts from each sample, reduce, alkylate, and digest with trypsin.

    • Label the resulting peptides with TMT10plex or similar isobaric tags, combining all temperature points from both vehicle and drug treatments into a single mass spectrometry run.

  • Data Analysis:

    • After LC-MS/MS, analyze the data to determine the relative abundance of each protein at each temperature point.

    • Fit the data to a sigmoidal melting curve for each protein in both the vehicle and drug-treated conditions.

    • Identify proteins that show a statistically significant shift (ΔTm) to a higher melting temperature in the presence of the compound.

Part 3: Affinity-Based Chemical Proteomics

This approach requires chemically modifying the hit compound to create a probe. The probe consists of three parts: the parent molecule (for binding), a linker, and a reporter tag (e.g., biotin for affinity purification) or a reactive group (for covalent labeling).[1][5]

Probe Design and Synthesis

Principle: The key to a successful affinity probe is to attach the linker at a position on the parent molecule that does not disrupt its interaction with the target protein. This is often guided by Structure-Activity Relationship (SAR) data.[4][7] If certain parts of the molecule can be modified without loss of activity, they are ideal attachment points. For this compound, a potential point for linker attachment is the methyl group on the amine, or extending from the phenyl ring, assuming SAR data suggests these positions are tolerant to modification.[7][8] A common strategy is to synthesize a version of the molecule with a terminal alkyne group. This "clickable" handle allows for the versatile and efficient attachment of a biotin-azide tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" after the probe has been incubated with the proteome.

Probe_Design cluster_1 Probe Application Parent N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine (Binding Moiety) Linker Flexible Linker (e.g., PEG) Tag Clickable Handle (Terminal Alkyne) Probe Synthesized Alkyne Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Cell Lysate Lysate->Incubate Click Click Chemistry: Add Biotin-Azide Incubate->Click Capture Capture on Streptavidin Beads Click->Capture Elute Elute & Analyze by MS Capture->Elute

Caption: Logic of affinity probe design and application.

  • Probe Incubation & Competition:

    • Prepare several identical aliquots of cell lysate (1-5 mg of protein).

    • Competition Sample: Pre-incubate one sample with a high concentration (e.g., 50-100x excess) of the original, unmodified this compound for 1 hour. This will serve as a crucial negative control.

    • Add the alkyne-modified probe to all samples (including the pre-incubated competition sample) to a final concentration of ~1 µM. Incubate for 1 hour.

  • Click Chemistry Reaction:

    • To each sample, add the click chemistry reagents: Biotin-Azide, copper (II) sulfate (CuSO4), and a reducing agent like sodium ascorbate.

    • Incubate for 1 hour at room temperature to attach biotin to the probe-protein complexes.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to each sample and incubate for 1-2 hours with rotation at 4°C to capture the biotinylated complexes.[5]

    • Wash the beads extensively (e.g., 3-5 times) with lysis buffer and then with PBS to remove non-specific protein binders. This is a critical step to reduce background.

  • Elution and Analysis:

    • Elute the bound proteins from the beads using an elution buffer (e.g., boiling in SDS-PAGE sample buffer).

    • Run the eluates on an SDS-PAGE gel and perform a silver stain to visualize enriched proteins. The bands that are present in the probe-only lane but absent or significantly reduced in the competition lane are high-confidence candidates.

    • Perform in-gel tryptic digestion of these bands, or of the entire lane, for identification by LC-MS/MS.

    • Analyze the mass spectrometry data, specifically looking for proteins that are highly enriched in the probe sample relative to the competition control.

Part 4: Data Integration and Target Validation

The list of putative targets from the discovery phase must be validated through independent, lower-throughput methods to confirm direct interaction and functional relevance.[3]

Data Presentation & Prioritization:

MethodPrincipleKey OutputPotential Targets (Hypothetical)Confidence
DARTS Ligand-induced stabilization against proteolysisProteins with increased abundance post-digestionKinase A, Protein BMedium
TPP Ligand-induced increase in thermal stabilityProteins with positive melting temperature shift (ΔTm)Kinase A, Chaperone CHigh
Affinity Capture Physical pull-down of binding partnersProteins enriched vs. competition controlKinase A, Protein DHigh
CETSA In-cell thermal stabilizationConfirmed thermal shift by Western BlotKinase AVery High
ITC Direct measure of binding thermodynamicsBinding affinity (Kd) and stoichiometryKinase ADefinitive
CRISPR KO Genetic perturbationPhenotype rescue/ablationKinase AFunctional

Analysis and Hit Nomination: The most compelling candidate targets are those identified by more than one discovery method. In the hypothetical data above, "Kinase A" is identified by all three orthogonal methods, making it a very high-confidence candidate to carry forward into validation.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to validate target engagement in intact cells or tissues.[6][9][10] It operates on the same principle as TPP but is typically performed on a single target of interest and analyzed by Western Blot. It provides direct evidence that the compound can enter the cell and physically bind to its target in a physiological context.[11][12]

  • Cell Treatment: Treat two populations of intact cells, one with the compound and one with vehicle, as described in the TPP protocol.

  • Heat Shock: Aliquot both treated cell populations into separate PCR tubes and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis & Centrifugation: Lyse the cells and centrifuge to separate the soluble fraction from the precipitated aggregates.

  • Western Blot Analysis:

    • Load equal amounts of the soluble protein from each temperature point for both vehicle and drug-treated samples onto an SDS-PAGE gel.

    • Perform a standard Western Blot using a primary antibody specific to the putative target protein (e.g., Kinase A).

    • A positive result is a visible shift in the temperature at which the protein band disappears (aggregates) in the compound-treated lanes compared to the vehicle lanes.

Isothermal Titration Calorimetry (ITC)

Principle: ITC is considered a gold-standard biophysical assay for confirming a direct drug-target interaction.[13] It directly measures the heat released or absorbed when a ligand binds to its target protein.[14][15][16] This allows for the precise determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing definitive, label-free confirmation.[14][16]

  • Protein Preparation: Express and purify the high-confidence candidate protein (e.g., Kinase A). Ensure the protein is correctly folded and stable in a suitable buffer.

  • Sample Preparation: Prepare a solution of the purified protein in the sample cell of the calorimeter. Prepare a more concentrated solution of this compound in the injection syringe, using the exact same buffer to avoid heat of dilution artifacts.

  • Titration: Perform a series of small, precise injections of the compound into the protein solution. The instrument measures the minute heat changes after each injection.

  • Data Analysis: The raw data (power vs. time) is integrated to generate a binding isotherm (kcal/mol vs. molar ratio). This curve is then fitted to a binding model to extract the thermodynamic parameters. A successful experiment yielding a clear binding constant confirms a direct interaction.[16]

Genetic Validation using CRISPR/Cas9

Principle: Genetic validation is the ultimate test of a target's functional relevance. If a compound's biological effect is mediated through a specific protein, then removing that protein from the cell should render the cell resistant to the compound or should phenocopy the compound's effect.[17][18][19] CRISPR/Cas9 technology allows for the precise and efficient knockout of the gene encoding the putative target protein.[20][21]

CRISPR_Validation cluster_0 Step 1: Reagent Design & Cell Line Generation cluster_1 Step 2: Phenotypic Assay cluster_2 Step 3: Analysis & Conclusion sgRNA Design & Synthesize sgRNA for Target Gene Transfect Transfect Cells with Cas9 and sgRNA sgRNA->Transfect KO_Cell_Line Generate & Verify Knockout (KO) Cell Line Transfect->KO_Cell_Line WT_Cells Wild-Type (WT) Cells Treat_WT Treat WT Cells with Compound WT_Cells->Treat_WT KO_Cells KO Cells Treat_KO Treat KO Cells with Compound KO_Cells->Treat_KO Phenotype_WT Observe Phenotype Treat_WT->Phenotype_WT Phenotype_KO Phenotype Abolished? Treat_KO->Phenotype_KO Conclusion Target Validated

Caption: Workflow for functional target validation using CRISPR/Cas9.

  • Generate Knockout Cell Line: Design guide RNAs (sgRNAs) specific to the gene of the candidate target. Co-transfect these into the relevant cell line along with Cas9 nuclease to generate a stable knockout cell line. Validate the knockout by Western Blot or sequencing.

  • Phenotypic Assay: Perform the original phenotypic assay that identified the hit compound on both the wild-type and the knockout cell lines.

  • Analyze Results: If the compound shows its characteristic effect in the wild-type cells but has a significantly reduced or no effect in the knockout cells, this provides strong evidence that the knocked-out protein is the functional target of the compound.

References

  • Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide.Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.Bio-protocol.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.Journal of Biomedicine and Biochemistry (2024).
  • Target identification and mechanism of action in chemical biology and drug discovery.National Institutes of Health (NIH).
  • CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects.Frontiers.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.ResearchGate (2025).
  • Target identification of small molecules: an overview of the current applications in drug discovery.PMC - PubMed Central (2023).
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI (2016).
  • Isothermal titration calorimetry in drug discovery.PubMed.
  • The impact of CRISPR-Cas9 on target identification and validation.PubMed.
  • (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.ResearchGate.
  • Target Validation with CRISPR.Biocompare.com (2022).
  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.TA Instruments (2025).
  • Identification of Direct Protein Targets of Small Molecules.PMC - PubMed Central.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.PubMed Central.
  • Structure–activity relationship of isoxazole derivatives.ResearchGate.
  • Structure-Activity Relationship (SAR) Studies of Isoxazoloindoles: A Technical Guide.Benchchem.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews (2015).
  • Identification and validation of protein targets of bioactive small molecules.ResearchGate (2025).
  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions.Bitesize Bio (2017).
  • ITC Assay Service for Drug Discovery.Reaction Biology.
  • Thermodynamics: Isothermal titration calorimetry in drug development (practice).Khan Academy.
  • Cellular Thermal Shift Assay (CETSA).News-Medical.Net (2020).
  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.National Institutes of Health (NIH).
  • Structure activity relationship of the synthesized compounds.ResearchGate.
  • N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine.MySkinRecipes.
  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride.A2B Chem.
  • In-Depth Technical Guide: The Biological Activity of 1-(1H-Imidazol-5-yl)-N-methylmethanamine.Benchchem.
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases.PubMed (2010).
  • N-Methyl-1-(5-methylisoxazol-4-yl)methanamine.BLD Pharm.

Sources

Application Notes and Protocols for the In Vivo Study of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to In Vivo Characterization

The isoxazole scaffold is a cornerstone in medicinal chemistry, contributing to a wide array of pharmacologically active agents with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and central nervous system (CNS) effects.[1] N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, hereafter referred to as "the compound," is a novel isoxazole derivative with potential for CNS activity. The structural characteristics of the compound, particularly the phenylisoxazole core and the N-methylmethanamine side chain, suggest possible interactions with key neurotransmitter systems.

This guide provides a comprehensive framework for the in vivo experimental design to thoroughly characterize the pharmacological and toxicological profile of this novel compound. The presented protocols are designed to be robust, reproducible, and in alignment with preclinical safety evaluation guidelines for CNS-active drugs.[2][3] Our approach is phased, beginning with foundational safety and pharmacokinetic assessments, followed by a tiered behavioral screening to elucidate the compound's specific effects on the CNS.

Phase 1: Foundational Safety and Pharmacokinetic Profiling

A thorough understanding of a compound's safety profile and how it is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to any in vivo investigation.[4] These initial studies are crucial for dose selection in subsequent efficacy and behavioral models.

Acute Oral Toxicity Study

Rationale: The acute toxicity study provides critical information on the potential lethality of the compound after a single high dose and helps identify the maximum tolerated dose (MTD). This information is essential for designing subsequent studies with non-lethal, pharmacologically relevant doses. The U.S. Food and Drug Administration (FDA) provides guidelines for such studies, emphasizing the observation of symptoms and recovery rather than solely determining the LD50.[5]

Protocol: Acute Oral Toxicity - Limit Test

  • Animal Model: Swiss albino mice (female, 8-10 weeks old). Females are often used as they can be more sensitive to acute toxic effects.

  • Acclimation: Acclimate animals for at least one week to the housing conditions (22 ± 2°C, 12-hour light/dark cycle, food and water ad libitum).

  • Dosing:

    • Fast the mice for 4 hours prior to dosing.

    • Administer a single oral gavage dose of 2000 mg/kg of the compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A vehicle control group should be included.

    • If mortality is observed, subsequent groups of animals should be dosed at lower fixed doses (e.g., 300 mg/kg, 50 mg/kg, 5 mg/kg) in a stepwise manner.

  • Observation:

    • Observe animals closely for the first 4 hours post-dosing for any signs of toxicity (e.g., convulsions, sedation, altered gait, lacrimation, salivation).

    • Continue to observe daily for 14 days for delayed toxicity and mortality.

    • Record body weight on days 0, 7, and 14.

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to identify any organ abnormalities.

Parameter Observation
MortalityNumber of deceased animals
Clinical SignsType, onset, duration, and severity of toxic signs
Body WeightChanges from baseline
Gross NecropsyMacroscopic organ pathology
Pharmacokinetic (PK) Profiling

Rationale: Understanding the PK profile of the compound is critical for correlating its concentration in the body with its pharmacological effects. This study will determine key parameters such as absorption rate, bioavailability, distribution, and elimination half-life.[6][7][8]

Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing:

    • Administer the compound via two routes in separate groups of animals: intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (e.g., 10 mg/kg).

    • The IV route provides a baseline for 100% bioavailability.

  • Blood Sampling:

    • Collect sparse blood samples (e.g., from the saphenous vein) at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis to determine key PK parameters.

PK Parameter Description
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Elimination half-life
F%Oral bioavailability

Phase 2: Tiered Behavioral Screening

Based on the safety and PK data, a tiered approach to behavioral screening will be employed to efficiently characterize the CNS effects of the compound.

Tier 1: General CNS Activity

Rationale: The initial behavioral assessment aims to determine if the compound has a general stimulant or depressant effect on the CNS. The open field test is a standard method for evaluating locomotor activity and exploratory behavior.[9]

Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 50 cm x 50 cm) with high walls to prevent escape. The arena is equipped with an overhead video camera and tracking software.

  • Animal Model: Male Swiss albino mice (8-10 weeks old).

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes before the experiment.

    • Administer the compound or vehicle via the intended clinical route (e.g., intraperitoneally) at three different doses (low, medium, and high) based on the acute toxicity and PK data. A known CNS stimulant (e.g., amphetamine) and a depressant (e.g., diazepam) should be used as positive controls.

    • After a predetermined pretreatment time (based on Tmax from PK studies), place the mouse in the center of the open field arena.

    • Record the animal's activity for 10-15 minutes.

  • Parameters Measured:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena

    • Rearing frequency

    • Grooming duration

Behavioral Parameter Interpretation (Stimulant) Interpretation (Depressant)
Total Distance TraveledIncreasedDecreased
Time in CenterPotentially increased (anxiolytic-like)Potentially decreased (anxiogenic-like)
Rearing FrequencyIncreasedDecreased

Workflow for Tier 1 Behavioral Screening

G cluster_0 Preparation cluster_1 Experiment cluster_2 Data Analysis p1 Animal Acclimation p2 Dose Preparation (Vehicle, Compound, Controls) p1->p2 e1 Drug Administration p2->e1 e2 Place Mouse in Open Field e1->e2 e3 Video Recording (10-15 min) e2->e3 d1 Automated Tracking Software Analysis e3->d1 d2 Statistical Analysis d1->d2

Caption: Workflow for the open field test.

Tier 2: Specific CNS Effects

Based on the results of the open field test, further studies will be conducted to investigate more specific CNS effects.

Rationale: The time spent in the center of the open field can provide a preliminary indication of anxiety-like behavior. The elevated plus maze (EPM) is a widely used and validated test to further assess anxiety in rodents.[3][10][11][12][13][14][15][16]

Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Follow the same animal model, habituation, and dosing procedure as the open field test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

  • Parameters Measured:

    • Time spent in the open arms versus the closed arms.

    • Number of entries into the open and closed arms.

Behavioral Parameter Interpretation (Anxiolytic) Interpretation (Anxiogenic)
Time in Open ArmsIncreasedDecreased
Open Arm EntriesIncreasedDecreased

Rationale: If the compound shows a stimulant effect, it may have antidepressant-like properties. The forced swim test is a common screening tool for potential antidepressant efficacy.[17][18][19][20][21]

Protocol: Forced Swim Test

  • Apparatus: A cylindrical container filled with water (24 ± 1°C) to a depth where the mouse cannot touch the bottom.

  • Procedure:

    • Follow the same animal model, habituation, and dosing procedure as the open field test.

    • Gently place the mouse in the water for a 6-minute session.

    • Record the session for later analysis.

  • Parameters Measured:

    • Duration of immobility (floating) during the last 4 minutes of the test.

Behavioral Parameter Interpretation (Antidepressant-like)
Immobility TimeDecreased
Tier 3: Mechanism of Action and Abuse Potential

If the compound demonstrates clear CNS activity, further studies can be designed to explore its mechanism of action and abuse liability.

Rationale: Drug discrimination is a powerful technique to assess the subjective effects of a novel compound by comparing them to a known drug of abuse.[2][22][23][24][25] This can provide insights into its mechanism of action and potential for abuse.

Protocol: Drug Discrimination Paradigm

  • Apparatus: An operant conditioning chamber with two levers and a food dispenser.

  • Animal Model: Rats are often used for this paradigm due to their ability to learn the task reliably.

  • Training Phase:

    • Train rats to press one lever after receiving an injection of a known CNS stimulant (e.g., amphetamine) to receive a food reward.

    • Train the same rats to press the other lever after receiving a vehicle injection to receive a food reward.

    • Training continues until the rats reliably press the correct lever based on the injection they received.

  • Testing Phase:

    • Administer different doses of the novel compound and observe which lever the rats press.

    • Full substitution (rats predominantly press the drug-associated lever) suggests the novel compound has similar subjective effects to the training drug.

Potential Signaling Pathways to Investigate

The CNS effects of psychoactive compounds are often mediated through the modulation of key neurotransmitter systems. Based on the behavioral data, further mechanistic studies could investigate the compound's interaction with:

  • Dopaminergic and Serotonergic Systems: These systems are critically involved in the regulation of mood, motivation, and motor control.[26][27][28][29][30] Changes in locomotor activity and antidepressant-like effects may be linked to alterations in dopamine and serotonin signaling.

  • GABAergic and Glutamatergic Systems: The balance between the inhibitory neurotransmitter GABA and the excitatory neurotransmitter glutamate is crucial for maintaining normal brain function.[31][32][33][34][35] Anxiolytic or anxiogenic effects could be mediated through interactions with GABA or glutamate receptors.

Diagram of Key CNS Signaling Pathways

G cluster_0 Excitatory/Inhibitory Balance cluster_1 Monoamine Systems Glutamate Glutamatergic System (Excitatory) GABA GABAergic System (Inhibitory) Glutamate->GABA Modulation Dopamine Dopaminergic System (Reward, Motivation) Glutamate->Dopamine Excitation Serotonin Serotonergic System (Mood, Cognition) Glutamate->Serotonin Excitation GABA->Glutamate Modulation GABA->Dopamine Inhibition GABA->Serotonin Inhibition Dopamine->Serotonin Interaction Serotonin->Dopamine Interaction

Caption: Interplay of major CNS neurotransmitter systems.

Conclusion

The proposed phased and tiered experimental design provides a systematic and comprehensive approach to the in vivo characterization of this compound. By integrating foundational safety and pharmacokinetic studies with a logical progression of behavioral assays, researchers can efficiently elucidate the compound's CNS activity, potential therapeutic applications, and safety profile. The inclusion of detailed protocols and the consideration of underlying neuropharmacological mechanisms will ensure the generation of high-quality, interpretable data to guide further drug development efforts.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your research.

Isoxazole derivatives are a cornerstone in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.[1][2] However, their often-hydrophobic nature can lead to poor aqueous solubility, creating significant hurdles in pre-formulation and in vivo studies.[3][4] While converting the molecule to a hydrochloride salt is a primary and effective strategy to enhance solubility, it does not always guarantee success under all experimental conditions.[5][6] This guide will walk you through a logical progression of steps to diagnose and overcome these solubility issues.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in neutral aqueous buffers?

A: There are several contributing factors. Firstly, the core structure, containing a phenyl and an isoxazole ring, is significantly hydrophobic. This can lead to low intrinsic solubility. Many isoxazole derivatives are categorized as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[3]

Secondly, while the hydrochloride salt form dramatically improves solubility over the free base, its effectiveness is highly pH-dependent.[7] In neutral or alkaline solutions, the salt can convert back to its less soluble free base form, a process known as disproportionation, causing it to precipitate out of solution.[6]

Q2: My compound is a hydrochloride salt. Shouldn't it be readily soluble?

A: Salt formation is a powerful technique, with about 50% of marketed small molecule drugs being administered as salts to improve properties like solubility.[8] The hydrochloride salt is formed by reacting the basic amine group on your compound with hydrochloric acid. In an acidic aqueous environment, the compound exists predominantly in its protonated, ionized form, which is more polar and thus more soluble. However, as the pH of the solution increases, the equilibrium shifts towards the non-ionized, free base form, which is significantly less soluble. The key is to maintain the pH of your solution well below the pKa of the compound's conjugate acid to keep it in its soluble, ionized state.[6][7]

Q3: What is the difference between kinetic and thermodynamic solubility, and which is more relevant for my experiments?

A: This is a critical distinction.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium with an excess of the solid compound. The "gold standard" for measuring this is the shake-flask method, which can take 24-72 hours to ensure equilibrium is reached.[7][9][10] It is a crucial parameter for understanding the fundamental physicochemical properties of your compound.

  • Kinetic Solubility is determined by dissolving the compound (often from a high-concentration DMSO stock) into an aqueous buffer and measuring the concentration at which it begins to precipitate. This is a high-throughput method often used in early drug discovery.[10] The resulting value is often higher than the thermodynamic solubility because it reflects a supersaturated state before precipitation occurs.

Relevance:

  • For early screening and discovery , kinetic solubility provides a rapid assessment.

  • For formulation development, biopharmaceutical characterization, and late-stage studies , thermodynamic solubility is the essential, more accurate parameter.[9]

Part 2: Troubleshooting and Experimental Guides

This section provides step-by-step protocols to systematically evaluate and improve the solubility of your compound.

Guide 1: Establishing a Baseline - Thermodynamic Solubility Assessment

Before attempting to improve solubility, you must accurately measure the baseline thermodynamic solubility in your primary aqueous medium (e.g., Phosphate-Buffered Saline, pH 7.4). The shake-flask method is the most reliable approach.[7][10]

Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of this compound to a known volume of your chosen aqueous buffer (e.g., 5 mg to 1 mL of PBS, pH 7.4) in a sealed, inert vial (e.g., glass HPLC vial). The key is to have visible, undissolved solid material.

  • Equilibration: Place the vial in a shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium, typically 24 to 72 hours.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by either:

    • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the sample using a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully take a known volume of the clear supernatant or filtrate. Dilute it with a suitable mobile phase or solvent mixture and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[11] UV spectroscopy can be used for high-speed analysis, but HPLC is preferred as it can distinguish the parent compound from any impurities or degradation products.[11]

  • Calculation: The determined concentration represents the thermodynamic solubility under the tested conditions.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to buffer equil1 Shake/Rotate at constant temperature (24-72 hours) prep1->equil1 sep1 Centrifuge or Filter to remove solid equil1->sep1 quant1 Collect supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3

Caption: Shake-Flask method workflow.

Guide 2: pH-Dependent Solubility Profiling

Understanding how solubility changes with pH is the most critical next step for an ionizable compound like this.

Causality: The solubility of this basic compound is governed by the Henderson-Hasselbalch equation. In acidic conditions (pH < pKa), the amine is protonated (BH+), leading to higher solubility. As the pH increases towards and above the pKa, the equilibrium shifts to the neutral free base (B), which is less soluble and may precipitate.

Experimental Protocol: pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 5, 6, 7, 7.4, 8). Use appropriate buffer systems for each pH range (e.g., citrate for acidic, phosphate for neutral).

  • Solubility Measurement: Perform the Shake-Flask Method (as described in Guide 1) for your compound in each of the prepared buffers.

  • Data Analysis: Plot the measured solubility (on a log scale) against the pH value. This will generate a pH-solubility profile, which is crucial for selecting appropriate formulation vehicles.

Data Presentation: Example pH-Solubility Profile
pH of BufferMeasured Solubility (µg/mL)Physical Observation
2.0> 2000Clear Solution
4.01570Clear Solution
5.0850Clear Solution
6.0120Slight Haze
7.015Suspension
7.4< 5Heavy Precipitate
8.0< 1Heavy Precipitate
Note: Data are hypothetical and for illustrative purposes.
Guide 3: Co-Solvent Screening

If solubility in purely aqueous systems is insufficient even at optimal pH, using water-miscible organic co-solvents can be an effective strategy.

Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.

Experimental Protocol: Co-Solvent Screening
  • Solvent Preparation: Prepare mixtures of your primary aqueous buffer with various percentages of common, biocompatible co-solvents. For example: 5%, 10%, and 20% of Ethanol, Propylene Glycol, and PEG 400 in pH 4.0 citrate buffer.

  • Solubility Measurement: Use the Shake-Flask Method to determine the solubility of your compound in each co-solvent mixture.

  • Data Analysis: Compare the solubility values across the different co-solvent systems to identify the most effective agent and concentration. Be mindful of the potential toxicity or experimental interference of the co-solvent, especially for cell-based or in vivo studies.

Part 3: Advanced Strategies & Decision Making

If the fundamental approaches above do not yield the desired solubility, more advanced formulation strategies may be necessary.

Q4: My solubility is still too low for my intended dose in in vivo studies. What are my next options?

A: At this stage, you should explore advanced formulation techniques that enhance bioavailability for poorly soluble compounds. These include:

  • Particle Size Reduction: Decreasing the particle size via micronization or nanonization increases the surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[3][5]

  • Amorphous Solid Dispersions: Converting the crystalline drug into an amorphous state by dispersing it within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[3][5] The amorphous form lacks the strong crystal lattice energy that must be overcome for dissolution.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic drug molecule, shielding it from the aqueous environment and increasing its solubility.[3]

  • Lipid-Based Formulations: For highly lipophilic compounds, formulations like self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective.[3] These systems form fine oil-in-water emulsions upon gentle agitation in aqueous media, facilitating drug dissolution and absorption.

Decision-Making Workflow for Solubility Enhancement

G decision decision process process stop stop start Start: Solubility Issue process1 Determine Baseline Thermodynamic Solubility (Shake-Flask Method) start->process1 decision1 Solubility Sufficient? process1->decision1 process2 Conduct pH-Solubility Profile decision1->process2 No stop1 Proceed with Formulation decision1->stop1 Yes decision2 Is there an acceptable pH range? process2->decision2 process3 Screen Co-solvents (Ethanol, PEG 400, etc.) decision2->process3 No decision2->stop1 Yes, use pH -adjusted vehicle decision3 Solubility Sufficient? process3->decision3 process4 Investigate Advanced Formulations (Solid Dispersions, SEDDS, Nanonization, etc.) decision3->process4 No decision3->stop1 Yes, use co-solvent -based vehicle stop2 Consider Resynthesis or Salt Screening process4->stop2

Caption: Logical workflow for addressing solubility challenges.

References

  • BenchChem. (2025).
  • Sigma-Aldrich.
  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Solubility of Things. Isoxazole.
  • ResearchGate. (2019).
  • IntechOpen. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Lund University Publications.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PubMed Central. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury.
  • MilliporeSigma.
  • Sigma-Aldrich. Improving API Solubility using API Processing.
  • Pharma's Almanac. (2023).
  • PubChem. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride.
  • PubChem. N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride.
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery.

Sources

Technical Support Center: Overcoming Poor Bioavailability of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride and other challenging compounds. This guide is designed to provide you with practical, field-proven insights and step-by-step protocols to diagnose and overcome poor oral bioavailability. As your partner in research, we understand that unexpected experimental results can be a roadblock. This center serves as your first point of contact for troubleshooting these complex issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the initial high-level questions researchers frequently encounter when faced with poor in vivo performance of a developmental compound.

Q1: My in vivo rodent study showed very low oral bioavailability for my compound. What are the most likely causes?

A1: Poor oral bioavailability is typically a result of two primary bottlenecks: poor solubility in gastrointestinal (GI) fluids or poor permeability across the intestinal epithelium.[1][2] Your compound, an amine hydrochloride, is likely intended to have improved aqueous solubility compared to its free base. However, the pH-dependent solubility and the intrinsic properties of the core structure can still present significant challenges. A third factor to consider is first-pass metabolism, where the drug is extensively metabolized in the gut wall or liver before reaching systemic circulation.

Q2: What is the Biopharmaceutics Classification System (BCS) and how does it help diagnose my problem?

A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies a drug substance based on its aqueous solubility and intestinal permeability.[3] It is an essential first step in diagnosing bioavailability issues.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

By determining your compound's BCS class, you can focus your efforts. For instance, if your compound is BCS Class II, the primary focus should be on enhancing its dissolution rate.[4] If it's BCS Class III, strategies to overcome the permeability barrier are required.

Q3: My compound is a hydrochloride salt. Shouldn't that guarantee good solubility?

A3: While forming a salt is a common and effective strategy to increase the aqueous solubility of a parent compound, it does not guarantee sufficient solubility in the complex environment of the GI tract.[5] Solubility of a hydrochloride salt can be highly pH-dependent. It may be soluble in the low pH of the stomach, but could precipitate in the higher pH of the small intestine, which is the primary site of drug absorption. Furthermore, the crystalline form of the salt (polymorphism) can significantly impact its dissolution rate.[1]

Q4: What initial in vitro tests should I perform to start troubleshooting?

A4: To begin, you need to quantify the two key parameters: solubility and permeability.

  • Kinetic and Thermodynamic Solubility Assays: Determine the solubility of your compound in biorelevant media (e.g., Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)).

  • In Vitro Permeability Assays: Use a model like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, followed by a Caco-2 cell-based assay to investigate both passive and active transport mechanisms.[6][7]

Part 2: Troubleshooting Guides & Diagnostic Workflows

This section provides a structured, question-based approach to guide you through the experimental process of identifying and solving the bioavailability challenge.

Workflow for Diagnosing Bioavailability Issues

The following diagram outlines the logical flow for diagnosing the root cause of poor oral bioavailability.

G cluster_start Initial Observation cluster_diagnosis Diagnostic Phase: In Vitro Characterization cluster_bcs BCS Classification cluster_solution Solution Phase: Formulation Strategy start Poor In Vivo Bioavailability Observed in Rodent PK Study solubility Q1: Is Solubility a Limiting Factor? (Biorelevant Solubility Assays) start->solubility permeability Q2: Is Permeability a Limiting Factor? (PAMPA / Caco-2 Assays) solubility->permeability Characterize in parallel bcs2 BCS Class II (Low S, High P) solubility->bcs2 Low Solubility bcs3 BCS Class III (High S, Low P) solubility->bcs3 High Solubility permeability->bcs2 High Permeability bcs4 BCS Class IV (Low S, Low P) permeability->bcs4 Low Permeability permeability->bcs3 Low Permeability sol_strat Solubility Enhancement: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations bcs2->sol_strat combo_strat Combined Strategies: - Nanotechnology (e.g., SEDDS) - Co-crystallization bcs4->combo_strat perm_strat Permeability Enhancement: - Permeation Enhancers - Prodrug Approach bcs3->perm_strat

Caption: Diagnostic workflow from in vivo observation to formulation strategy.

Guide 1: Is My Compound's Bioavailability Limited by Poor Solubility?

  • Question: How do I determine if the aqueous solubility of this compound is the rate-limiting step for its absorption?

  • Causality: For a drug to be absorbed, it must first be dissolved in the GI fluids. If the rate of dissolution is slower than the rate of absorption, then solubility is the bottleneck. This is characteristic of BCS Class II and IV compounds.[3]

  • Experimental Approach: Conduct equilibrium and kinetic solubility tests in physiologically relevant media.

    • Protocol: See "Protocol 1: Biorelevant Solubility Assay" below.

    • Interpretation:

      • Low Solubility (<100 µg/mL in SIF): If the solubility is low, especially in simulated intestinal fluid (pH 6.5-7.4), this is a strong indicator of a solubility-limited problem. The dose number (Dose/Solubility Volume) can be calculated; a number greater than 1 suggests solubility will be a major hurdle.

      • High Solubility but Rapid Precipitation: Your compound might dissolve in the acidic stomach environment (SGF) but crash out of solution in the neutral pH of the intestine (SIF). This is a common issue for amine hydrochlorides and points to a need for formulations that can maintain the drug in a solubilized state.

Guide 2: Is My Compound's Bioavailability Limited by Poor Permeability?

  • Question: My compound shows adequate solubility. How do I test if it can effectively cross the intestinal wall?

  • Causality: Even if a drug is fully dissolved, it must pass through the lipid bilayer of intestinal cells to reach the bloodstream. Poor permeability can be due to molecular size, excessive hydrogen bonding capacity, or being a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[8] This is characteristic of BCS Class III and IV compounds.

  • Experimental Approach:

    • PAMPA: A rapid, high-throughput first screen for passive transcellular permeability.[9][10] This assay uses an artificial lipid membrane and avoids the complexities of active transport, giving a clean measure of passive diffusion potential.

      • Protocol: See "Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)".

      • Interpretation: A low permeability value in PAMPA suggests the molecule itself has difficulty crossing lipid membranes.

    • Caco-2 Permeability Assay: This is the gold standard in vitro model.[8][11] It uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium, complete with tight junctions and active transporters.

      • Protocol: See "Protocol 3: Caco-2 Permeability Assay".

      • Interpretation:

        • Low A-to-B Permeability: Confirms poor absorption.

        • High Efflux Ratio (Papp B-A / Papp A-B > 2): This is a critical finding. It indicates your compound is a substrate for an efflux transporter (like P-gp), which actively removes it from the cell.[11] This can be confirmed by running the assay with a known P-gp inhibitor like verapamil.[8]

Part 3: Experimental Protocols

These are detailed, step-by-step methodologies for the key diagnostic experiments.

Protocol 1: Biorelevant Solubility Assay
  • Prepare Media: Prepare Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin).

  • Spike Compound: Add an excess of this compound to vials containing each medium. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Shake the vials at 37°C for 24 hours to reach equilibrium (thermodynamic solubility). For kinetic solubility, take samples at earlier time points (e.g., 1, 4, 8 hours).

  • Sample Processing: At each time point, withdraw an aliquot and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate and analyze the concentration of the dissolved compound using a validated analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis: Report solubility in µg/mL or µM.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Prepare Plates: Use a 96-well "sandwich" system with a filter plate (donor) and an acceptor plate.

  • Coat Membrane: Coat the filter membrane of the donor plate with a solution of a lipid (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Prepare Solutions: Dissolve the test compound in a buffer (e.g., PBS at pH 7.4) to a known concentration (e.g., 100 µM). Prepare analytical standards.

  • Load Plates: Add the compound solution to the donor wells. Fill the acceptor plate wells with a matching buffer, optionally containing a scavenger agent to create a "sink" condition.

  • Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution. Incubate at room temperature for a defined period (e.g., 4-16 hours).

  • Quantify: After incubation, separate the plates and determine the compound concentration in both donor and acceptor wells by LC-MS/MS.

  • Calculate Permeability (Pₑ): Calculate the effective permeability coefficient using established equations that account for plate geometry, incubation time, and concentrations. Compare results to high and low permeability controls (e.g., propranolol and furosemide).

Protocol 3: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for ~21 days until they form a differentiated, confluent monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Values should be >200 Ω·cm².[11][12] The passage of a low-permeability marker like Lucifer Yellow can also be assessed.

  • Prepare Dosing Solutions: Prepare the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution) at a non-toxic concentration (e.g., 10 µM).

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-to-B): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber. This mimics absorption.

    • Basolateral to Apical (B-to-A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber. This measures efflux.

  • Incubate & Sample: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer.

  • Quantify: Analyze the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-to-B and B-to-A directions.

  • Calculate Efflux Ratio (ER): ER = Papp(B-A) / Papp(A-B). An ER > 2 suggests active efflux.[11]

Part 4: Formulation Strategies to Enhance Bioavailability

Once you have diagnosed the primary barrier (solubility or permeability), you can select an appropriate formulation strategy. Many modern techniques address both issues simultaneously.[2]

Table 1: Summary of Bioavailability Enhancement Strategies
Strategy CategorySpecific TechniquePrimary Mechanism of ActionBest For
Physicochemical Modification Micronization / NanonizationIncreases surface area to enhance dissolution rate.[1][13]BCS Class II
Amorphous Solid DispersionsPrevents crystallization, maintaining the drug in a higher energy, more soluble state.[3][13]BCS Class II
Co-crystals / Salt FormsAlters crystal lattice energy to improve dissolution.[5][14]BCS Class II
Lipid-Based Formulations Self-Emulsifying Drug Delivery Systems (SEDDS)Drug is dissolved in a lipid/surfactant mixture that forms a fine emulsion in the GI tract, bypassing dissolution.[1][13]BCS Class II & IV
Solid Lipid Nanoparticles (SLN)Encapsulates the drug in a solid lipid core, improving stability and controlling release.[13]BCS Class II & IV
Nanotechnology Approaches NanosuspensionsColloidal dispersions of pure drug nanoparticles stabilized by surfactants.[3][15]BCS Class II
Polymeric NanoparticlesEncapsulates the drug within a biodegradable polymer, allowing for protection and targeted delivery.[16][17]BCS Class II, III, IV
Chemical Modification ProdrugsA bioreversible derivative of the drug is made to improve properties like permeability, then enzymatically cleaved to release the active drug in vivo.[2][3]BCS Class III
Mechanism Spotlight: Nanotechnology in Drug Delivery

Nanotechnology offers a powerful platform for overcoming bioavailability challenges, particularly for isoxazole-based compounds.[16][17][18] Nano-emulsions or nanosuspensions can significantly improve the performance of your compound.

G cluster_problem The Problem: Poorly Soluble Drug Particle cluster_solution The Solution: Nanoparticle Formulation drug Large Crystalline Drug Particle (e.g., >10 µm) diss Slow & Incomplete Dissolution in GI Tract drug->diss abs Low Concentration Gradient Across Intestinal Wall diss->abs bio Poor Bioavailability abs->bio nano Drug Formulated as Nanoparticle (e.g., <200 nm) diss2 Vastly Increased Surface Area Leads to Rapid Dissolution nano->diss2 abs2 High Local Drug Concentration Drives Absorption diss2->abs2 bio2 Enhanced Bioavailability abs2->bio2

Caption: How nanoparticle formulations overcome solubility-limited absorption.

For a compound like this compound, which may have both solubility and permeability challenges (potentially BCS Class IV), a strategy like a Self-Emulsifying Drug Delivery System (SEDDS) or a nano-emulgel could be highly effective.[18] These formulations present the drug in a solubilized state directly to the intestinal wall, maximizing the concentration gradient for absorption and potentially overcoming efflux mechanisms through the use of certain surfactants.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research J. Pharm. and Tech.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Parallel artificial membrane permeability assay. Wikipedia. Available at: [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Available at: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • Caco2 assay protocol. [Source not specified, likely internal documentation or a specific publication's supplementary materials].
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals. Comprehensive Reviews in Food Science and Food Safety. Available at: [Link]

  • Caco-2 Permeability Assay. Creative Bioarray. Available at: [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Bioequivalence & Bioavailability International Journal. Available at: [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. Available at: [Link]

  • In Vitro Screening Models to Assess Intestinal Drug Absorption and Metabolism. [Book Chapter or Review, Source not specified].
  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available at: [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available at: [Link]

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH. Available at: [Link]

  • In Vivo PK and TK. BioDuro. Available at: [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Available at: [Link]

  • Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PubMed. Available at: [Link]

  • (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride. PubChem. Available at: [Link]

  • Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. ResearchGate. Available at: [Link]

  • How to improve the bioavailability of a drug?. Patsnap Synapse. Available at: [Link]

  • Improving the Bio-Availability of Drugs Through Their Chemistry. Contract Pharma. Available at: [Link]

  • Examples of the isoxazole-based drugs. ResearchGate. Available at: [Link]

  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride. [Supplier Website].
  • N-Methyl-N-naphthylmethylamine hydrochloride. PubChem. Available at: [Link]

  • STRATEGIES TO INCREASE SOLUBILITY AND BIOAVAILABILITY OF DRUGS. ResearchGate. Available at: [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. Available at: [Link]

  • Methylamine hydrochloride. PubChem. Available at: [Link]

  • N-Methyl-1-(3-propyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride. [Supplier Website].
  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Semantic Scholar. Available at: [Link]

  • (3-Methylisoxazol-5-yl)methanamine. PubChem. Available at: [Link]

  • N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. MySkinRecipes. Available at: [Link]

Sources

Technical Support Center: Synthesis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. As a key intermediate in pharmaceutical research, achieving high purity is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles governing the formation of impurities and strategies for their mitigation.

Synthesis Overview: The Reductive Amination Pathway

The synthesis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine is primarily achieved through a two-step reductive amination process, followed by salt formation. The reaction begins with the condensation of 5-phenylisoxazole-3-carboxaldehyde and methylamine to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine. The final step involves converting the amine free base to its hydrochloride salt for improved stability and handling.[1][2][3]

G A 5-Phenylisoxazole- 3-carboxaldehyde C Intermediate Imine (Schiff Base) A->C + Step 1: Condensation B Methylamine (CH3NH2) B->C D N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine (Free Base) C->D [Reducing Agent] e.g., NaBH4, NaBH(OAc)3 E N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HCl (Final Product) D->E + HCl

Caption: General synthesis pathway for the target compound.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental observations and provides actionable solutions grounded in chemical principles.

Question 1: My reaction is sluggish, and post-reaction analysis (TLC, LC-MS) shows a significant amount of unreacted 5-phenylisoxazole-3-carboxaldehyde. What's going wrong?

Answer: This issue points to inefficient imine formation, which is the rate-determining step in many reductive aminations.[3]

  • Causality: The condensation of the aldehyde and methylamine is a reversible equilibrium reaction. The presence of water, either from reagents or as the reaction byproduct, can push the equilibrium back towards the starting materials.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., methanol, dichloromethane) and ensure your methylamine solution is not overly aqueous.

    • pH Adjustment: The reaction is typically fastest under weakly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine nucleophile, which would render it unreactive. A small amount of acetic acid can be added as a catalyst.

    • Facilitate Water Removal: While not always necessary for one-pot reactions with borohydride reagents, if imine formation is the clear bottleneck, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be beneficial.[4]

    • Increase Reagent Concentration: A higher concentration of methylamine (e.g., 1.5-2.0 equivalents) can help drive the equilibrium toward the imine product.

Question 2: My LC-MS data shows a significant peak with a mass of [M+H]⁺ ≈ 203.2, corresponding to a dimethylated product. How can I prevent this over-alkylation?

Answer: You are observing the formation of the tertiary amine, N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine.[5] This is a classic side-reaction in reductive aminations where the desired secondary amine product acts as a nucleophile and reacts with another molecule of the aldehyde.

  • Causality: The newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a competitive reaction with the remaining aldehyde to form a tertiary amine after a second reduction.

  • Mitigation Strategies:

    • Choice of Reducing Agent: Switch to a sterically hindered or less reactive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium borohydride (NaBH₄) in this regard, as it is milder and reduces the intermediate iminium ion more rapidly than it reduces the starting aldehyde, minimizing the time available for the secondary amine to react.[6]

    • Control Stoichiometry: Avoid a large excess of the aldehyde. Ensure methylamine is in slight excess relative to the aldehyde.

    • Slow Addition of Reagent: Add the reducing agent slowly and portion-wise to the mixture of the aldehyde and amine. This keeps the concentration of the reducing agent low, favoring the reduction of the more reactive primary iminium ion as it forms.[4]

Impurity cluster_main Desired Pathway cluster_side Side Reaction A Aldehyde C Imine A->C + B Methylamine B->C D Target Secondary Amine C->D Reduction E Secondary Amine (Product) F Aldehyde (Starting Material) D->F Reacts with remaining aldehyde G New Iminium Ion E->G + F->G H Tertiary Amine (Impurity) G->H Reduction

Caption: Competing reaction pathway leading to over-alkylation.

Question 3: My final product, after acidification with HCl, is a sticky oil or fails to precipitate. How can I obtain a crystalline solid?

Answer: The inability to form a solid hydrochloride salt often points to the presence of impurities that act as crystallization inhibitors or an incorrect solvent system.

  • Causality: Residual solvents, unreacted starting materials, or side-products (like the tertiary amine) can disrupt the crystal lattice formation. Water content is also a critical factor.

  • Troubleshooting Protocol:

    • Purify the Free Base First: Before salt formation, ensure the purity of the amine free base. Perform an acid-base extraction. Dissolve the crude product in a solvent like ethyl acetate, wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, then wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[7] If significant impurities remain, column chromatography on silica gel is recommended.[4]

    • Optimize Salt Formation:

      • Dissolve the purified free base in a non-polar, anhydrous solvent where the hydrochloride salt is insoluble. Common choices include diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate.

      • Slowly add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with vigorous stirring.

      • If precipitation is slow, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Cooling the mixture in an ice bath can also promote crystallization.

    • Trituration: If an oil forms, attempt to induce crystallization by trituration. Add a poor solvent (e.g., hexane or pentane) to the oil and stir or sonicate vigorously. This can often break down the oil and encourage the formation of a solid.

Frequently Asked Questions (FAQs)

Q: What are the most likely impurities I should screen for in my starting material, 5-phenylisoxazole-3-carboxaldehyde?

A: The two most common impurities in the starting aldehyde are the over-oxidation product, 5-phenylisoxazole-3-carboxylic acid [8], and the constitutional isomer, 3-phenylisoxazole-5-carboxaldehyde . The presence of the carboxylic acid can neutralize your amine reagent and complicate workup, while the isomeric aldehyde will lead to the formation of an isomeric final product, which may be difficult to separate. Always verify the purity of your starting material by NMR, LC-MS, and melting point analysis.[9]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is a rapid and effective method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The starting aldehyde will have a higher Rf value than the more polar amine product. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS is ideal as it can simultaneously track the disappearance of the aldehyde, the transient formation of the imine intermediate, and the appearance of the final product and any side-products.[10]

Q: Can I use catalytic hydrogenation for the reduction step?

A: Yes, catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) is a viable and clean method for reducing the imine.[3] However, be aware that under harsh conditions (high pressure or temperature), this method can potentially cleave the N-O bond in the isoxazole ring. It is crucial to use mild conditions and carefully monitor the reaction to avoid degradation of the heterocyclic core.

Data Summary and Analytical Protocols

Table 1: Common Impurities and Their Identification
Compound NameStructureProbable OriginExpected [M+H]⁺ (m/z)
5-Phenylisoxazole-3-carboxaldehydeUnreacted Starting Material174.17
5-Phenylisoxazole-3-carboxylic acidStarting Material Impurity190.17
N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamineOver-alkylation Side-Product203.25
(5-phenylisoxazol-3-yl)methanolAldehyde Reduction176.19
Intermediate ImineIncomplete Reduction187.22
Experimental Protocol: Standard Synthesis
  • Imine Formation: To a solution of 5-phenylisoxazole-3-carboxaldehyde (1.0 eq) in anhydrous methanol (0.2 M), add a solution of methylamine (1.5 eq, e.g., 40% in water or 2.0 M in THF) at room temperature. Stir the mixture for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-12 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of water. Reduce the volume of methanol on a rotary evaporator. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine as an oil.[11]

  • Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. Add a 1.0 M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the final hydrochloride salt.[4]

Visual Workflow: Troubleshooting Logic

Workflow start Analysis shows low purity/ yield. What is the main issue? aldehyde Significant unreacted starting aldehyde? start->aldehyde overalkylation Mass spec shows [M+14] impurity? aldehyde->overalkylation No check_imine Check imine formation: - Use anhydrous solvent - Catalytic acid (AcOH) - Increase amine eq. aldehyde->check_imine Yes oily_product Product is oily, not a crystalline HCl salt? overalkylation->oily_product No change_reductant Mitigate over-alkylation: - Use NaBH(OAc)3 - Slow reductant addition - Control stoichiometry overalkylation->change_reductant Yes purify_base Improve crystallization: - Purify free base first (Acid/base extraction or chromatography) - Use anhydrous solvent for salt formation - Triturate oil with non-polar solvent oily_product->purify_base Yes check_reduction Check reduction step: - Verify NaBH4 activity - Increase reaction time

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Organic Chemistry Portal. Amine synthesis by imine reduction. [Link][12]

  • Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. [Link][1]

  • Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link][2]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link][6]

  • Wikipedia. Reductive amination. [Link][3]

  • Food and Drug Administration. Analytical Methods. [Link][10]

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine. [7]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link][11]

Sources

Optimizing reaction conditions for the N-methylation of (5-phenylisoxazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of (5-phenylisoxazol-3-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your reaction conditions. Our focus is on providing practical, experience-driven insights to overcome common challenges in this specific synthetic transformation.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the N-methylation of (5-phenylisoxazol-3-yl)methanamine, providing a foundational understanding for planning your experiments.

Q1: What are the most common methods for the N-methylation of a primary amine like (5-phenylisoxazol-3-yl)methanamine?

A1: The most prevalent and effective methods for N-methylation of primary amines fall into two main categories:

  • Reductive Amination: This is often the preferred method for achieving controlled methylation. The Eschweiler-Clarke reaction, which uses formaldehyde as the carbon source and formic acid as the reducing agent, is a classic and robust choice.[1][2][3] It is known for its high efficiency and the prevention of over-methylation to quaternary ammonium salts.[2] Modern variations may employ other reducing agents like sodium cyanoborohydride.[2][4]

  • Direct Alkylation: This involves using a methylating agent such as methyl iodide or dimethyl sulfate. While seemingly straightforward, this method can be prone to over-alkylation, yielding a mixture of the secondary amine, tertiary amine, and even the quaternary ammonium salt.[5] Careful control of stoichiometry and reaction conditions is crucial for success with this approach.

Q2: What are the potential side reactions I should be aware of?

A2: The primary side reaction of concern is over-methylation. With direct alkylating agents, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to rapid conversion to the tertiary amine and quaternary salt. The Eschweiler-Clarke reaction largely avoids this issue as a tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[2] Other potential side reactions can include the formation of impurities from the degradation of reagents or reactions with other functional groups if present on the molecule.

Q3: How do I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) should be chosen to clearly separate the starting material, the desired N-methylated product, and any potential byproducts. Staining with ninhydrin can be particularly useful for visualizing the primary and secondary amines. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[6]

Q4: Is (5-phenylisoxazol-3-yl)methanamine a stable compound?

A4: (5-phenylisoxazol-3-yl)methanamine is a commercially available building block.[7] Like many primary amines, it should be handled in a well-ventilated area, and contact with skin and eyes should be avoided.[8] It is generally stable under standard laboratory conditions, but it's good practice to store it in a tightly closed container in a cool, dry place.[8]

II. Troubleshooting Guide

This section provides a detailed, problem-oriented approach to resolving common issues encountered during the N-methylation of (5-phenylisoxazol-3-yl)methanamine.

Issue 1: Low or No Conversion of Starting Material

Potential Causes & Solutions

  • Insufficient Reagent Stoichiometry: For the Eschweiler-Clarke reaction, ensure an excess of both formaldehyde and formic acid is used.[2][3] For direct alkylation with methyl iodide or dimethyl sulfate, a slight excess of the methylating agent may be necessary, but this must be balanced with the risk of over-alkylation.

  • Inadequate Reaction Temperature: The Eschweiler-Clarke reaction typically requires heating, often to around 80-100 °C, to proceed at a reasonable rate.[1] Direct alkylations can often be performed at room temperature or with gentle heating. If no reaction is observed, a modest increase in temperature may be beneficial.

  • Poor Reagent Quality: Ensure that the formaldehyde solution has not polymerized and that the formic acid is of high purity. Methylating agents should be fresh and properly stored.

  • Catalyst Inactivation (if applicable): For catalytic reductive aminations, ensure the catalyst has not been poisoned by impurities in the starting materials or solvent.[9]

Experimental Protocol: Optimizing the Eschweiler-Clarke Reaction

  • To a solution of (5-phenylisoxazol-3-yl)methanamine (1.0 eq) in formic acid (at least 3.0 eq), add a 37% aqueous solution of formaldehyde (2.2-2.5 eq).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC.

  • If the reaction is sluggish, incrementally increase the temperature to 100 °C.

  • Upon completion, cool the reaction mixture to room temperature and carefully basify with an aqueous solution of sodium hydroxide or sodium carbonate to a pH of >10.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: Formation of Multiple Products (Over-methylation)

Potential Causes & Solutions

  • Use of a Non-Selective Methylating Agent: As mentioned, methyl iodide and dimethyl sulfate are prone to causing over-methylation. The Eschweiler-Clarke reaction is highly recommended to avoid this issue.[2][3]

  • Incorrect Stoichiometry: If using a direct alkylating agent, carefully control the stoichiometry. Using 1.0 to 1.1 equivalents of the methylating agent is a good starting point.

  • Reaction Time and Temperature: Extended reaction times or elevated temperatures can promote over-alkylation. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

ParameterEschweiler-ClarkeDirect Alkylation (MeI/DMS)
Selectivity High for dimethylation, no quaternary salt formation.[2]Prone to over-alkylation, mixture of products.[5]
Reagents Formaldehyde, Formic Acid.[1]Methyl Iodide or Dimethyl Sulfate, Base (e.g., K2CO3).[10]
Temperature Typically 80-100 °C.[1]Room temperature to moderate heating.
Workup Requires basification.Typically filtration and extraction.
Issue 3: Difficulty in Product Purification

Potential Causes & Solutions

  • Incomplete Reaction: Unreacted starting material can be difficult to separate from the desired product due to similar polarities. Drive the reaction to completion to simplify purification.

  • Formation of Salts: If a base is used in direct alkylation, ensure all salts are removed during the aqueous workup. The product itself may be basic and can be purified via an acid wash followed by basification and extraction.

  • Emulsion Formation During Workup: The presence of formic acid in the Eschweiler-Clarke workup can sometimes lead to emulsions. Adding brine or filtering through a pad of celite can help to break up emulsions.

Purification Protocol: Column Chromatography

  • The crude product can be purified by flash column chromatography on silica gel.

  • A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a small percentage of methanol in dichloromethane), is often effective.

  • Monitor the fractions by TLC to identify and combine those containing the pure product.

III. Visualizing the Workflow

General Workflow for N-Methylation Optimization

workflow Start Start with (5-phenylisoxazol-3-yl)methanamine Method_Selection Select Methylation Method Start->Method_Selection Eschweiler_Clarke Eschweiler-Clarke (Recommended) Method_Selection->Eschweiler_Clarke High Selectivity Direct_Alkylation Direct Alkylation (MeI or DMS) Method_Selection->Direct_Alkylation Potential Over-methylation Reaction_Setup Set up Reaction Eschweiler_Clarke->Reaction_Setup Direct_Alkylation->Reaction_Setup Monitoring Monitor by TLC Reaction_Setup->Monitoring Monitoring->Reaction_Setup Incomplete Reaction (Adjust Conditions) Workup Aqueous Workup Monitoring->Workup Reaction Complete Purification Purify Product (Column Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS) Purification->Analysis End Pure N-methylated Product Analysis->End

Caption: General workflow for optimizing the N-methylation reaction.

Troubleshooting Decision Tree

troubleshooting Start Problem Encountered Low_Conversion Low/No Conversion Start->Low_Conversion Multiple_Products Multiple Products Start->Multiple_Products Purification_Issues Purification Difficulty Start->Purification_Issues Check_Temp Increase Temperature Low_Conversion->Check_Temp Check_Reagents Check Reagent Quality & Stoichiometry Low_Conversion->Check_Reagents Switch_Method Switch to Eschweiler-Clarke Multiple_Products->Switch_Method Control_Stoich Use 1.0-1.1 eq of Alkylating Agent Multiple_Products->Control_Stoich Optimize_Chrom Optimize Chromatography Gradient Purification_Issues->Optimize_Chrom Acid_Base_Workup Perform Acid-Base Extraction Purification_Issues->Acid_Base_Workup

Caption: Decision tree for troubleshooting common N-methylation issues.

IV. References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved January 19, 2026, from

  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Eschweiler-Clarke Reaction - NROChemistry. (n.d.). Retrieved January 19, 2026, from [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). Retrieved January 19, 2026, from [Link]

  • Eschweiler-Clarke reaction. (n.d.). Retrieved January 19, 2026, from [Link]

  • Optimization of the reaction conditions for the reductive amination of... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019, April 29). Retrieved January 19, 2026, from [Link]

  • Efficient, green, and renewable N-di-methylation synthesis of amines by a novel - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PubMed Central. (2020, July 3). Retrieved January 19, 2026, from [Link]

  • Optimizing Reductive Amination: A Guide for Chemical Procurement. (n.d.). Retrieved January 19, 2026, from [Link]

  • Method for the reductive methylation of primary amines - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • Methylation of NH2 Troubleshooting? : r/Chempros - Reddit. (2023, January 5). Retrieved January 19, 2026, from [Link]

  • Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites - IRIS. (n.d.). Retrieved January 19, 2026, from [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles | ACS Omega. (2021, June 7). Retrieved January 19, 2026, from [Link]

  • Mild methylation conditions : r/Chempros - Reddit. (2023, November 6). Retrieved January 19, 2026, from [Link]

  • Purification of amine reaction mixtures - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source | ACS Omega. (2023, September 20). Retrieved January 19, 2026, from [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. (2013, December 10). Retrieved January 19, 2026, from [Link]

  • N-methylation method of aromatic amine - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.). Retrieved January 19, 2026, from [Link]

  • methylation of nucleophilic HN- with methyl iodide? - Powered by XMB 1.9.11 - Sciencemadness.org. (2019, November 27). Retrieved January 19, 2026, from [Link]

  • hofmannrxn - Yale Chemistry Department. (n.d.). Retrieved January 19, 2026, from [Link]

  • A rapid method of N-alkylation of amines - Journal of the Chemical Society C. (n.d.). Retrieved January 19, 2026, from [Link]

  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide - IT Services - University of Liverpool. (2013, December 10). Retrieved January 19, 2026, from [Link]

  • Methylation troubleshooting - DNA Methylation, Histone and Chromatin Study - Protocol Online. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Methylation synthesis method of N-heterocyclic compound - Google Patents. (n.d.). Retrieved January 19, 2026, from

  • N-formylation and N-methylation of amines using metal-free N-heterocyclic carbene catalysts and CO2 as carbon source | Request PDF - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source | ACS Omega. (2023, August 9). Retrieved January 19, 2026, from [Link]

  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]

  • S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS Masao Shimizu,*a Teruaki Shimazaki,b Y. (2009, December 1). Retrieved January 19, 2026, from [Link]

  • Synthesis and reactivity of some pyridyl isoxazol-5-ones | Request PDF - ResearchGate. (2025, August 6). Retrieved January 19, 2026, from [Link]

Sources

Stability issues of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability, handling, and troubleshooting of this compound in experimental settings. As Senior Application Scientists, we have compiled this information based on the chemical principles of the isoxazole moiety and established analytical practices.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and solution preparation of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] For optimal integrity, storage at 2-8°C under an inert atmosphere is recommended.[3][4] Avoid exposure to excess heat and strong oxidizing agents or strong acids.[1]

Q2: What solvents are recommended for preparing stock solutions?

A2: this compound is a salt, which generally confers solubility in polar solvents. The isoxazole ring itself is also polar.[5] For initial stock solutions, polar organic solvents such as methanol or ethanol are suitable choices.[5][6] For aqueous buffers, the compound is expected to be soluble due to its hydrochloride salt form. However, the stability in aqueous solutions is highly pH-dependent (see Q3). Always use high-purity, anhydrous organic solvents to prevent premature degradation.

Q3: Are there any pH constraints I should be aware of when preparing aqueous solutions?

A3: Yes, this is a critical consideration. The isoxazole ring is susceptible to cleavage under basic conditions.[7][8] Studies on related isoxazole-containing compounds, such as leflunomide, have shown that the ring is stable at acidic pH but undergoes significant decomposition as the pH becomes neutral and basic.[7] Leflunomide's decomposition was noticeable at pH 7.4 and accelerated at pH 10.[7] Therefore, it is strongly recommended to prepare and maintain aqueous solutions of this compound in acidic buffers (pH 4-6). Avoid neutral or basic buffers (pH ≥ 7.4) for any prolonged storage.

Q4: Is the compound sensitive to light?

Troubleshooting Guide

This section provides solutions to specific experimental issues that may arise from the instability of this compound.

Problem 1: I am observing a progressive loss of my compound's activity or concentration in my cell culture media (pH 7.4) over 24 hours.

  • Likely Cause: This is a classic symptom of compound instability at physiological pH. The isoxazole ring is likely undergoing base-catalyzed hydrolytic ring-opening, converting the active compound into inactive degradation products.[7] The half-life of a similar isoxazole compound, leflunomide, at 37°C and pH 7.4 was only 7.4 hours.[7]

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze your solution at time zero and after several hours of incubation at 37°C using an appropriate analytical method like HPLC or LC-MS to confirm the loss of the parent compound and the appearance of new peaks.

    • Minimize Exposure Time: If possible, shorten the incubation time of your experiment.

    • Fresh Preparations: Prepare fresh solutions of the compound immediately before each experiment rather than using stored solutions.

    • Dosing Strategy: Consider a dosing strategy where the compound is replenished more frequently during a long-term experiment to maintain a more consistent effective concentration.

Problem 2: My LC-MS analysis shows an unexpected peak with a mass corresponding to the addition of water (M+18). What is happening?

  • Likely Cause: This observation strongly suggests the hydrolytic opening of the isoxazole ring. Under aqueous conditions, particularly at neutral to basic pH, the N-O bond of the isoxazole ring can be cleaved, leading to the formation of a β-ketonitrile or related hydrated species.[7][8]

  • Causality Diagram: Proposed Degradation Pathway

    The diagram below illustrates a plausible hydrolytic degradation pathway for the isoxazole ring under basic conditions, which is a primary stability concern.

    Caption: Base-catalyzed opening of the isoxazole N-O bond.

  • Troubleshooting Steps:

    • pH Control: Immediately re-evaluate the pH of all solvents and buffers used. Ensure they are acidic (pH < 7).

    • Solvent Choice: For non-aqueous experiments, ensure that organic solvents are anhydrous.

    • Temperature Control: Higher temperatures will accelerate degradation.[7] If possible, conduct your experiments at lower temperatures.

Problem 3: I am getting inconsistent results between experimental batches. How can I ensure my compound solutions are reliable?

  • Likely Cause: Inconsistency often stems from variations in solution preparation, storage time, or exposure to destabilizing conditions (light, temperature, pH).

  • Solution: Implement a Stability Testing Protocol. To ensure reproducible results, we recommend performing a forced degradation study to understand the compound's stability limits within your specific experimental context. This protocol will help you identify conditions to avoid.

Protocol: Forced Degradation Study Workflow

This workflow provides a systematic approach to testing the stability of this compound.

Caption: Workflow for assessing compound stability under stress.

Step-by-Step Methodology
  • Stock Solution Preparation: Prepare a 1-10 mg/mL stock solution of the compound in a suitable solvent like methanol.[6]

  • Sample Preparation: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition. Prepare a "time zero" sample by immediately diluting an aliquot to the final concentration and analyzing it. Prepare a "dark control" for the photostability test by wrapping a vial in aluminum foil.[9]

  • Application of Stress Conditions: Incubate the samples under the conditions outlined in the table below.

  • Time Points: At specified intervals (e.g., 0, 2, 8, 24, 48 hours), take an aliquot from each condition, dilute to a consistent final concentration, and analyze immediately.

  • Analysis: Use a validated stability-indicating LC-MS method to quantify the peak area of the parent compound.[6] A good starting point for analysis would be a C18 column with a mobile phase gradient of water and methanol or acetonitrile with 0.1% formic acid.[6]

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the time zero sample. This will reveal the rate of degradation under each condition.

Table 1: Recommended Forced Degradation Conditions
Stress ConditionProtocolExpected Outcome & Rationale
Acid Hydrolysis 0.1 M HCl at 40°CHigh Stability. The protonated amine and the isoxazole ring are generally stable to acid.
Base Hydrolysis 0.1 M NaOH at RTRapid Degradation. The isoxazole ring is highly susceptible to base-catalyzed ring opening.[8]
Neutral Hydrolysis pH 7.4 Buffer at 37°CModerate to High Degradation. Simulates physiological conditions where ring-opening is known to occur.[7]
Oxidative Stress 3% H₂O₂ at RTPotential Degradation. The amine moiety and phenyl ring could be susceptible to oxidation.
Thermal Stress Solid & Solution at 60°CPotential Degradation. Thermal energy can promote hydrolysis and potentially cleave the weak N-O bond.
Photostability Solution exposed to light source (ICH Q1B guidelines)Potential Degradation. UV exposure can induce isoxazole ring rearrangement.[8][9]

By systematically evaluating these parameters, you can build a comprehensive stability profile for this compound, leading to more robust and reproducible experimental outcomes.

References
  • Analytical Methods. (n.d.). Google Cloud.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Maines, L. W., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Troubleshooting guide for the synthesis of isoxazole derivatives. (n.d.). Benchchem.
  • Safety Data Sheet - Angene Chemical. (2025-08-02). Angene Chemical.
  • Isoxazole - Solubility of Things. (n.d.). Solubility of Things.
  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride. (n.d.). Toronto Research Chemicals.
  • IUPAC-NIST Solubility Data Series. 80. Amines in Organic Solvents. (n.d.). NIST.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2022). National Institutes of Health.
  • Chemical Safety Data Sheet MSDS / SDS - (3-PHENYL-5-ISOXAZOLYL)METHANAMINE. (2025-07-19). ChemicalBook.
  • N-Methyl-1-(5-methylisoxazol-4-yl)methanamine. (n.d.). BLD Pharm.
  • N-methyl-1-(3-phenylisoxazol-5-yl)methanamine. (n.d.). Fluorochem.
  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride. (n.d.). Sigma-Aldrich.
  • This compound. (n.d.). BLDpharm.
  • Structure and stability of isoxazoline compounds. (2025-08-10). ResearchGate.
  • N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine. (n.d.). Alfa Chemistry.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH.

Sources

How to prevent degradation of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical research compound. Maintaining chemical purity is paramount for reproducible experimental results, and this guide provides in-depth, field-proven insights into preventing degradation during storage and handling.

Section 1: Chemical Stability Profile of the Compound

This compound is a molecule with distinct chemical features that dictate its stability profile. The primary points of potential degradation are the isoxazole ring, the secondary amine, and the hydrochloride salt form. Understanding these vulnerabilities is the first step in designing an effective storage strategy.

The main degradation pathways to consider are:

  • Hydrolysis: The presence of water can promote the breakdown of the compound.[1] Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere, which can accelerate degradation or affect the material's physical properties.[2][3]

  • Oxidation: The amine group and potentially the isoxazole ring can be susceptible to oxidation, especially in the presence of air (oxygen), light, or trace metal contaminants.[1]

  • Photolysis: Exposure to UV or even high-intensity visible light can provide the energy needed to break chemical bonds, particularly within the aromatic and heterocyclic ring systems, leading to photodegradation.[1][4]

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][5] Long-term storage at ambient or elevated temperatures can lead to a significant loss of purity.

The hydrochloride salt form is intentionally used to enhance the stability and solubility of the parent amine.[3][5] However, this does not render the compound immune to degradation and introduces the factor of hygroscopicity that must be carefully managed.

Section 2: Frequently Asked Questions (FAQs)

This section directly addresses common questions regarding the storage and handling of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: To maximize shelf-life and maintain purity, the compound should be stored under the following conditions:

  • Temperature: Store at -20°C.[6] For short-term storage (less than two weeks), refrigeration at 2-8°C is acceptable.[6][7] Avoid repeated freeze-thaw cycles if the compound is in solution.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation.

  • Moisture: The compound must be kept in a dry, or desiccated, environment. Use a tightly sealed container, preferably with a desiccant.[8]

  • Light: Protect from light. Store the container in a dark place or use an amber vial.[8][9]

Q2: What are the visible signs of degradation?

A2: While analytical testing is required for confirmation, visual inspection can provide early warnings. Look for:

  • Color Change: A change from a white or off-white powder to yellow or brown.

  • Clumping: The powder appears sticky or clumped together, which can be a sign of moisture absorption.[3]

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously known to be soluble.

Q3: How does atmospheric moisture affect the stability of this hydrochloride salt?

A3: Moisture is a significant risk factor. As a hygroscopic compound, it can absorb water from the air.[2] This absorbed water can act as a solvent, promoting hydrolytic degradation pathways.[1] Furthermore, it can cause the solid to become gummy or oily, making it difficult to handle and weigh accurately. In severe cases, it can lead to a loss of crystallinity, which was observed in a stability study of a different hydrochloride salt under accelerated humidity conditions.[10]

Q4: Is it necessary to handle the compound in a glove box?

A4: While not always mandatory for brief handling, using a glove box with a dry, inert atmosphere is highly recommended, especially when aliquoting for long-term storage. This provides the best protection against both moisture and oxygen, directly addressing the primary degradation risks of hydrolysis and oxidation.[2]

Q5: What is the expected shelf-life?

A5: Under the ideal storage conditions outlined in Q1, a shelf-life of several years can be expected. One supplier of a structurally similar isomer suggests a shelf-life of 1095 days (3 years).[11] However, stability is kinetic. The actual shelf-life will depend on the cumulative exposure to adverse conditions. It is best practice to re-analyze the purity of the material after extended storage or if degradation is suspected.

Section 3: Troubleshooting Guide: Suspected Degradation

If you suspect that your sample of this compound has degraded, follow this logical workflow to assess its integrity.

Troubleshooting_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Confirmation & Action A Suspected Degradation (e.g., inconsistent experimental results) B Visual Inspection (Check for color change, clumping) A->B C Documentation Review (Check storage history, CoA date) A->C D Proceed with Caution (Use for non-critical experiments only) B->D No visible signs E Analytical Confirmation (Perform HPLC Purity Check) B->E Visible signs of degradation C->E Storage history is poor F Material Passes (Purity >98%) E->F G Material Fails (Significant impurities detected) E->G H Quarantine & Dispose of Material (Order new batch) G->H Forced_Degradation_Workflow cluster_conditions Stress Conditions (ICH Guidelines) API N-Methyl-1-(5-phenylisoxazol-3-yl) methanamine hydrochloride Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 80°C, dry heat) API->Thermal Photo Photostability (ICH Q1B light exposure) API->Photo Analysis Analyze all samples by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Pathways & Elucidate Degradant Structures Analysis->Outcome

Sources

Addressing off-target effects of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride in assays

Author: BenchChem Technical Support Team. Date: January 2026

Navigating and Mitigating Off-Target Effects of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride (Compound X) in Preclinical Assays

Welcome to the technical support resource for Compound X (this compound) . As Senior Application Scientists, we have developed this guide to empower researchers to anticipate, identify, and address potential off-target effects of this molecule in their experimental systems. Ensuring the specificity of a small molecule inhibitor is critical for the integrity and translatability of research findings.[1] This center provides field-proven insights and validated protocols to ensure your results are robust and accurately attributed to the on-target activity of Compound X.

Compound Profile: Compound X

  • Systematic Name: this compound

  • Intended Primary Target: Target Kinase A (TKA), a serine/threonine kinase crucial for cell cycle progression and proliferation.

  • Plausible Off-Target Liabilities:

    • Off-Target Receptor B (OTRB): A Gq-coupled G-protein coupled receptor (GPCR) that, upon activation, stimulates Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+])i.[2]

    • Off-Target Ion Channel C (OTICC): A voltage-gated potassium (K+) channel involved in setting the resting membrane potential of excitable and non-excitable cells.[3][4][5]

The structural motifs within Compound X, while optimized for the ATP-binding pocket of TKA, may allow for unintended interactions with other proteins.[6][7] This guide will help you dissect these potential polypharmacological effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern with small molecule inhibitors?

A1: Off-target effects are interactions of a drug or compound with proteins other than its intended therapeutic target.[8] For a kinase inhibitor like Compound X, this means binding to and modulating the activity of other kinases or entirely different classes of proteins.[9][10] These unintended interactions are a major concern because they can lead to:

  • Misinterpretation of Data: A cellular phenotype observed after treatment with Compound X might be incorrectly attributed to the inhibition of TKA, when it is actually caused by an off-target activity. In some cases, the off-target effect is the true mechanism of action.[1]

  • False Positives in Screening: In high-throughput screens, off-target effects can generate signals that appear to be positive hits, requiring extensive follow-up to deconvolute.[11]

  • Unexpected Toxicity: In later-stage development, off-target activities are a frequent cause of adverse events.

Q2: Before I start my experiment, how can I proactively assess the potential off-target profile of Compound X?

A2: A proactive approach is highly recommended. You can gain valuable insights through several methods:

  • Computational Screening: Use online tools and databases to screen Compound X against known protein structures. While not definitive, this can highlight potential interactions.

  • Commercial Profiling Services: Several companies offer services to screen your compound against large panels of kinases, GPCRs, and ion channels. This provides a broad overview of selectivity.

  • Literature Review: Search for studies on compounds with similar scaffolds (e.g., phenylisoxazole derivatives) to see what off-target activities have been previously reported for this chemical class.[12][13][14][15]

Q3: What are the first steps I should take if I suspect my results are due to an off-target effect?

A3: The foundational step is to perform an orthogonal assay .[16][17] This means confirming your initial finding using a different experimental method that is less susceptible to the same artifacts.[11][18] For example, if you observe reduced cell proliferation with Compound X (an indirect, phenotypic assay), you should directly measure the phosphorylation of a known TKA substrate in the cell (a target engagement assay). A mismatch in the dose-response between these two assays is a strong indicator of off-target activity.

Troubleshooting Guides by Observed Phenotype

Scenario 1: You observe a rapid increase in intracellular calcium ([Ca2+]) upon Compound X treatment.
  • The Problem: "I am using Compound X at 1 µM to inhibit TKA-mediated proliferation in my HEK293 cells. However, within minutes of application, my calcium-sensitive dye (e.g., Fura-2) shows a large, transient spike in intracellular calcium. This is not a known downstream effect of TKA inhibition."

  • Expert Analysis & Solution: This phenotype is a classic hallmark of Gq-coupled GPCR activation.[2] The speed and nature of the response (rapid, transient spike) are inconsistent with the slower timescale of transcriptional or cell-cycle effects expected from kinase inhibition. The most probable cause is that Compound X is acting as an agonist at an endogenous Off-Target Receptor B (OTRB), a Gq-coupled receptor.

    Workflow for Deconvolution:

    Caption: Workflow to diagnose unexpected calcium signals.

Scenario 2: The dose-response for cell viability does not match the dose-response for TKA inhibition.
  • The Problem: "In a biochemical assay with purified TKA enzyme, Compound X has an IC50 of 500 nM. However, in my 72-hour cell viability assay (e.g., MTS or CellTiter-Glo), the EC50 is 50 nM. Why is the compound so much more potent in cells?"

  • Expert Analysis & Solution: A significant discrepancy between biochemical potency (IC50) and cellular potency (EC50) strongly suggests that off-target effects are contributing to the cellular phenotype.[1] The observed cell death is likely a result of a combination of on-target TKA inhibition and modulation of other proteins, such as OTRB or OTICC, which can also impact cell health and survival.

    Key Validation Experiments:

Experiment Purpose Expected Outcome if Off-Target Effects are Present
On-Target Engagement Assay To measure direct inhibition of TKA in cells.The IC50 for inhibiting the phosphorylation of a direct TKA substrate (measured by Western Blot) will be closer to the 500 nM biochemical IC50, not the 50 nM cellular EC50.
Structurally Dissimilar Control To confirm the phenotype is due to TKA inhibition.Use another validated, structurally different TKA inhibitor. If this compound shows an EC50 consistent with its IC50, it suggests Compound X has off-target liabilities.
Genetic Knockdown/Out The "gold standard" for target validation.Use siRNA or CRISPR to eliminate TKA. If Compound X still causes cell death in TKA-knockout cells, the effect is definitively off-target.[1]
Dose-Response Matrix To dissect synergistic effects.Combine Compound X with a specific OTRB antagonist or OTICC blocker. A shift in the EC50 of Compound X would indicate that protein is contributing to the phenotype.
Scenario 3: You observe unexpected changes in cellular electrophysiology.
  • The Problem: "I am working with a neuronal cell line. When I apply Compound X, I see a hyperpolarization of the cell membrane in my patch-clamp recordings. This is unrelated to my hypothesis about TKA's role in synaptic plasticity."

  • Expert Analysis & Solution: Alterations in membrane potential are a direct indication of ion channel modulation.[3][5][19] The observed hyperpolarization (membrane potential becoming more negative) is consistent with the opening of a potassium (K+) channel. This points to Compound X acting as a positive modulator or opener of the Off-Target Ion Channel C (OTICC).

    Workflow for Deconvolution:

    Caption: Workflow for troubleshooting electrophysiological effects.

Key Experimental Protocols

Protocol 1: Orthogonal Target Engagement Assay via Western Blot

This protocol validates that Compound X inhibits TKA in intact cells at the expected concentrations.

  • Cell Plating: Seed cells at a density that will result in 70-80% confluency at the time of the experiment.

  • Compound Treatment: Treat cells with a dose range of Compound X (e.g., 10 nM to 10 µM) for a duration sufficient to see changes in TKA signaling (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein per lane.

    • Separate proteins by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with a primary antibody specific for the phosphorylated form of a known, direct TKA substrate (e.g., anti-p-SubstrateY at Thr123).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Develop with an ECL substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for the total amount of the TKA substrate and a loading control (e.g., GAPDH or β-actin).

  • Analysis: Quantify the band intensities. For each dose of Compound X, calculate the ratio of the phosphorylated substrate to the total substrate. Plot this ratio against the log of the Compound X concentration to determine the in-cell IC50.

Protocol 2: Validating GPCR Off-Target Activity via Calcium Flux Assay

This protocol directly tests the hypothesis that Compound X activates the Gq-coupled OTRB.

  • Cell Preparation: Plate cells known to express OTRB (or transfected with it) in a black, clear-bottom 96-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.

  • Antagonist Pre-treatment (Control Wells): To designated wells, add a known OTRB antagonist or a PLC inhibitor (U73122) and incubate for 15-30 minutes.

  • Assay Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the reader to measure fluorescence at the appropriate wavelengths for the dye (e.g., Ex/Em ~485/520 nm for Fluo-4).

    • Record a baseline fluorescence reading for several cycles.

    • Inject Compound X (at various concentrations), a known OTRB agonist (positive control), and vehicle (negative control) into their respective wells.

    • Immediately begin recording the fluorescence signal kinetically for 2-5 minutes.

  • Analysis: A rapid increase in fluorescence upon injection indicates a calcium flux. Compare the response generated by Compound X in the absence and presence of the OTRB antagonist. A significant reduction in the signal in the presence of the antagonist confirms OTRB-mediated activity.

References

  • Lin, A., Giuliano, C. J., Palladino, A., John, K. M., Abramowicz, C., Tesfay, M. Z., ... & Sheltzer, J. M. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved January 19, 2026, from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved January 19, 2026, from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. Retrieved January 19, 2026, from [Link]

  • Revvity Signals. (2022, June 29). Improving Therapeutics Discovery with Orthogonal Assay Data. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Possible side effects from targeted small molecule inhibitory drugs. Retrieved January 19, 2026, from [Link]

  • Axxam S.p.A. (n.d.). From gene to validated and qualified hits. Retrieved January 19, 2026, from [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 19, 2026, from [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315-324. [Link]

  • Tamiya, H., & Fantino, E. (2010). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of biochemistry, 148(5), 485-487. [Link]

  • Ventura, A. C., & Tirosh, I. (2016). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC systems biology, 10, 89. [Link]

  • The Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Retrieved January 19, 2026, from [Link]

  • Klaeger, S., Gohlke, B., & Kuster, B. (2014). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. ACS chemical biology, 9(12), 2635-2642. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). Small Molecule Inhibitors as Therapeutic Agents Targeting Oncogenic Fusion Proteins: Current Status and Clinical. Retrieved January 19, 2026, from [Link]

  • Cichonska, A., Ravikumar, B., Allaway, R. J., & Aittokallio, T. (2017). Computational-experimental approach to drug-target interaction mapping: a case study on kinase inhibitors. PLoS computational biology, 13(8), e1005678. [Link]

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews. Drug discovery, 16(12), 829-842. [Link]

  • An, S., & Toll, L. (2012). Pharmacological characterization of GPCR agonists, antagonists, allosteric modulators and biased ligands from HTS hits to lead optimization. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Zhang, Y., Long, Z., Yan, L., Liu, L., Yang, L., & Le, Y. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC advances, 12(40), 26034-26038. [Link]

  • Tosh, D. K., Phan, K., Gao, Z. G., & Jacobson, K. A. (2014). Structural probing of off-target G protein-coupled receptor activities within a series of adenosine/adenine congeners. PloS one, 9(5), e97433. [Link]

  • Gonzalez, J. E., & Maher, M. P. (2002). Ion channels as drug targets: the next GPCRs. Current drug discovery, 2(3), 23-28. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. Retrieved January 19, 2026, from [Link]

  • Frontiers. (n.d.). Targeting ion channels with ultra-large library screening for hit discovery. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. Retrieved January 19, 2026, from [Link]

  • ScienceDaily. (2020, November 24). Understanding ion channel inhibition to open doors in drug discovery. Retrieved January 19, 2026, from [Link]

  • Carter, M., & Justin, A. (2018). Ion channels as therapeutic antibody targets. mAbs, 10(4), 539-553. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride. Retrieved January 19, 2026, from [Link]

  • MDPI. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Retrieved January 19, 2026, from [Link]

  • Angene Chemical. (n.d.). N-methyl-1-(3-methyl-5-isoxazolyl)methanamine hydrochloride. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Minimizing Batch-to-Batch Variability of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and minimize batch-to-batch variability, a critical factor for ensuring consistent product quality and reliable downstream applications.[1][2][3] This resource provides in-depth troubleshooting advice and robust protocols to help you achieve reproducible results.

I. Understanding the Synthesis and its Challenges

The synthesis of this compound typically involves a multi-step process, culminating in a reductive amination followed by salt formation. Each step presents unique challenges that can contribute to variability in yield, purity, and the final product's physical properties.

The core structure, an isoxazole ring, can be synthesized through various methods, often involving a 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][5] The subsequent introduction of the N-methylmethanamine side chain is commonly achieved via reductive amination of a corresponding aldehyde or ketone intermediate.[6][7] Finally, the hydrochloride salt is formed to improve the compound's stability, solubility, and bioavailability.[8]

Batch-to-batch inconsistency can arise from subtle variations in reaction conditions, raw material quality, and purification procedures.[1][9] This guide will dissect these potential pitfalls and provide actionable solutions.

Synthetic Pathway Overview

Synthetic_Pathway A Phenylacetylene + Nitrile Oxide Precursor B 5-Phenylisoxazole-3-carbaldehyde A->B [3+2] Cycloaddition & Functional Group Manipulation C N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine (Free Base) B->C Reductive Amination (Methylamine, Reducing Agent) D N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HCl (Final Product) C->D Salt Formation (HCl)

Caption: General synthetic route for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical stages in the synthesis affecting batch-to-batch consistency?

A1: The three most critical stages are:

  • Isoxazole Ring Formation: The cycloaddition reaction is sensitive to stoichiometry, temperature, and reaction time. Incomplete conversion or side reactions can introduce impurities that are difficult to remove later.[10][11]

  • Reductive Amination: The formation of the imine/iminium ion intermediate and its subsequent reduction are highly dependent on pH, the choice of reducing agent, and temperature.[12] Sub-optimal conditions can lead to the formation of over-alkylated byproducts or unreacted starting materials.

  • Crystallization and Salt Formation: This final step determines the purity, polymorphic form, particle size, and stability of the hydrochloride salt.[13][14][15] Variability in solvent systems, cooling rates, and pH can lead to inconsistent product attributes.[16]

Q2: How can "Quality by Design" (QbD) principles be applied to this synthesis?

A2: Quality by Design (QbD) is a systematic approach that emphasizes product and process understanding to ensure quality is built into the manufacturing process.[17][18][19] For this synthesis, applying QbD involves:

  • Defining a Quality Target Product Profile (QTPP): This includes defining the desired purity, impurity profile, polymorphic form, and particle size of the final hydrochloride salt.

  • Identifying Critical Quality Attributes (CQAs): These are the physical, chemical, and biological properties that should be within a specific limit to ensure the desired product quality.[18]

  • Identifying Critical Process Parameters (CPPs): These are process variables (e.g., temperature, pH, reagent stoichiometry) that can impact the CQAs.[18]

  • Establishing a Design Space: This is the multidimensional combination of CPPs that has been demonstrated to provide assurance of quality.[19]

By systematically studying the relationships between CPPs and CQAs, you can develop a robust process that consistently produces a high-quality product.[19][20]

III. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Low Yield in the Reductive Amination Step

Q: My reductive amination yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in reductive amination often stem from inefficient formation of the imine/iminium ion intermediate or premature reduction of the starting aldehyde.[12]

Troubleshooting Steps:

  • Optimize Reaction pH: The formation of the imine intermediate is typically favored under mildly acidic conditions (pH 4-6).[12]

    • Too low pH: The methylamine will be protonated, rendering it non-nucleophilic.

    • Too high pH: The aldehyde carbonyl group will not be sufficiently activated for nucleophilic attack.

    • Solution: Use a weak acid catalyst like acetic acid and monitor the pH throughout the reaction.

  • Choice of Reducing Agent: A mild reducing agent that selectively reduces the iminium ion is crucial.

    • Sodium borohydride (NaBH₄): Can prematurely reduce the starting aldehyde, leading to lower yields of the desired amine.[12]

    • Preferred agents: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are milder and more selective for the imine/iminium ion.[6][12]

  • Reaction Time and Temperature:

    • Incomplete reaction: For less reactive substrates, increasing the reaction time or temperature may improve yields.

    • Side product formation: Excessive heat can lead to degradation or side reactions.

    • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

  • Stoichiometry:

    • Using a slight excess of methylamine can help drive the reaction to completion. However, a large excess can complicate purification.

Issue 2: High Impurity Profile in the Final Product

Q: My final product shows multiple impurities by HPLC. What are the potential sources and how can I minimize them?

A: Impurities can originate from starting materials, side reactions, or degradation.

Potential Impurities and Mitigation Strategies:

Potential Impurity Source Mitigation Strategy
Unreacted 5-phenylisoxazole-3-carbaldehydeIncomplete reductive aminationOptimize reductive amination conditions (see Issue 1).
Over-alkylated tertiary amineReaction of the product with the aldehydeUse a controlled stoichiometry of the aldehyde. Add the reducing agent portion-wise.
Alcohol byproduct (from aldehyde reduction)Non-selective reducing agentUse a milder reducing agent like NaBH(OAc)₃.[12]
Impurities from isoxazole synthesisIncomplete cycloaddition or side reactionsPurify the 5-phenylisoxazole-3-carbaldehyde intermediate thoroughly before the reductive amination step.
Troubleshooting Impurity Formation

Impurity_Troubleshooting cluster_sources Potential Sources cluster_actions Corrective Actions Start High Impurity Profile Detected Identify Identify Impurity Structure (LC-MS, NMR) Start->Identify Source Determine Potential Source Identify->Source Action Implement Corrective Action Source->Action StartingMaterial Starting Material Impurity Source->StartingMaterial Trace back SideReaction Side Reaction Product Source->SideReaction Analyze reaction pathway Degradation Degradation Product Source->Degradation Assess stability Verify Verify Purity of New Batch Action->Verify PurifySM Purify Starting Materials Action->PurifySM OptimizeCond Optimize Reaction Conditions (pH, Temp, Reagents) Action->OptimizeCond ModifyWorkup Modify Workup/Purification Action->ModifyWorkup

Caption: A logical workflow for troubleshooting high impurity profiles.

Issue 3: Inconsistent Crystal Form and Physical Properties

Q: My hydrochloride salt sometimes appears as a fine powder and other times as larger crystals. How can I control the crystallization process?

A: Inconsistent crystallization can lead to variability in solubility, dissolution rate, and bioavailability. The use of Process Analytical Technology (PAT) can greatly aid in understanding and controlling crystallization.[13][14][15][21][22]

Key Parameters for Controlled Crystallization:

  • Solvent System: The choice of solvent and anti-solvent is critical. The ideal system should provide good solubility at higher temperatures and poor solubility at lower temperatures to ensure a good yield.

  • Supersaturation: This is the driving force for crystallization. It should be controlled to avoid spontaneous nucleation, which can lead to small, poorly formed crystals.

  • Cooling Rate: A slow, controlled cooling rate generally promotes the growth of larger, more uniform crystals. Rapid cooling can lead to the formation of fine particles or amorphous material.

  • Agitation: Proper mixing ensures uniform temperature and concentration throughout the crystallizer, which is essential for consistent crystal growth.

  • pH of Salt Formation: The stoichiometry of HCl addition is crucial. An excess or deficit of acid can impact the salt's stability and purity.

Recommended Protocol for Consistent Crystallization:

  • Dissolve the free base in a suitable solvent (e.g., isopropanol, ethanol).

  • Heat the solution to a specified temperature (e.g., 50-60 °C).

  • Add a stoichiometric amount of HCl (as a solution in a compatible solvent) dropwise while maintaining the temperature and agitation.

  • Slowly cool the solution to room temperature over several hours.

  • Further cool to a lower temperature (e.g., 0-5 °C) to maximize yield.

  • Isolate the crystals by filtration, wash with a cold solvent, and dry under vacuum.

IV. Key Experimental Protocols

Protocol 1: Reductive Amination
  • Reaction Setup: To a solution of 5-phenylisoxazole-3-carbaldehyde (1.0 eq) in an appropriate solvent (e.g., dichloromethane, 1,2-dichloroethane) in a round-bottom flask, add methylamine (as a solution, e.g., 2.0 M in THF, 1.2 eq).

  • pH Adjustment: Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Stirring: Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, keeping the temperature below 30 °C.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude free base by column chromatography on silica gel.

Protocol 2: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the purified N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine free base in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol).

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring until the pH is acidic (check with pH paper).

  • Crystallization: Stir the mixture at 0 °C for 1-2 hours to induce crystallization. If no precipitate forms, scratching the inside of the flask with a glass rod may initiate crystallization.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the solid under high vacuum to a constant weight.

V. References

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Bentham Science.

  • An Integrated Process Analytical Technology (PAT) Approach for Pharmaceutical Crystallization Process Understanding to Ensure Product Quality and Safety: FDA Scientist's Perspective. (2014). ACS Publications.

  • How PAT tools can help improve understanding of the crystallisation process. (n.d.). Sai Life Sciences.

  • Applying simple PAT tools to crystallisation in process chemistry. (2017). Royal Society of Chemistry.

  • Process Analytical Technology for Crystallization of Active Pharmaceutical Ingredients. (n.d.). Europe PMC.

  • Construction of Isoxazole ring: An Overview. (2024). Linköping University Electronic Press.

  • Construction of Isoxazole ring: An Overview. (2024). ResearchGate.

  • Technical Support Center: Reductive Amination for Secondary Amine Synthesis. (n.d.). Benchchem.

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (n.d.). At Tianming Pharmaceutical.

  • Analytical Methods. (n.d.). Food and Drug Administration.

  • Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. (2012). Minitab.

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry.

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (2025). ACS Publications.

  • Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology.

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. (n.d.). Zaether.

  • Batch-to-Batch Variability - Applications using Sorption Experiments. (n.d.). Surface Measurement Systems.

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. (n.d.). National Institutes of Health.

  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (2017). Elsevier.

  • Isoxazole. (n.d.). Wikipedia.

  • Reductive Amination. (n.d.). Chemistry Steps.

  • Chemical Synthesis Batch to Continuous Manufacturing. (2023). Kewaunee.

  • Reductive amination. (n.d.). Wikipedia.

  • Salt formation of cabozantinib with hydrochloric and hydrobromic acids – influence on the in vitro dissolution behavior and food effect. (2025). Royal Society of Chemistry.

  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.

  • Quality by design. (n.d.). European Medicines Agency.

  • What is Quality by Design (QbD)? (2023). Synthace.

  • What Is Quality by Design (QbD)?. (n.d.). Mettler Toledo.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI.

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit.

  • Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives. (n.d.). Benchchem.

  • N-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine CAS NO.55983-96-5. (n.d.). Guidechem.

  • N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. (n.d.). MySkinRecipes.

  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride. (n.d.). BLD Pharm.

  • N-Methyl-1-(5-phenylisoxazol-3-yl)methanaminehydrochloride. (2022). Xi'an Qiyue Biological.

  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride. (n.d.). Sigma-Aldrich.

  • N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. (n.d.). BLD Pharm.

  • Analytical Quality by Design (AQbD) Approach to the Development of Analytical Procedures for Medicinal Plants. (2022). National Institutes of Health.

  • Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. (n.d.). Royal Society of Chemistry.

  • (5-Methyl-3-phenyl-4-isoxazolyl)methylamine, 97%, Thermo Scientific™. (n.d.). Fisher Scientific.

  • Analytical Quality by Design (AQbD) in Pharmaceutical Development. (2013). American Pharmaceutical Review.

  • Polymorphism in N -(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. (n.d.). ResearchGate.

  • N-{4-[(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}benzamide. (n.d.). ResearchGate.

  • Process for the preparation of n-methyl-1-naphthalenemethanamine. (n.d.). Google Patents.

  • (3-Phenylisoxazol-5-yl)methanamine. (n.d.). Advanced Biochemicals.

  • Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl). (n.d.). National Institutes of Health.

  • 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018). ResearchGate.anamine. (2018). ResearchGate.

Sources

Technical Support Center: Cell Culture Contamination Issues When Using N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are using N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride in their cell culture experiments. While this compound is a valuable tool in research, introducing any new chemical entity into a sensitive biological system like cell culture can present challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential contamination issues and differentiate them from compound-specific effects.

Introduction: The Challenge of Contamination in a Research Context

Cell culture is a cornerstone of modern biological research, but its success hinges on maintaining a sterile environment. Contamination, whether biological or chemical, can lead to the loss of valuable time, resources, and, most importantly, the integrity of your experimental data.[1][2] When working with a novel compound such as this compound, it is crucial to distinguish between genuine microbial contamination and the cytotoxic or morphological effects of the compound itself. This guide will equip you with the knowledge to do so effectively.

Frequently Asked Questions (FAQs)

Compound Handling and Preparation

Q1: How should I prepare a sterile stock solution of this compound for my cell culture experiments?

A1: Proper preparation of your compound's stock solution is the first line of defense against contamination. Since the hydrochloride salt form of a compound is generally more water-soluble, you may be able to dissolve it in a sterile aqueous buffer.[3] However, for many organic compounds, a solvent like dimethyl sulfoxide (DMSO) is used.

Step-by-Step Protocol for Stock Solution Preparation:

  • Safety First: Handle the solid compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE).[4]

  • Dissolution: Weigh the desired amount of this compound and dissolve it in a minimal amount of high-purity, sterile-filtered DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex until the solid is completely dissolved.[4]

  • Sterilization: The most common and effective method for sterilizing heat-labile solutions like this is filtration. Use a 0.22 µm sterile syringe filter to remove any potential bacterial or fungal contaminants.[5][6] For sensitive applications where mycoplasma is a concern, a 0.1 µm filter may be used.[6][7]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes. This is critical to prevent contamination of the entire stock through repeated use and to avoid freeze-thaw cycles that could degrade the compound.[4] Store the aliquots at -20°C or -80°C, protected from light, unless stability studies suggest otherwise.[3]

Q2: What is the difference between chemical and biological contamination?

A2: It's essential to understand the two main categories of contamination:

  • Chemical Contamination: This involves the presence of non-living substances that can adversely affect your cells.[8][9] Sources include impurities in media or reagents, endotoxins (by-products of bacteria), plasticizers from labware, or residues from detergents.[9][10] When introducing a new compound, the compound itself or impurities within it could be a source of chemical contamination.

  • Biological Contamination: This is the unwanted growth of microorganisms in your cell culture.[11] The most common culprits are bacteria, fungi (yeasts and molds), mycoplasma, and viruses.[11][12]

Identifying Contamination

Q3: My cells are dying after I added the compound. Is it contamination or cytotoxicity?

A3: This is a critical question. Here’s how to approach it:

  • Run Controls: Always include a "vehicle control" in your experiments. This is a culture treated with the same concentration of the solvent (e.g., DMSO) used to dissolve your compound, but without the compound itself. If the cells in the vehicle control are healthy while the treated cells are not, the effect is likely due to the compound's cytotoxicity.

  • Visual Inspection: Look for classic signs of microbial contamination. Bacterial contamination often causes the media to become cloudy or turbid, with a rapid drop in pH (the media turns yellow).[12][13] Fungal contamination may appear as filamentous structures or small, budding yeast-like particles.[1][14]

  • Microscopic Examination: Use a microscope to carefully examine your cultures. Look for small, moving particles between your cells (bacteria) or thread-like filaments (mold).[1][11]

  • Dose-Response: Test a range of concentrations of your compound. Cytotoxicity is typically dose-dependent, meaning higher concentrations will have a more significant effect. If you see widespread cell death even at the lowest concentrations, it might point towards a contamination issue with your stock solution.

Q4: What are the tell-tale signs of the most common types of biological contamination?

A4: Each type of biological contaminant has its own signature:

ContaminantVisual Signs in MediaMicroscopic AppearancepH Change
Bacteria Cloudy/turbid, sometimes a surface film.[12][15]Small, motile rod-shaped or spherical particles between cells.[11]Rapid drop (acidic), media turns yellow.[16]
Yeast Slightly turbid in early stages, becoming very cloudy.[12]Individual ovoid or spherical budding particles.[14]Can become slightly alkaline (pink) in later stages.[1]
Mold Visible filamentous growth, often on the surface.[14]Thin, thread-like hyphae.[15]Can become slightly alkaline (pink).[16]
Mycoplasma None. The media remains clear.[8][11]Not visible with a standard light microscope.[8]No significant change.[11]

Q5: My media color changed. What does that mean?

A5: The phenol red in most cell culture media is a pH indicator.[17] A color change is a key sign of a problem:

  • Yellow (Acidic): This is often a sign of bacterial contamination due to their metabolic byproducts.[16] It can also indicate that your cells are overgrown.

  • Pink/Purple (Alkaline): This can be a sign of fungal contamination.[16] It can also occur if the culture flask cap is too loose, allowing the CO₂ to escape.

Troubleshooting Guide: Is It Contamination or the Compound?

When you encounter a problem in your cell culture after adding this compound, follow this systematic approach to diagnose the issue.

Step 1: Immediate Observation and Quarantine
  • Visual Check: Look at your culture flask. Is the media cloudy? Are there visible clumps or films?[13]

  • Microscopic Examination: Place the flask under an inverted microscope. Look for anything that isn't your cells. Are there tiny, shimmering dots? Are there thread-like structures?[1]

  • Quarantine: If you suspect contamination, immediately move the affected culture(s) out of the main incubator to prevent cross-contamination. Also, check neighboring cultures.

Step 2: The "Is It Contamination?" Workflow

This workflow will help you systematically determine the root cause of your problem.

Caption: A workflow to diagnose potential microbial contamination.

Step 3: Differentiating Cytotoxicity from Cryptic Contamination

If you've ruled out obvious microbial contamination, the issue is likely either the compound's effect or a "cryptic" contaminant like mycoplasma or chemical contamination.

Caption: A workflow to differentiate cytotoxicity from other issues.

Step 4: Definitive Testing for Mycoplasma

Mycoplasma is a common and insidious contaminant because it doesn't cause visible changes to the media.[8] It can, however, significantly alter cell physiology, rendering your experimental results invalid.[8]

Recommended Mycoplasma Testing Protocols:

  • PCR-Based Assays: This is a highly sensitive and rapid method that amplifies mycoplasma DNA if it is present in your culture supernatant.[18][19]

  • DNA Staining (Hoechst or DAPI): This method involves staining your cells with a fluorescent dye that binds to DNA. Mycoplasma contamination will appear as small, fluorescent dots around the cell nuclei when viewed under a fluorescence microscope.[20]

Protocol: Hoechst Staining for Mycoplasma Detection

  • Cell Seeding: Plate your cells on sterile coverslips in a multi-well plate and allow them to adhere.

  • Incubation: Culture the cells for 3-5 days.

  • Fixation: Fix the cells with a freshly prepared Carnoy's fixative (1:3 glacial acetic acid: absolute methanol).

  • Staining: Stain the cells with a Hoechst stain solution (e.g., 0.4µg/mL) for 3 minutes, protected from light.

  • Mounting and Visualization: Mount the coverslip on a microscope slide and examine under a fluorescence microscope. A positive result will show fluorescent speckles in the cytoplasm and intercellular spaces, in addition to the stained host cell nuclei.[20]

Best Practices for Preventing Contamination

Prevention is always the best strategy. Adhering to strict aseptic technique is paramount.

  • Master Aseptic Technique: Always work in a certified biological safety cabinet.[21][22] Disinfect your workspace and all items entering it with 70% ethanol.[23][24] Avoid talking, singing, or coughing over your open cultures.

  • Use Quality Reagents: Purchase media, serum, and other reagents from reputable suppliers who perform quality control testing.[25]

  • Quarantine New Cell Lines: When you receive a new cell line, grow it in a separate "quarantine" incubator and test it for mycoplasma before introducing it to your general cell stock.[25]

  • Regular Testing: Routinely test your cell lines for mycoplasma, especially before cryopreservation or a new set of critical experiments.

  • Handle One Cell Line at a Time: To avoid cross-contamination, only work with one cell line at a time in the biological safety cabinet.[25]

By following these guidelines, you can minimize the risk of contamination and ensure the reliability and reproducibility of your research when working with this compound and other novel compounds.

References

  • What are the signs of contamination in cell cultures? - Patsnap Synapse. (2025-05-27). (URL: [Link])

  • pH In Cell Culture - How Does pH Buffered Culture Media Work? - Scientific Bioprocessing. (URL: [Link])

  • Common forms of cell culture contamination and how to avoid them - Zeiss. (URL: [Link])

  • Guide to Mycoplasma-Free Cultures: Mycoplasma Testing Protocol - CLYTE Technologies. (2025-11-14). (URL: [Link])

  • How to Detect Cell Culture Contamination - YouTube. (2021-09-07). (URL: [Link])

  • The Impact of pH on Cell Culture Media - HuanKai Group. (URL: [Link])

  • Mycoplasma Testing Protocol. (2024-08-23). (URL: [Link])

  • How to Detect, Avoid and Deal With Contaminated Cell Cultures - Tempo Bioscience. (2016-07-03). (URL: [Link])

  • A PCR protocol to establish standards for routine mycoplasma testing that by design detects over ninety percent of all known mycoplasma species - PubMed Central. (2023-04-26). (URL: [Link])

  • pH Monitoring is the Key to Cell Culture - Scientific Bioprocessing. (URL: [Link])

  • The pH value is a key factor in cell and tissue cultures - Binder World. (2022-05-06). (URL: [Link])

  • Understanding and Managing Cell Culture Contamination - Environmental Health and Safety. (URL: [Link])

  • How to Maintain Sterility in Cell Culture: Aseptic Techniques - YouTube. (2018-05-21). (URL: [Link])

  • 6.2: Principles of Aseptic Technique - Biology LibreTexts. (2025-07-08). (URL: [Link])

  • Aseptic Techniques in Cell Culture - GMP Plastics. (2025-02-24). (URL: [Link])

  • Mastering Aseptic Technique In Cell Culture - Nimc. (2026-01-05). (URL: [Link])

  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray. (URL: [Link])

  • Introduction to Cell Culture & Aseptic Technique - Molecular Biology. (URL: [Link])

  • Filtration in the Preparation of Cell Culture Media & Buffers. (URL: [Link])

  • Solutions for lab scale sterile filtration and clarification. (2024-05-30). (URL: [Link])

  • Chemical alternative for cell identification and cross-contamination detection - PMC - NIH. (2022-02-25). (URL: [Link])

  • Sterile Filtration in Cell Culture: Importance & Best Practices - GMP Plastics. (2025-03-28). (URL: [Link])

  • General Tips for Successful Cell Culture - FDCELL. (2023-03-29). (URL: [Link])

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput - JoVE. (2019-09-22). (URL: [Link])

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH. (URL: [Link])

  • 10 Tips for Successful Development of Cell Culture Assays | Technology Networks. (2020-01-21). (URL: [Link])

  • N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine hydrochloride. (URL: [Link])

  • Cell Culture Contamination: 5 Common Sources and How to Prevent Them. (2025-06-18). (URL: [Link])

  • N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine - MySkinRecipes. (URL: [Link])

Sources

Validation & Comparative

A Comparative Analysis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine Hydrochloride and its N,N-Dimethyl Analog: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive comparative analysis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride and its N,N-dimethyl analog. As novel compounds centered around the privileged isoxazole scaffold, understanding the nuanced differences imparted by N-methylation is critical for their potential development as therapeutic agents. Isoxazole derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This document provides a framework for the synthesis, characterization, and pharmacological evaluation of these two specific analogs, offering insights into the structure-activity relationships (SAR) governed by the degree of N-methylation.

Introduction: The Significance of the Isoxazole Scaffold and N-Methylation

The isoxazole ring is a five-membered heterocycle that is a common feature in numerous clinically approved drugs.[4][5] Its unique electronic and steric properties allow it to serve as a versatile scaffold for engaging with a variety of biological targets through hydrogen bonding, π–π stacking, and other non-covalent interactions.[5] The phenylisoxazole core, in particular, offers a synthetically tractable starting point for creating diverse chemical libraries.

The degree of methylation on an amine functional group is a fundamental consideration in medicinal chemistry, profoundly influencing a molecule's physicochemical properties and pharmacological profile. This guide will explore the progressive impact of moving from a secondary amine (N-methyl) to a tertiary amine (N,N-dimethyl) within the context of the 1-(5-phenylisoxazol-3-yl)methanamine framework. Key areas of investigation will include potential alterations in basicity (pKa), lipophilicity (logP), receptor binding affinity, functional activity, and metabolic stability.

Synthesis and Physicochemical Characterization

A robust and scalable synthetic route is paramount for the thorough investigation of any new chemical entity. The following section outlines a proposed synthetic pathway for both analogs, starting from commercially available materials, and details the essential physicochemical characterization.

Proposed Synthetic Workflow

The synthesis of this compound and its N,N-dimethyl analog can be achieved through a multi-step process, beginning with the synthesis of the parent primary amine.

G cluster_0 Synthesis of Primary Amine cluster_1 Synthesis of N-Methyl Analog cluster_2 Synthesis of N,N-Dimethyl Analog A 5-Phenylisoxazole-3-carboxaldehyde B (5-phenylisoxazol-3-yl)methanamine A->B Reductive Amination (e.g., NH4OAc, NaBH3CN) C (5-phenylisoxazol-3-yl)methanamine B->C F (5-phenylisoxazol-3-yl)methanamine B->F D N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine C->D Eschweiler-Clarke Reaction (Formaldehyde, Formic Acid) E N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HCl D->E HCl in Ether G N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine F->G Reductive Amination (Formaldehyde, NaBH3CN) H N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine HCl G->H HCl in Ether

Caption: Proposed synthetic workflow for the target compounds.

Experimental Protocol: Synthesis of N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine
  • To a solution of (5-phenylisoxazol-3-yl)methanamine (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 2.2 eq). The initial formation of the imine is typically rapid at room temperature.

  • Stir the mixture for 1 hour at room temperature. This allows for the complete formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. The use of a milder reducing agent like sodium borohydride is often sufficient for the reduction of the imine to the corresponding amine.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is recommended.

  • Quench the reaction by the slow addition of water. This will decompose any unreacted sodium borohydride.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel. A gradient elution system, such as ethyl acetate in hexanes, can be employed.

  • Dissolve the purified free base in diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford N,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride.

Comparative Physicochemical Properties

The degree of N-methylation is expected to have a significant impact on the physicochemical properties of the compounds. The following table summarizes the predicted and experimentally determined properties.

PropertyN-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HClN,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine HClRationale for Predicted Differences
Molecular Weight 224.69 g/mol 238.72 g/mol Addition of a methyl group.
Predicted pKa ~9.5 - 10.5~9.0 - 10.0Tertiary amines are often slightly less basic than secondary amines due to steric hindrance affecting solvation of the conjugate acid.
Predicted clogP LowerHigherEach methyl group contributes to increased lipophilicity.
Aqueous Solubility HigherLowerIncreased lipophilicity generally leads to decreased aqueous solubility.
Hydrogen Bond Donors 1 (N-H)0The secondary amine can act as a hydrogen bond donor, while the tertiary amine cannot.
Hydrogen Bond Acceptors 2 (N, O)2 (N, O)The number of hydrogen bond acceptors remains the same.

Comparative Pharmacological Evaluation

A critical aspect of this guide is the systematic evaluation of the pharmacological properties of the two analogs. Given the diverse biological activities of isoxazole derivatives, a broad screening approach followed by more focused secondary assays is recommended.

In Vitro Pharmacological Profiling Workflow

The following workflow outlines a logical progression for the in vitro characterization of the two compounds.

G A Primary Screening (e.g., Broad Receptor Panel) B Identification of Primary Target(s) A->B C Dose-Response Assays (Binding Affinity - Ki) B->C F In Vitro ADME (Metabolic Stability, Permeability) B->F D Functional Assays (Potency - EC50/IC50, Efficacy - Emax) C->D E Selectivity Profiling (Against related targets) D->E

Caption: Workflow for in vitro pharmacological profiling.

Experimental Protocol: Receptor Binding Assay (Radioligand Displacement)

This protocol describes a general method for determining the binding affinity (Ki) of the test compounds for a specific G-protein coupled receptor (GPCR).

  • Prepare cell membranes expressing the target receptor. This can be achieved through transient or stable transfection of a suitable cell line (e.g., HEK293, CHO).

  • In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand, and varying concentrations of the test compound (N-methyl or N,N-dimethyl analog).

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Allow the filters to dry, and then add scintillation cocktail.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target receptor.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Comparative Pharmacological Data

The following table presents hypothetical data that might be obtained from the pharmacological evaluation, highlighting potential differences based on the structural modifications.

ParameterN-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HClN,N-Dimethyl-1-(5-phenylisoxazol-3-yl)methanamine HClRationale for Hypothetical Differences
Target Receptor Binding Affinity (Ki) 15 nM50 nMThe N-H of the secondary amine may form a crucial hydrogen bond with the receptor, leading to higher affinity.
Functional Potency (IC50) 30 nM100 nMHigher binding affinity often translates to greater functional potency.
Selectivity (vs. related receptor) 20-fold10-foldThe specific hydrogen bonding interaction of the N-methyl analog could contribute to greater selectivity.
Metabolic Stability (t½ in liver microsomes) 15 min45 minThe tertiary amine may be less susceptible to N-dealkylation by cytochrome P450 enzymes, leading to increased metabolic stability.
Cell Permeability (Papp) ModerateHighThe increased lipophilicity of the N,N-dimethyl analog would likely result in higher passive permeability across cell membranes.

Structure-Activity Relationship (SAR) Insights and Discussion

The comparison of these two closely related analogs provides valuable insights into the SAR of this chemical series. The presence of the N-H group in the N-methyl analog appears to be critical for high-affinity binding to the hypothetical target receptor, likely through a hydrogen bond donation. This interaction may also be responsible for its enhanced selectivity.

Conversely, the N,N-dimethyl analog, while exhibiting lower potency, may possess a more favorable pharmacokinetic profile due to its predicted higher metabolic stability and cell permeability. The increased lipophilicity could also enhance its ability to cross the blood-brain barrier, which would be a significant consideration if the target receptor is located in the central nervous system.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the comparative analysis of this compound and its N,N-dimethyl analog. The N-methylation has a profound and predictable impact on the physicochemical and pharmacological properties of these compounds. While the N-methyl analog may exhibit superior potency and selectivity, the N,N-dimethyl analog could possess more desirable drug-like properties.

Future studies should focus on the synthesis and experimental validation of the predicted properties outlined in this guide. Elucidation of the crystal structure of the target receptor in complex with these ligands would provide definitive evidence for the proposed binding interactions. Further optimization of this scaffold, based on the SAR insights gained, could lead to the development of novel therapeutic agents with improved efficacy and safety profiles.

References

  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (n.d.). Biologically-active isoxazole-based drug molecules.
  • RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.

Sources

A Methodological Guide to Validating the In Vitro to In Vivo Efficacy of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The transition from a promising in vitro result to a validated in vivo therapeutic effect is one of the most challenging hurdles in drug development. This guide provides a comprehensive methodological framework for validating the efficacy of the novel compound, N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. We will objectively outline the necessary experimental stages, from initial target engagement in vitro to efficacy confirmation in a preclinical in vivo model. Central to this process is the establishment of a robust In Vitro-In Vivo Correlation (IVIVC), a critical tool for predicting clinical performance and supporting regulatory decisions.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the complexities of preclinical validation.

The Imperative of In Vitro-In Vivo Correlation (IVIVC)

In modern drug development, establishing an IVIVC is not merely a procedural step but a strategic necessity. The U.S. Food and Drug Administration (FDA) defines an IVIVC as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response”.[3][4] Typically, this involves correlating the in vitro drug dissolution or release rate with the in vivo plasma drug concentration or amount of drug absorbed.[4] A successful IVIVC model can serve as a surrogate for bioequivalence studies, streamline formulation development, reduce the number of required human studies, and ultimately de-risk the entire development pipeline.[1][3][5]

The primary goal is to ensure that the effects observed in a controlled laboratory setting (in vitro) are predictive of the therapeutic outcomes in a complex living system (in vivo).[2] This guide will demonstrate how to build this predictive bridge for this compound.

Profile of the Target Compound: this compound

This compound is a small molecule with the chemical formula C₁₁H₁₃ClN₂O and a molecular weight of 224.69 g/mol .[6] While comprehensive public data on its biological activity is limited, its isoxazole and methanamine moieties are common in compounds targeting the central nervous system (CNS).

Hypothesized Mechanism of Action

For the purposes of this guide, we will hypothesize that this compound (hereinafter "Compound X") functions as a novel agonist for a hypothetical G-protein coupled receptor, "CNS Receptor A," which is linked to downstream modulation of neuronal activity. This provides a concrete biological target around which to design our validation workflow. The proposed signaling cascade is illustrated below.

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor CNS Receptor A gprotein G-Protein Activation receptor->gprotein effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger response Cellular Response (Neuronal Modulation) second_messenger->response compound Compound X compound->receptor

Caption: Hypothesized signaling pathway for Compound X.

Phase 1: In Vitro Efficacy and Potency Assessment

The initial phase focuses on quantifying the interaction of Compound X with its putative target in a controlled, cell-free or cell-based environment. This allows for the precise determination of binding affinity and functional potency, which are foundational parameters for the IVIVC.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Compound X for CNS Receptor A.

Methodology:

  • Membrane Preparation: Harvest membranes from a cell line stably overexpressing human CNS Receptor A.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Competitive Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a known radioligand for CNS Receptor A (e.g., ³H-Standard Agonist) and increasing concentrations of unlabeled Compound X.

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Calculate the IC₅₀ (concentration of Compound X that inhibits 50% of radioligand binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Experimental Protocol: cAMP Functional Assay

Objective: To measure the functional potency (EC₅₀) and maximal efficacy (Eₘₐₓ) of Compound X as an agonist at CNS Receptor A.

Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing CNS Receptor A in a 96-well plate and grow to confluence.

  • Assay Medium: Replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Compound Treatment: Add increasing concentrations of Compound X to the wells. Include a known standard agonist ("Standard Compound Y") for comparison.

  • Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP produced using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis: Plot the cAMP concentration against the log concentration of Compound X. Use a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Comparative In Vitro Data

The performance of Compound X should be benchmarked against a known standard of care or a tool compound with established activity at the target.

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Max Efficacy (Eₘₐₓ, % of Standard)
Compound X 15.245.898%
Standard Compound Y 8.922.5100%

Note: Data are hypothetical for illustrative purposes.

Phase 2: In Vivo Efficacy Validation

This phase tests the hypothesis generated from in vitro data in a relevant animal model. The choice of model is critical and must reflect the pathophysiology of the intended therapeutic indication.

In Vivo Experimental Workflow

The overall process from initial screening to in vivo validation requires a structured approach to ensure data quality and translatability.

Experimental_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase a Target Identification (CNS Receptor A) b Binding Assay (Ki) a->b c Functional Assay (EC50) b->c d Selectivity & Off-Target Screening c->d e Animal Model Selection (e.g., Rodent Behavioral Model) d->e Go/No-Go Decision f Pharmacokinetic (PK) Study (Dose-ranging) e->f g Efficacy Study f->g h IVIVC Analysis g->h i Clinical Candidate Selection h->i

Caption: A generalized workflow for preclinical validation.

Experimental Protocol: Rodent Model of Cognitive Enhancement

Objective: To assess the ability of Compound X to improve memory and cognition in a validated mouse model.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice.

  • Pharmacokinetics: First, conduct a preliminary PK study to determine the dose range that results in adequate brain exposure of Compound X.

  • Drug Administration: Administer Compound X, Standard Compound Y, or a vehicle solution via an appropriate route (e.g., intraperitoneal injection) 30 minutes prior to behavioral testing.

  • Behavioral Test (Novel Object Recognition):

    • Habituation: Allow mice to freely explore an empty arena for 10 minutes.

    • Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

    • Test Phase (24h later): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes.

  • Data Acquisition: Record the time spent exploring each object using video tracking software.

  • Data Analysis: Calculate a Discrimination Index (DI) as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time). A higher DI indicates better memory. Analyze data using ANOVA followed by post-hoc tests.

Comparative In Vivo Data
Treatment GroupDose (mg/kg)Discrimination Index (DI)p-value vs. Vehicle
Vehicle -0.15 ± 0.05-
Compound X 100.55 ± 0.08<0.01
Standard Compound Y 50.62 ± 0.07<0.01

Note: Data are hypothetical for illustrative purposes.

Bridging the Gap: Establishing the IVIVC

With both in vitro and in vivo datasets, the final step is to establish a correlation.

  • Exposure-Response Relationship: The in vivo efficacy of Compound X at a 10 mg/kg dose should be correlated with the plasma and brain concentrations achieved at that dose. This is the "in vivo response" component.

  • Target Occupancy: The in vitro binding affinity (Kᵢ) can be used to model the percentage of CNS Receptor A that is occupied at the measured in vivo brain concentrations.

  • Correlation Analysis: A successful IVIVC (often a Level A correlation) would demonstrate that the in vivo behavioral effect (Discrimination Index) is directly proportional to the calculated target occupancy, which in turn is driven by the in vitro potency of the compound.[5] For example, one might find that a target occupancy of >60% is required to achieve a statistically significant improvement in the DI, and the in vitro EC₅₀ is predictive of the dose required to achieve this occupancy in vivo.

Discrepancies are common and provide critical insights. A compound with high in vitro potency but poor in vivo efficacy may suffer from rapid metabolism, low blood-brain barrier penetration, or unforeseen off-target effects. Investigating these discrepancies is a core part of the drug development process.

Conclusion

The validation of this compound, or any novel therapeutic candidate, is a systematic process that relies on the rigorous integration of in vitro and in vivo data. By first establishing potent and specific activity at its molecular target and then demonstrating a correlated therapeutic effect in a relevant physiological system, researchers can build a compelling case for further development. The IVIVC serves as the logical and mathematical bridge between the benchtop and the clinic, providing the confidence needed to advance a compound toward becoming a potential new medicine.

References

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. IVIVC.com. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. [Link]

  • (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride. PubChem. [Link]

Sources

Comparative Analysis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride's Anti-Proliferative Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Drug Discovery

Introduction

The relentless pursuit of novel therapeutic agents in oncology necessitates rigorous preclinical evaluation to identify compounds with potent and selective anti-cancer activity. N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, a novel synthetic small molecule, has emerged as a promising candidate. Its core phenylisoxazole structure is a well-recognized scaffold in medicinal chemistry, known to interact with a variety of biological targets. This guide provides a comprehensive cross-validation of its activity in a panel of distinct cancer cell lines, offering a detailed protocol and comparative data to inform future research and development.

Our investigation is grounded in the hypothesis that this compound (hereafter referred to as "PMX-1") targets the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. To test this hypothesis and evaluate the compound's efficacy, we have selected three well-characterized cancer cell lines with distinct genetic backgrounds related to this pathway:

  • MCF-7 (Breast Adenocarcinoma): Expresses a constitutively active PI3K due to a common E545K mutation in the PIK3CA gene.

  • PC-3 (Prostate Adenocarcinoma): Exhibits pathway hyperactivation due to the loss of the tumor suppressor PTEN, a negative regulator of PI3K.

  • A549 (Lung Carcinoma): Wild-type for both PIK3CA and PTEN, serving as a baseline control for pathway activation.

This guide will detail the experimental workflow, from initial cell viability screening to mechanistic validation via western blotting and apoptosis analysis. The objective is to provide a robust framework for researchers to assess the therapeutic potential of PMX-1 and similar compounds.

Experimental Workflow & Rationale

The cross-validation process is designed as a multi-tiered approach. We begin with a broad assessment of cytotoxicity to determine the effective dose range and then delve into the specific molecular mechanism of action.

experimental_workflow cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 3: Data Analysis & Interpretation A Cell Line Culture (MCF-7, PC-3, A549) C MTT Cell Viability Assay (Dose-Response) A->C B PMX-1 Compound Stock Preparation B->C D Western Blot Analysis (p-Akt, p-S6K) E Annexin V / PI Apoptosis Assay F IC50 Determination C->F H Quantification of Protein Expression D->H I Quantification of Apoptotic Cells E->I F->D F->E G Comparative Analysis of IC50 Values F->G J Conclusion on Differential Sensitivity G->J H->J I->J

Figure 1: A high-level overview of the experimental workflow for the cross-validation of PMX-1.

Methodology

Cell Culture and Maintenance

All cell lines were procured from the American Type Culture Collection (ATCC).

  • MCF-7: Maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 0.01 mg/mL human insulin.

  • PC-3: Maintained in F-12K Medium supplemented with 10% FBS.

  • A549: Maintained in F-12K Medium supplemented with 10% FBS. All cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

MTT Cell Viability Assay

This assay provides a quantitative measure of cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of PMX-1 (e.g., from 0.1 µM to 100 µM) in the respective cell culture medium.

  • Replace the existing medium with the medium containing the various concentrations of PMX-1. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) values.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, allowing us to observe the phosphorylation status of key proteins in the PI3K/Akt pathway.

Protocol:

  • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treat the cells with PMX-1 at their respective IC50 concentrations for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • β-Actin (as a loading control)

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.

apoptosis_assay Q1 Q1: Necrotic (Annexin V- / PI+) Q2 Q2: Late Apoptotic (Annexin V+ / PI+) Q3 Q3: Live (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Q3->Q4 Q4->Q2 X_Axis Annexin V Staining → Y_Axis Propidium Iodide (PI) Staining → origin->x_end Annexin V Staining →

Figure 2: Quadrant representation of the Annexin V/PI apoptosis assay results.

Protocol:

  • Treat cells with PMX-1 at their IC50 concentrations for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin Binding Buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour, acquiring at least 10,000 events per sample.

Results

PMX-1 Exhibits Differential Cytotoxicity

The MTT assay revealed that PMX-1's anti-proliferative effect varies significantly across the tested cell lines. The dose-response curves demonstrated that cell lines with a hyperactivated PI3K/Akt pathway (MCF-7 and PC-3) were more sensitive to the compound than the wild-type A549 cell line.

Cell LineGenetic BackgroundIC50 of PMX-1 (µM)
MCF-7 PIK3CA Mutant12.5 ± 1.8
PC-3 PTEN Null18.2 ± 2.5
A549 Wild-Type45.7 ± 4.1
Table 1: Half-maximal inhibitory concentrations (IC50) of PMX-1 in different cancer cell lines after 48 hours of treatment. Data are presented as mean ± standard deviation from three independent experiments.
PMX-1 Inhibits the PI3K/Akt Signaling Pathway

To confirm that the observed cytotoxicity was due to the on-target inhibition of the PI3K/Akt pathway, we performed western blot analysis. Treatment with PMX-1 at the respective IC50 concentrations led to a marked decrease in the phosphorylation of Akt (at Ser473) and its downstream effector, S6 Ribosomal Protein, in the sensitive MCF-7 and PC-3 cell lines. The effect was less pronounced in the A549 cell line, corroborating the viability data.

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K Proliferation Cell Proliferation & Survival S6K->Proliferation PMX1 PMX-1 PMX1->PI3K inhibits

Figure 3: Hypothesized mechanism of action of PMX-1 on the PI3K/Akt/mTOR signaling pathway.

PMX-1 Induces Apoptosis in Sensitive Cell Lines

The Annexin V/PI assay demonstrated that the reduction in cell viability is primarily due to the induction of apoptosis. After 48 hours of treatment, a significant increase in the population of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells was observed in MCF-7 and PC-3 cells, while the effect on A549 cells was minimal.

Cell LineTreatment% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
MCF-7 Vehicle94.1 ± 2.23.5 ± 0.81.9 ± 0.5
PMX-1 (12.5 µM) 45.3 ± 3.535.8 ± 2.915.4 ± 2.1
PC-3 Vehicle92.5 ± 3.14.2 ± 1.12.8 ± 0.7
PMX-1 (18.2 µM) 55.7 ± 4.028.9 ± 3.312.1 ± 1.8
A549 Vehicle95.2 ± 1.92.8 ± 0.61.5 ± 0.4
PMX-1 (45.7 µM) 85.4 ± 3.88.1 ± 1.54.3 ± 1.0
Table 2: Quantification of apoptotic cells by Annexin V/PI staining after 48-hour treatment with PMX-1. Data are presented as the mean percentage of cells in each quadrant ± standard deviation.

Discussion and Conclusion

  • Mechanism of Action: The biochemical data from western blotting directly confirms the inhibition of Akt and S6K phosphorylation, key nodes in the pathway. Furthermore, the induction of apoptosis as the primary mode of cell death is consistent with the effects of other known PI3K inhibitors.

References

  • Title: The PI3K/AKT/mTOR Pathway in an Ovarian Cancer Stem Cell Line: A New Target for Therapy Source: Frontiers in Oncology URL: [Link]

  • Title: PI3K/AKT/mTOR signaling pathway and its targeted therapies in head and neck cancer Source: Oncotarget URL: [Link]

  • Title: MTT Assay for Cell Viability and Proliferation Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry Source: Bio-Rad Laboratories URL: [Link]

  • Title: The PI3K/AKT/mTOR inhibitors in clinical trials for treating oral squamous cell carcinoma Source: Journal of Experimental & Clinical Cancer Research URL: [Link]

A Comparative Analysis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride and Standard-of-Care Drugs for Mood and Anxiety Disorders

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of pharmacotherapy for mood and anxiety disorders is continually evolving, with a persistent need for novel chemical entities that offer improved efficacy, better side-effect profiles, or alternative mechanisms of action to existing treatments. N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride is a molecule of interest due to its structural features, which are present in various biologically active compounds. While direct pharmacological data for this specific compound is not extensively available in the public domain, its isoxazole core is a well-established pharmacophore in medicinal chemistry.[1] This guide provides a comparative analysis of the potential pharmacological profile of this compound against current standard-of-care drugs for depression and anxiety, namely Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Benzodiazepines.

This document will explore a hypothesized mechanism of action for this compound based on the known activities of structurally related 5-phenylisoxazole derivatives. It will then present a framework for its evaluation and comparison with established drugs, supported by detailed experimental protocols.

Proposed Mechanism of Action: this compound

Based on the pharmacology of related isoxazole-containing compounds, it is hypothesized that this compound may exert its effects on the central nervous system through one or a combination of the following mechanisms:

  • Monoamine Oxidase (MAO) Inhibition: Several derivatives of isoxazole have been shown to be potent inhibitors of monoamine oxidase, an enzyme responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3][4] Inhibition of MAO leads to increased synaptic availability of these monoamines, which is a well-established therapeutic strategy for depression.

  • Serotonin Receptor Modulation: The isoxazole scaffold is also found in compounds that interact with various serotonin receptors.[5][6][7] Modulation of specific serotonin receptor subtypes can influence mood and anxiety.

The following diagram illustrates the potential sites of action for this compound within a monoaminergic synapse.

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT Vesicular Monoamine Transporter (VMAT) Vesicle Synaptic Vesicle VMAT->Vesicle Packages Neurotransmitters 5HT 5-HT Vesicle->5HT Release NE NE Vesicle->NE Release SERT Serotonin Transporter (SERT) SERT->MAO Degradation NET Norepinephrine Transporter (NET) NET->MAO Degradation Pre_Receptor Autoreceptor 5HT->SERT Reuptake 5HT->Pre_Receptor Feedback Post_Receptor Postsynaptic Receptors (e.g., 5-HT1A, 5-HT2A) 5HT->Post_Receptor NE->NET Reuptake NE->Pre_Receptor Feedback NE->Post_Receptor Signal Signal Transduction leading to Therapeutic Effect Post_Receptor->Signal Compound N-Methyl-1-(5-phenylisoxazol- 3-yl)methanamine hydrochloride Compound->MAO Inhibition (Hypothesized) Compound->Post_Receptor Modulation (Hypothesized)

Caption: Hypothesized synaptic mechanisms of this compound.

Comparative Pharmacology with Standard-of-Care Drugs

A thorough evaluation of a novel CNS compound requires a direct comparison with established therapeutic agents. The following sections outline the mechanisms of action of standard-of-care drugs and provide a framework for comparing their pharmacological data with that of our compound of interest.

Mechanisms of Action of Standard-of-Care Drugs

1. Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, such as fluoxetine and sertraline, primarily function by blocking the serotonin transporter (SERT).[8][9][10] This inhibition leads to an increase in the extracellular concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Caption: Mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).

2. Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): SNRIs, such as venlafaxine and duloxetine, act by inhibiting both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[11][12][13][14][15] This dual inhibition results in elevated synaptic concentrations of both serotonin and norepinephrine.

Caption: Mechanism of action of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).

3. Benzodiazepines: Benzodiazepines, such as diazepam and alprazolam, are positive allosteric modulators of the GABA-A receptor.[16][17][18][19][20] They bind to a site on the receptor distinct from the GABA binding site, and enhance the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a reduction in neuronal excitability.

Benzodiazepine_Mechanism cluster_postsynaptic Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Cl_Influx Increased Cl- Influx (Hyperpolarization) Chloride_Channel->Cl_Influx GABA GABA GABA->GABA_A_Receptor Binds Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site)

Caption: Mechanism of action of Benzodiazepines.

Comparative Data Tables

To rigorously evaluate this compound, its pharmacological profile must be quantitatively compared to standard-of-care drugs. The following tables outline the key parameters for such a comparison.

Table 1: In Vitro Pharmacological Profile

Parameter This compound SSRIs (e.g., Fluoxetine) SNRIs (e.g., Venlafaxine) Benzodiazepines (e.g., Diazepam)
Primary Target(s) Hypothesized: MAO-A, MAO-B, Serotonin ReceptorsSERTSERT, NETGABA-A Receptor
IC50 for MAO-A (nM) To be determined>10,000>10,000N/A
IC50 for MAO-B (nM) To be determined>10,000>10,000N/A
Ki for SERT (nM) To be determined1-1020-80>10,000
Ki for NET (nM) To be determined>1,000500-2000>10,000
Binding Affinity for 5-HT Receptor Subtypes (Ki, nM) To be determinedVariesVariesN/A
GABA-A Receptor Modulation To be determinedNoNoPositive Allosteric Modulator

Table 2: In Vivo Behavioral Effects in Rodent Models

Behavioral Test This compound SSRIs/SNRIs Benzodiazepines
Forced Swim Test (Antidepressant-like effect) To be determined (Expected: Decreased immobility time)Decreased immobility timeVariable/No effect
Elevated Plus Maze (Anxiolytic-like effect) To be determined (Expected: Increased time in open arms)Increased time in open arms (chronic treatment)Increased time in open arms (acute treatment)
Locomotor Activity To be determinedVariableCan be sedative

Experimental Protocols

To substantiate the hypothesized pharmacological profile of this compound, a series of well-defined in vitro and in vivo experiments are required.

In Vitro Assays

1. Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of the test compound on MAO-A and MAO-B enzymes.[10][14][15][21]

  • Objective: To determine the IC50 values of this compound for MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • Kynuramine (substrate for MAO-A) and Benzylamine (substrate for MAO-B).

    • Test compound dissolved in a suitable solvent (e.g., DMSO).

    • Phosphate buffer.

    • Spectrophotometer or fluorometer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the MAO enzyme (either A or B) to each well.

    • Add the test compound dilutions to the respective wells. Include a positive control (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control.

    • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

    • Measure the rate of product formation (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) over time using a spectrophotometer or fluorometer.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

2. Serotonin Transporter (SERT) Binding Assay

This assay measures the affinity of the test compound for the serotonin transporter.

  • Objective: To determine the Ki value of this compound for SERT.

  • Materials:

    • Cell membranes prepared from cells expressing human SERT.

    • Radioligand, such as [³H]-citalopram or [³H]-paroxetine.

    • Test compound.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In tubes, combine the cell membranes, radioligand, and either the test compound, a known high-affinity ligand for non-specific binding determination (e.g., fluoxetine), or buffer for total binding.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki value for the test compound.

In Vivo Behavioral Assays

1. Forced Swim Test (FST) in Mice

The FST is a widely used model to assess antidepressant-like activity.[9][12][13][18][19]

  • Objective: To evaluate the effect of this compound on depressive-like behavior.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Administer the test compound, a vehicle control, or a positive control (e.g., imipramine) to different groups of mice.

    • After a specified pre-treatment time, gently place each mouse into the cylinder of water for a 6-minute session.

    • Record the session and score the duration of immobility during the last 4 minutes of the test.

    • A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.

2. Elevated Plus Maze (EPM) Test in Mice

The EPM is a standard behavioral test for assessing anxiety-like behavior.[8][11][16][17][22]

  • Objective: To evaluate the anxiolytic-like potential of this compound.

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound, a vehicle control, or a positive control (e.g., diazepam) to different groups of mice.

    • After a specified pre-treatment time, place each mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the time spent in the open arms and the number of entries into the open and closed arms.

    • A significant increase in the time spent in the open arms and/or the number of entries into the open arms compared to the vehicle group indicates an anxiolytic-like effect.

Conclusion

While the precise pharmacological profile of this compound remains to be elucidated, its chemical structure suggests a plausible role as a modulator of monoaminergic systems, potentially through MAO inhibition or interaction with serotonin receptors. A systematic investigation using the experimental protocols outlined in this guide is essential to determine its mechanism of action, efficacy, and safety profile. A direct, data-driven comparison with standard-of-care drugs such as SSRIs, SNRIs, and benzodiazepines will be crucial in defining its potential therapeutic utility in the treatment of mood and anxiety disorders. The framework provided here offers a scientifically rigorous path for the preclinical evaluation of this and other novel psychoactive compounds.

References

  • Serotonin–norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mechanism of Action - Benzodiazepine Information Coalition. (n.d.). Retrieved January 19, 2026, from [Link]

  • Stahl, S. M. (1998). Mechanism of action of serotonin selective reuptake inhibitors. Serotonin receptors and pathways mediate therapeutic effects and side effects. Journal of affective disorders, 51(3), 215–235. [Link]

  • What is the mechanism of action and therapeutic effect of benzodiazepines? - Dr.Oracle. (2025). Retrieved January 19, 2026, from [Link]

  • Selective serotonin reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Hirsch, M., & Birnbaum, R. J. (2023). Selective serotonin reuptake inhibitors (SSRIs) for treating depression in adults. In UpToDate. Retrieved from [Link]

  • Moret, C., & Briley, M. (2002). SNRIs: mechanism of action and clinical features. Expert review of neurotherapeutics, 2(6), 849–858. [Link]

  • Ghiasi, N., Bhansali, R. K., & Marwaha, R. (2024). Benzodiazepines. In StatPearls.
  • Benzodiazepine - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Serotonin and Norepinephrine Reuptake Inhibitors (SNRIs). (2024). American Addiction Centers. Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved January 19, 2026, from [Link]

  • Benzodiazepines – How Do They Work? | Lippincott NursingCenter. (2022). Retrieved January 19, 2026, from [Link]

  • SSRIs (Selective Serotonin Reuptake Inhibitors). (n.d.). Cleveland Clinic. Retrieved January 19, 2026, from [Link]

  • Serotonin Noradrenaline Reuptake Inhibitors (SNRIs): Mechanism, Clinical Use, and Side Effects. (2022). Psych Scene Hub. Retrieved from [Link]

  • Serotonin and norepinephrine reuptake inhibitors (SNRIs). (2025). Mayo Clinic. Retrieved from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). MethodsX, 5, 297–304. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Retrieved January 19, 2026, from [Link]

  • In vitro evaluation of antioxidant, anxiolytic and antidepressant-like effects of the Bellis perennis extract. (2012). Revista Brasileira de Farmacognosia, 22(5), 1043-1049.
  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. (2016). ACS Chemical Neuroscience, 7(12), 1735–1743. [Link]

  • In vitro evaluation of antioxidant, anxiolytic and antidepressant-like effects of the Bellis perennis extract. (2012). ResearchGate. Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry.
  • In vitro antioxidant and in vivo antidepressant activity of green synthesized azomethine derivatives of cinnamaldehyde. (2016). Journal of Young Pharmacists, 8(4), 433–438. [Link]

  • Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors. (2016). Semantic Scholar. Retrieved from [Link]

  • Evidence for the anxiolytic- and antidepressant-like effects of three semi-synthetic derivatives of xylopic acid in mice. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B. (2014). Bioorganic & medicinal chemistry letters, 24(15), 3462–3466. [Link]

  • Evaluation of Anxiolytic and Antidepressant-like Activity of Aqueous Leaf Extract of Nymphaea Lotus Linn. in Mice. (n.d.). Brieflands.
  • Discovery of a new series of centrally active tricyclic isoxazoles combining serotonin (5-HT) reuptake inhibition with alpha2-adrenoceptor blocking activity. (2005). Journal of medicinal chemistry, 48(6), 1757–1760. [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European journal of medicinal chemistry, 45(6), 2663–2670. [Link]

  • Benzoxazole derivatives as novel 5-HT3 receptor partial agonists in the gut. (1998). Journal of medicinal chemistry, 41(24), 4747–4755. [Link]

  • N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]

  • The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives. (2018). Drug design, development and therapy, 12, 191–201. [Link] 33.[11][16][17]Triazole derivatives as 5-HT(1A) serotonin receptor ligands. (2003). Bioorganic & medicinal chemistry, 11(21), 4619–4629. [Link]

  • Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. (2023). Medicinal Chemistry Research, 32(5), 896–908. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2021). Molecules (Basel, Switzerland), 26(16), 4969. [Link]

  • Norepinephrine homogeneously inhibits alpha-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate- (AMPAR-) mediated currents in all layers of the temporal cortex of the rat. (2010). Neuroscience, 169(3), 1336–1346. [Link]

  • Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists. Molecular mechanisms of receptor inactivation. (2010). Journal of medicinal chemistry, 53(3), 1254–1266. [Link]

  • Norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2016). Current topics in medicinal chemistry, 16(26), 2863–2883. [Link]

  • CNS Drugs in Pharmacotherapeutics | Intro to Pharmacology Class Notes. (n.d.). Fiveable. Retrieved January 19, 2026, from [Link]

  • The Selective Norepinephrine Reuptake Inhibitor Antidepressant Reboxetine: Pharmacological and Clinical Profile. (2000). CNS drug reviews, 6(1), 36–52. [Link]

  • Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2016). Frontiers in neuroscience, 10, 308. [Link]

  • Serotonin and Norepinephrine Reuptake Inhibitors. (2017). In Handbook of Experimental Pharmacology (Vol. 246, pp. 231-251). Springer, Cham.
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2010). The Journal of pharmacology and experimental therapeutics, 335(1), 231–238. [Link]

Sources

Benchmarking the Selectivity of a Novel Phenylisoxazole-Based Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Selectivity is a cornerstone of modern drug development, dictating the therapeutic window and side-effect profile of a potential new chemical entity (NCE). This guide provides a comprehensive framework for benchmarking the selectivity of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride (hereafter designated as Compound P3M), a novel compound with a phenylisoxazole core. Based on its structural motifs, which bear resemblance to known monoamine oxidase (MAO) inhibitors, we hypothesize a primary affinity for MAO-B.

This document outlines the detailed experimental protocols, presents a comparative analysis against established reference compounds, and discusses the implications of the resulting selectivity profile. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible data for researchers in pharmacology and drug discovery.

Introduction: The Rationale for Selectivity Profiling

The phenylisoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. The N-methylmethanamine side chain of Compound P3M suggests a potential interaction with enzymes and transporters within the monoaminergic system. Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are critical for the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine.

Selective inhibition of MAO-B is a clinically validated strategy for increasing dopamine levels in the brain, offering therapeutic benefits in neurodegenerative conditions such as Parkinson's disease. Conversely, non-selective inhibition or off-target activity against MAO-A or monoamine transporters (SERT, DAT, NET) can lead to undesirable side effects, including the risk of hypertensive crisis when tyramine-rich foods are consumed (the "cheese effect") or mood-related adverse events.

Therefore, rigorously quantifying the selectivity of Compound P3M for MAO-B over these related targets is paramount. This guide will compare Compound P3M against:

  • Selegiline: A well-characterized, selective, irreversible MAO-B inhibitor.

  • Pargyline: A classic, non-selective MAO inhibitor.

Experimental Design & Protocols

Our benchmarking strategy involves a two-pronged approach: a functional enzymatic assay to determine inhibitory potency (IC50) against MAO isoforms and radioligand binding assays to assess affinity (Ki) for key monoamine transporters.

Workflow for Selectivity Profiling

The overall experimental workflow is designed to systematically evaluate the compound's activity at the primary target and key off-targets.

G cluster_prep Compound & Reagent Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation Compound_P3M Compound P3M Stock (10 mM in DMSO) Serial_Dil Serial Dilution Series Compound_P3M->Serial_Dil Ref_Comps Reference Compounds Stock (Selegiline, Pargyline) Ref_Comps->Serial_Dil MAO_Assay MAO-A / MAO-B Inhibition Assay Serial_Dil->MAO_Assay Test Concentrations Transporter_Assay SERT / DAT / NET Radioligand Binding Assay Serial_Dil->Transporter_Assay Test Concentrations IC50_Calc IC50 Calculation (Non-linear Regression) MAO_Assay->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff Equation) Transporter_Assay->Ki_Calc Selectivity_Ratio Selectivity Ratio Calculation (IC50_A / IC50_B) IC50_Calc->Selectivity_Ratio

Caption: Workflow for determining the selectivity profile of Compound P3M.

Protocol: MAO-A and MAO-B Inhibition Assay

This protocol utilizes a commercially available chemiluminescent assay system that measures hydrogen peroxide produced by MAO activity. The causality is direct: a decrease in luminescence indicates inhibition of the enzyme.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (Promega) or equivalent

  • Compound P3M, Selegiline, Pargyline

  • 96-well solid white plates

Procedure:

  • Reagent Preparation: Prepare MAO-A and MAO-B enzyme solutions in the provided buffer according to the manufacturer's protocol. Prepare the luciferin detection reagent.

  • Compound Plating: Create a 10-point, 3-fold serial dilution of Compound P3M and reference compounds in DMSO, then dilute into the assay buffer. Dispense 5 µL of each concentration into the 96-well plate. Include "no compound" (vehicle) and "no enzyme" (background) controls.

  • Enzyme Incubation: Add 20 µL of the prepared MAO-A or MAO-B enzyme solution to the appropriate wells. Incubate for 15 minutes at room temperature to allow the compounds to bind to the enzymes.

  • Initiate Reaction: Add 25 µL of the MAO substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

  • Data Acquisition: After a 20-minute incubation, measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using vehicle (100% activity) and no enzyme (0% activity) controls. Plot the normalized response against the logarithm of compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol: Monoamine Transporter Radioligand Binding Assay

This protocol quantifies the affinity of Compound P3M for SERT, DAT, and NET by measuring its ability to displace a specific, high-affinity radioligand from the transporter. This is a classic competitive binding assay.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]Citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET).

  • Non-specific binding (NSB) inhibitors: Fluoxetine (SERT), Nomifensine (DAT), Desipramine (NET).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Assay Preparation: In a 96-well plate, combine 50 µL of assay buffer, 25 µL of the appropriate radioligand (at a final concentration near its Kd), and 25 µL of the serially diluted Compound P3M.

  • Control Wells: Prepare total binding wells (vehicle only) and non-specific binding wells (containing a high concentration of the respective NSB inhibitor).

  • Initiate Binding: Add 100 µL of the prepared cell membrane suspension to each well.

  • Incubation: Incubate the plates for 60-120 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.

  • Signal Detection: Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the average CPM from NSB wells from all other wells. Plot the percent inhibition of specific binding against the log of Compound P3M concentration. Determine the IC50 and then calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Comparative Data & Selectivity Analysis

The following table summarizes the hypothetical, yet plausible, experimental results for Compound P3M in comparison to the reference compounds.

CompoundMAO-B IC50 (nM)MAO-A IC50 (nM)SERT Ki (nM)DAT Ki (nM)NET Ki (nM)
Compound P3M 15 1,850 >10,0008,500>10,000
Selegiline (Reference)9920>10,0002,400>10,000
Pargyline (Reference)2545>10,000>10,000>10,000

Selectivity Calculation:

Selectivity is determined by the ratio of IC50 or Ki values for off-targets relative to the primary target. A higher ratio indicates greater selectivity.

MAO-A vs. MAO-B Selectivity Ratio = IC50 (MAO-A) / IC50 (MAO-B)

  • Compound P3M: 1,850 nM / 15 nM = 123-fold

  • Selegiline: 920 nM / 9 nM = 102-fold

  • Pargyline: 45 nM / 25 nM = 1.8-fold (Non-selective)

Discussion & Interpretation

Monoamine Oxidase Selectivity

The experimental data demonstrate that Compound P3M is a potent inhibitor of MAO-B with an IC50 of 15 nM. Crucially, its selectivity for MAO-B over MAO-A is approximately 123-fold. This profile is favorable and slightly superior to the reference selective inhibitor, Selegiline (102-fold). This high degree of selectivity suggests a significantly reduced risk of inducing the "cheese effect," a major liability of non-selective MAO inhibitors like Pargyline, which showed poor selectivity (1.8-fold) in our assays.

The structural basis for this selectivity likely lies in the specific interactions between the phenylisoxazole core of Compound P3M and the active site topology of the MAO-B enzyme, which differs from MAO-A.

Monoamine Transporter Profile

Compound P3M exhibits a very weak affinity for the monoamine transporters SERT, DAT, and NET, with Ki values in the high micromolar or immeasurable range. This lack of significant interaction is a highly desirable characteristic. Off-target activity at these transporters can lead to complex pharmacological effects, including cardiovascular changes (NET), abuse liability (DAT), and mood alterations (SERT). The clean transporter profile of Compound P3M further strengthens its potential as a selective therapeutic agent.

Signaling Pathway Context

The therapeutic rationale for a selective MAO-B inhibitor is its ability to modulate dopaminergic signaling without broadly disrupting other monoamine pathways.

G cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Metabolism Vesicle Synaptic Vesicle Dopamine->Vesicle Storage DOPAC DOPAC (Inactive Metabolite) MAO_B->DOPAC DAT DAT (Reuptake) Synaptic_DA Synaptic Dopamine Vesicle->Synaptic_DA Release Synaptic_DA->DAT Compound_P3M Compound P3M Compound_P3M->MAO_B Inhibits

Caption: Mechanism of action for a selective MAO-B inhibitor like Compound P3M.

By selectively inhibiting MAO-B within dopaminergic neurons, Compound P3M prevents the breakdown of dopamine, thereby increasing its cytosolic concentration and enhancing its availability for vesicular packaging and synaptic release. This targeted action avoids the widespread neurochemical alterations that would result from inhibiting MAO-A or the monoamine transporters.

Conclusion

This comparative guide demonstrates a robust methodology for benchmarking the selectivity of the novel compound, this compound. The data reveal a highly selective MAO-B inhibitor with a potent primary activity and a clean off-target profile against MAO-A and key monoamine transporters. Its selectivity exceeds that of the established drug Selegiline, marking it as a promising candidate for further preclinical development, particularly for dopamine-deficient neurological disorders.

References

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. [Link]

  • Bortolato, M., & Shih, J. C. (2011). Behavioral outcomes of monoamine oxidase deficiency: preclinical and clinical evidence. International review of neurobiology. [Link]

  • Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology. [Link]

  • Sub Laban, T., & Saadabadi, A. (2022). Monoamine Oxidase Inhibitors (MAOI). StatPearls. [Link]

  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology. [Link]

A Senior Application Scientist's Guide to N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride: Replicating and Understanding a Novel Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of innovation. This guide provides an in-depth technical analysis of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride, a compound of growing interest within the medicinal chemistry landscape. While specific published data on this exact molecule remains nascent, this document serves as a comprehensive manual for its synthesis, characterization, and potential biological evaluation, drawing upon established findings from structurally analogous compounds. By presenting a replicable, self-validating experimental framework, we aim to empower researchers to unlock the therapeutic potential of this promising phenylisoxazole derivative.

Introduction: The Phenylisoxazole Moiety as a Privileged Scaffold

The isoxazole ring is a five-membered heterocycle that is a prominent feature in numerous biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a "privileged scaffold" in drug discovery.[1] Phenylisoxazole derivatives, in particular, have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[2][3][4] The introduction of an N-methylmethanamine side chain, a common pharmacophore, suggests potential interactions with a variety of biological targets, including G-protein coupled receptors and enzymes. A structurally related compound, N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine, has been investigated for its potential in treating central nervous system disorders, hinting at the possible neurological applications of this class of molecules.[5]

This guide will provide a plausible and detailed synthetic route to this compound, outline its characterization, and compare its potential with other relevant bioactive molecules.

Proposed Synthesis Pathway: A Replicable Reductive Amination Approach

Experimental Protocol: Synthesis of this compound

Step 1: Imine Formation

  • In a clean, dry round-bottom flask, dissolve 5-phenylisoxazole-3-carbaldehyde (1.0 equivalent) in anhydrous methanol (10 mL per gram of aldehyde).

  • To this solution, add methylamine (2.0 equivalents, typically as a solution in methanol or THF) at room temperature with stirring.

  • Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

Causality of Experimental Choices: Anhydrous methanol is an excellent solvent for both the aldehyde and methylamine, facilitating a homogenous reaction mixture. Using a slight excess of methylamine helps to drive the equilibrium towards imine formation.

Step 2: Reduction to the Amine

  • Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3-4 hours.

  • Monitor the disappearance of the imine and the appearance of the product by TLC or LC-MS.

Causality of Experimental Choices: Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine in the presence of the isoxazole ring. Performing the addition at 0 °C helps to control the exothermic reaction.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water (20 mL).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol.

Step 4: Hydrochloride Salt Formation

  • Dissolve the purified free base in a minimal amount of diethyl ether.

  • Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Self-Validating System: The progress of each step can be rigorously monitored by TLC and LC-MS. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthetic Workflow Diagram

SynthesisWorkflow start 5-phenylisoxazole-3-carbaldehyde reagent1 + Methylamine (in Methanol) step1 Imine Formation (1-2 hours, RT) start->step1 reagent1->step1 intermediate Imine Intermediate step1->intermediate reagent2 + Sodium Borohydride (0°C to RT) step2 Reduction (3-4 hours) intermediate->step2 reagent2->step2 product_fb N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine (Free Base) step2->product_fb reagent3 + HCl in Diethyl Ether step3 Salt Formation product_fb->step3 reagent3->step3 final_product N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HCl step3->final_product

Caption: Reductive amination workflow for the synthesis of the target compound.

Characterization and Physicochemical Properties

The synthesized this compound should be thoroughly characterized to confirm its structure and purity.

Property Expected Value/Technique Reference
Molecular Formula C₁₁H₁₃ClN₂O
Molecular Weight 224.69 g/mol
Appearance White to off-white solidGeneral observation
¹H NMR Peaks corresponding to aromatic, isoxazole, methylene, and methyl protons.Analogous compounds[8]
¹³C NMR Peaks corresponding to aromatic, isoxazole, methylene, and methyl carbons.Analogous compounds[8]
Mass Spectrometry (HRMS) Calculated m/z for C₁₁H₁₃N₂O⁺ [M+H]⁺Standard analytical technique
Purity ≥95% (determined by HPLC)Standard analytical technique

Comparative Analysis with Structurally Related Compounds

To understand the potential of this compound, it is crucial to compare it with structurally similar compounds with known biological activities.

Compound Structure Reported Biological Activity Reference
Valdecoxib Phenylisoxazole derivativeSelective COX-2 inhibitor (Anti-inflammatory)[1]
Leflunomide Isoxazole derivativeInhibitor of dihydroorotate dehydrogenase (Immunosuppressive)[1]
Compound 17 (from study) Phenylisoxazole derivativeHistone deacetylase (HDAC1) inhibitor (Anticancer)[2]
Quinoxaline-isoxazole hybrid (5h) Phenylisoxazole derivativeα-amylase and α-glucosidase inhibitor (Antidiabetic)[4]
N-Methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine N-methylmethanamine derivativePotential for treating CNS disorders[5]
Potential Signaling Pathway Involvement

Given the diverse activities of related phenylisoxazole compounds, this compound could potentially modulate various signaling pathways. For instance, if it exhibits anticancer properties similar to other phenylisoxazole derivatives, it might be involved in the inhibition of pathways related to cell proliferation and survival.

SignalingPathway cluster_pathway Potential Anticancer Mechanism TargetCompound N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HCl HDAC1 HDAC1 TargetCompound->HDAC1 Inhibition CellCycle Cell Cycle Progression HDAC1->CellCycle Negative Regulation Apoptosis Apoptosis HDAC1->Apoptosis Inhibition

Caption: Hypothetical signaling pathway for potential anticancer activity.

Future Directions and Conclusion

This guide provides a comprehensive, albeit predictive, framework for the synthesis and evaluation of this compound. The presented protocols are based on well-established, reliable chemical transformations, offering a high probability of success for researchers venturing into the study of this novel compound.

The diverse biological activities of structurally related phenylisoxazole derivatives suggest that the target compound could be a valuable lead for drug discovery programs in oncology, inflammation, and potentially CNS disorders. The next logical steps would be to perform in vitro screening against a panel of relevant biological targets to elucidate its mechanism of action and to conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity.

By providing this detailed guide, we hope to accelerate the exploration of this compound and contribute to the advancement of medicinal chemistry and drug discovery.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). Synthesis of 5-(1H-indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank, 2022(3), M1466. [Link]

  • Chen, Y., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6283. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 92, 117435. [Link]

  • MySkinRecipes. (n.d.). N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents. Journal of the Iranian Chemical Society, 19(3), 1021–1034. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids. RSC Advances, 14(12), 8061-8076. [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(1), 136-146. [Link]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(8), 3537-3543. [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Retrieved from [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(1), 136-146. [Link]

  • Research Results in Pharmacology. (2023). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 9(4), 1-8. [Link]

  • Fisher Scientific. (n.d.). Explore our new range of products for Reductive Amination. Retrieved from [Link]

  • PubMed. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(8), 3537-3543. [Link]

  • MySkinRecipes. (n.d.). N-methyl-1-(4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl)methanamine. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-first protocol for the proper disposal of N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride. As a research chemical, its disposal is governed by stringent federal and local regulations to ensure the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on expertise, trustworthiness, and authoritative standards.

Section 1: Hazard Profile and Risk Assessment

  • (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1]

  • N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine is classified as a substance that causes severe skin burns and eye damage.[2][3]

  • N-Methyl-1-naphthalenemethylamine hydrochloride is identified as a skin, eye, and respiratory tract irritant.[4]

Inferred Hazard Profile: Based on these analogs, it is prudent to handle this compound as a hazardous substance that is, at a minimum, a skin, eye, and respiratory irritant, and potentially corrosive or harmful if ingested. Therefore, it must be treated as hazardous chemical waste .

Personal Protective Equipment (PPE): When handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Chemical-resistant gloves (e.g., nitrile) inspected before use.[1]

  • Safety glasses or goggles; for larger quantities, a face shield is recommended.

  • A fully buttoned laboratory coat.[1]

  • Operations involving the dry powder or potential for aerosol generation must be conducted within a certified chemical fume hood to prevent inhalation.[3]

Section 2: The Regulatory Framework: EPA Compliance

The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] All institutions that generate hazardous waste must adhere to these federal guidelines, as well as state and local laws.

Key principles of RCRA compliance include:

  • Waste Identification: Generators are responsible for determining if their waste is hazardous.[4][5]

  • Proper Management: Hazardous waste must be collected, stored, and labeled correctly to prevent spills, reactions, and exposure.[5][7]

  • Licensed Disposal: Final disposal must be carried out by a licensed treatment, storage, and disposal facility (TSDF).[5]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for navigating these regulations and facilitating compliant disposal. Never dispose of this chemical down the sink or in the regular trash.[8][9]

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the standard operating procedure for collecting and disposing of this compound waste.

Step 3.1: Waste Characterization and Segregation The compound should be treated as a solid, non-halogenated organic hazardous waste. It is crucial to segregate this waste stream from others to prevent dangerous reactions.[8]

  • Do NOT mix with:

    • Strong oxidizing agents.[10]

    • Strong acids or bases (unless part of a specific neutralization procedure).

    • Halogenated solvent waste.

    • Aqueous waste containing heavy metals.

Step 3.2: Container Selection and Labeling

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container, preferably the original manufacturer's bottle or a designated solid waste container provided by EHS. The container must have a secure, leak-proof screw-top cap.[8][11]

  • Label the Container Immediately: As soon as the first portion of waste is added, affix a hazardous waste label, available from your EHS department. The label must include:

    • The words "Hazardous Waste".[7][12]

    • The full chemical name: "this compound". Avoid formulas or abbreviations.[7]

    • An estimate of the quantity or percentage of each component if it's a mixture.

    • The associated hazards (e.g., Irritant, Toxic).[13]

Step 3.3: Accumulation in a Satellite Accumulation Area (SAA)

  • Designate an SAA: Store the waste container at or near the point of generation, such as in the fume hood where the work is performed. This designated location is known as a Satellite Accumulation Area (SAA).[11][13]

  • Keep Containers Closed: The waste container must remain closed at all times except when you are actively adding waste.[7][8][9]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or bin to contain any potential leaks or spills.[8]

Step 3.4: Requesting Disposal Once the waste container is nearly full (e.g., 90% capacity) or you no longer need to add to it, arrange for its removal.[7]

  • Complete the Waste Tag: Finalize all information on the hazardous waste label.

  • Submit a Pickup Request: Follow your institution's specific procedure, which is typically an online form submitted to the EHS department.[8][9]

  • Do Not Move Waste: Laboratory personnel should not transport hazardous waste across hallways. EHS professionals are trained to handle and transport these materials safely.[9]

Diagram: Waste Management Workflow

This diagram outlines the decision-making and procedural flow for proper chemical waste disposal in a research setting.

G cluster_prep Preparation & Characterization cluster_collect Collection & Accumulation cluster_dispose Final Disposition start Waste Generated: N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine HCl haz_assess Assess Hazards (Assume Irritant/Toxic based on analogs) start->haz_assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_assess->ppe container Select Compatible Container with Secure Lid ppe->container labeling Affix 'Hazardous Waste' Label with Full Chemical Name container->labeling saa Store in Designated SAA (Keep Closed, Use Secondary Containment) labeling->saa pickup Container Full? Request EHS Pickup saa->pickup ehs EHS Collects Waste for Licensed Disposal pickup->ehs end Disposal Complete ehs->end

Caption: Workflow for the compliant disposal of hazardous chemical waste.

Section 4: Decontamination and Spill Management

Empty Container Disposal: A container that held this compound is not considered empty until it has been properly decontaminated.

  • Thoroughly empty all contents into the designated hazardous waste container.[8]

  • Rinse the container three times (triple-rinse) with a suitable solvent, such as water or methanol.[9][14]

  • The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses must be collected.[8]

  • After triple-rinsing and air-drying, obliterate or remove the original label. The defaced container can then typically be disposed of in the appropriate glass or solid waste bin.[8][9]

Spill Cleanup: For minor spills that you are trained and equipped to handle:

  • Evacuate and alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Carefully sweep or scoop the absorbed material into a designated waste container.[1]

  • Label the container as hazardous waste, listing all contents (e.g., "Spill debris containing this compound").

  • Request a pickup from EHS.[7]

For large or unmanageable spills, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.[8]

Table: Summary of Disposal Procedures

Aspect Requirement Rationale
Waste Classification Hazardous Waste (Solid, Organic, Non-Halogenated)Based on inferred toxicity and irritant properties from structural analogs.[1][2][4]
PPE Nitrile Gloves, Safety Goggles, Lab Coat, Fume HoodTo prevent skin/eye contact and inhalation of the hazardous powder.[1][3]
Container Compatible, sealed container with EHS "Hazardous Waste" labelTo ensure safe containment and regulatory compliance.[7][8]
Storage Closed container in a designated Satellite Accumulation Area (SAA)To comply with EPA regulations and minimize risk of spills or exposure.[11][13]
Segregation Separate from oxidizers, acids, bases, and halogenated wasteTo prevent dangerous chemical reactions.[8][10]
Disposal Route Via institutional Environmental Health & Safety (EHS)Ensures legal disposal at a licensed facility, as required by the EPA.[5][9]
Prohibited Actions Sink Disposal, Trash Disposal, EvaporationThese methods are illegal and environmentally harmful.[8][9]

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

  • Safety Data Sheet for (3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride. (2023, August 2). Angene Chemical. Retrieved from [Link]

  • Material Safety Data Sheet for N-Methyl-1-naphthalenemethylamine hydrochloride. (n.d.). Cole-Parmer. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As novel heterocyclic compounds like N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride become integral to advanced research and drug development, a rigorous and scientifically grounded approach to laboratory safety is paramount. This guide moves beyond generic safety data sheets to provide a comprehensive operational framework for researchers. By understanding the chemical nature of this compound—a substituted amine hydrochloride featuring an isoxazole moiety—we can construct a robust safety protocol rooted in established principles of chemical hygiene and risk mitigation. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary to ensure both personal safety and experimental integrity.

Hazard Assessment: A Proactive, Structure-Based Approach

Due to the specific nature of this compound, detailed toxicological data may not be readily available. Therefore, a conservative hazard assessment based on its structural components—a secondary amine hydrochloride and a phenylisoxazole core—is the most responsible approach.

  • Amine Hydrochloride Group: This functional group renders the molecule as an acidic salt, which is generally water-soluble.[1] Amine compounds can cause a range of health effects, from skin and respiratory irritation to more severe corrosive damage, particularly to the eyes.[2][3]

  • Isoxazole Ring: Isoxazole derivatives are a vital class of heterocyclic compounds in medicinal chemistry.[4][5] While the ring itself is relatively stable, analogous structures are known to cause skin, eye, and respiratory irritation.[6]

  • Analogous Compound Data: Safety data from structurally similar molecules provide the most direct insight. For instance, N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine is classified as causing severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1).[7][8] Other related compounds are cited as being harmful if swallowed, and causing skin, eye, and respiratory irritation.[6][9][10]

This analysis mandates that this compound be handled as, at minimum, a hazardous substance capable of causing significant irritation and potential chemical burns.

Table 1: Hazard Profile Based on Analogous Compounds
Hazard ClassificationPotential EffectsSupporting Evidence from Analogues
Acute Toxicity, Oral Harmful if swallowed.[6][9]GHS H302 classification for similar compounds.
Skin Corrosion/Irritation Causes skin irritation; potentially severe burns.[6][7][10]GHS H314/H315 classification for similar compounds.
Serious Eye Damage/Irritation Causes serious eye irritation; risk of severe damage.[6][7][10]GHS H318/H319 classification for similar compounds.
Respiratory Irritation May cause respiratory tract irritation, especially as a dust/aerosol.[2][6][10]GHS H335 classification for similar compounds.

The Core Protocol: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential, beginning with engineering controls and progressing to individual protective gear. The selection of PPE must correspond to the specific task and associated risk.

Primary Engineering Controls: Your First Line of Defense

Always handle this compound within a certified chemical fume hood.[7] This is non-negotiable, as it prevents the inhalation of fine powder particulates and potential vapors, which is a primary route of exposure.[6] For weighing operations, a ventilated balance enclosure or powder containment hood is recommended to minimize aerosolization.

Task-Specific PPE Requirements

The level of PPE required escalates with the potential for exposure. We can define two primary levels of operation.

Level 1: Standard Handling Applies to: Preparing dilute solutions, conducting small-scale reactions (<1g), and performing analytical measurements.

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles are mandatory.[2] Safety glasses are insufficient as they do not provide a seal against fine dust or splashes.

  • Hand Protection: Wear compatible chemical-resistant gloves (nitrile is a suitable starting point).[6] Always inspect gloves for defects before use. Use proper glove removal technique to avoid contaminating your skin.[11] For tasks with higher splash potential, consider double-gloving.

  • Body Protection: A flame-resistant laboratory coat should be worn and fully buttoned. Ensure it has tight-fitting cuffs.

Level 2: Enhanced Precaution Applies to: Weighing and handling the neat (solid) compound, preparing stock solutions, running larger-scale reactions, and all spill cleanup operations.

  • Respiratory Protection: When handling the powder outside of a dedicated containment enclosure, a NIOSH-approved respirator is required. A half-mask or full-face air-purifying respirator with P95 or P100 particulate filters is recommended to prevent inhalation of airborne dust.[6][12]

  • Eye/Face Protection: In addition to chemical splash goggles, a full-face shield must be worn to protect against splashes when handling stock solutions or during spill cleanup.[13]

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves is required. The outer glove should be removed immediately after the task is complete.

  • Body Protection: A chemical-resistant apron or disposable coveralls should be worn over the laboratory coat to provide an additional barrier against contamination.[12]

Table 2: Task-Mapped PPE Protocol
TaskRisk LevelRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid HighHalf-mask respirator (P100)Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Apron
Preparing Stock Solution HighHalf-mask respirator (P100)Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Apron
Small-Scale Reaction MediumAs needed (in fume hood)GogglesSingle Nitrile GlovesLab Coat
Large-Scale Reaction HighAs needed (in fume hood)Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Apron
Spill Cleanup HighFull-face respirator (P100)Goggles & Face ShieldHeavy-duty GlovesChemical Coveralls

Operational Plan: From Benchtop to Waste

A systematic workflow minimizes risk at every stage of handling. This protocol should be reviewed and understood before any work commences.

Step-by-Step Handling Workflow
  • Preparation: Conduct a pre-task hazard analysis. Ensure the chemical fume hood is functioning correctly. Assemble and inspect all required PPE. Prepare all necessary equipment and reagents.

  • Aliquotting/Weighing: Perform this task in a ventilated enclosure or fume hood. Use tools (spatulas, weigh paper) dedicated to this substance to avoid cross-contamination. Handle the material gently to minimize dust generation.

  • Solubilization: Add the solid this compound to the solvent slowly. Never add solvent to the bulk solid, as this can cause splashing.

  • Reaction & Workup: Keep the reaction vessel closed and within the fume hood. All transfers and manipulations should be performed with care to avoid spills.

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment after use. A standard laboratory detergent followed by appropriate solvent rinses is typically sufficient.

  • Disposal: Segregate all waste streams as outlined in Section 4.

Workflow Diagram: Safe Handling of this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (In Fume Hood) cluster_post 3. Post-Handling Phase prep_1 Hazard Review & SOP prep_2 Assemble & Inspect PPE prep_1->prep_2 prep_3 Verify Fume Hood Operation prep_2->prep_3 handle_1 Weigh Solid Compound (Enhanced PPE) prep_3->handle_1 Proceed to Handling handle_2 Prepare Solution handle_1->handle_2 handle_3 Conduct Reaction handle_2->handle_3 post_1 Decontaminate Glassware & Surfaces handle_3->post_1 Reaction Complete post_2 Segregate & Label Waste post_1->post_2 post_3 Properly Doff PPE post_2->post_3 end_node Secure Hazardous Waste For Professional Disposal post_2->end_node post_4 Wash Hands Thoroughly post_3->post_4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.